Product packaging for 5-Chloropyridine-2,3-diamine(Cat. No.:CAS No. 25710-20-7)

5-Chloropyridine-2,3-diamine

Cat. No.: B1270002
CAS No.: 25710-20-7
M. Wt: 143.57 g/mol
InChI Key: ZRCMCGQDIYNWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Chloropyridine-2,3-diamine is a useful research compound. Its molecular formula is C5H6ClN3 and its molecular weight is 143.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6ClN3 B1270002 5-Chloropyridine-2,3-diamine CAS No. 25710-20-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloropyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-3-1-4(7)5(8)9-2-3/h1-2H,7H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCMCGQDIYNWDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361485
Record name 5-chloropyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25710-20-7
Record name 5-chloropyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloropyridine-2,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloropyridine-2,3-diamine is a substituted pyridine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique structural arrangement, featuring a chlorine atom and two adjacent amino groups on a pyridine ring, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly those with therapeutic potential. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and its application in the development of biologically active molecules.

Core Data and Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in chemical reactions.

Physicochemical Properties
PropertyValueReference
CAS Number 25710-20-7[1]
Molecular Formula C₅H₆ClN₃[1]
Molecular Weight 143.57 g/mol [1]
Appearance White to gray to brown powder
Melting Point 170-175 °C[1]
Boiling Point 234.32 °C (estimate)
pKa 4.55 ± 0.49 (Predicted)
Form Solid[1]
Spectroscopic and Structural Data
ParameterDescription
¹H NMR (400 MHz, DMSO-d₆): δ 4.99 (br s, 2H, NH₂), 5.55 (br s, 2H, NH₂), 6.69 (d, 1H, J = 2.4 Hz), 7.37 (d, 1H, J = 2.4 Hz)
InChI 1S/C5H6ClN3/c6-3-1-4(7)5(8)9-2-3/h1-2H,7H2,(H2,8,9)
SMILES Nc1cc(Cl)cnc1N

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves a two-step process starting from 2-amino-5-chloropyridine. The first step is the nitration of the pyridine ring, followed by the reduction of the nitro group to an amine.

Experimental Workflow: Synthesis of this compound

G A 2-Amino-5-chloropyridine B Nitration (H₂SO₄, HNO₃) A->B Step 1 C 2-Amino-5-chloro-3-nitropyridine B->C D Reduction (e.g., Fe/HCl or H₂/Pd-C) C->D Step 2 E This compound D->E

Caption: General workflow for the synthesis of this compound.

Step 1: Synthesis of 2-Amino-5-chloro-3-nitropyridine

Reaction: Nitration of 2-amino-5-chloropyridine.

Methodology:

  • To a mixture of 2-amino-5-chloropyridine (2.57 g, 20.0 mmol) and sulfuric acid (6.30 ml), fuming HNO₃ (0.860 ml, 21.1 mmol) is added dropwise over 15 minutes at 55 °C.[2]

  • The reaction mixture is stirred at 55 °C for 1 hour.[2]

  • After cooling to room temperature, the reaction mixture is poured into ice-water (60 g).[2]

  • The mixture is then neutralized with an aqueous NaOH solution to a pH of 11.[2]

  • The precipitated solid is collected by filtration, washed with water, and dried under reduced pressure at 50 °C to yield 5-chloro-3-nitropyridin-2-amine.[2]

Step 2: Synthesis of this compound

Reaction: Reduction of 2-Amino-5-chloro-3-nitropyridine.

Methodology (Adapted from a similar procedure for the bromo-analog): This protocol is based on the reduction of the analogous 2-amino-5-bromo-3-nitropyridine and is expected to be effective for the chloro-derivative.[3]

  • A 100-mL flask fitted with a reflux condenser is charged with 2-amino-5-chloro-3-nitropyridine (0.05 mole), 30 g of reduced iron, 40 mL of 95% ethanol, 10 mL of water, and 0.5 mL of concentrated hydrochloric acid.[3]

  • The mixture is heated on a steam bath for 1 hour.[3]

  • At the end of this period, the iron is removed by filtration and washed three times with 10-mL portions of hot 95% ethanol.[3]

  • The filtrate and washings are evaporated to dryness.

  • The dark residue is recrystallized from water to yield this compound.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various heterocyclic compounds, most notably imidazo[4,5-b]pyridines. These scaffolds are of significant interest in medicinal chemistry due to their structural similarity to purines, allowing them to interact with a variety of biological targets.

Synthesis of Imidazo[4,5-b]pyridines

Imidazo[4,5-b]pyridines are typically synthesized through the condensation of this compound with aldehydes or carboxylic acids.

G A This compound C Condensation/ Cyclization A->C B Aldehyde or Carboxylic Acid B->C D Imidazo[4,5-b]pyridine Derivative C->D

Caption: General synthesis of Imidazo[4,5-b]pyridines.

Biological Relevance: Targeting the PI3K/Akt Signaling Pathway

Derivatives of imidazo[4,5-b]pyridine synthesized from this compound have been investigated as potent inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt pathway. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, and survival.[4][5][6][7][8] Its dysregulation is a common feature in many human cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates CellGrowth Cell Growth & Survival mTOR->CellGrowth promotes Imidazopyridine Imidazo[4,5-b]pyridine Inhibitor Imidazopyridine->PI3K inhibits GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Imidazo[4,5-b]pyridine derivatives can inhibit the PI3K/Akt signaling pathway.

Conclusion

This compound is a synthetically versatile and commercially available compound that holds significant promise for the development of novel therapeutics. Its utility as a precursor to imidazo[4,5-b]pyridines, which have shown efficacy as inhibitors of critical cancer-related signaling pathways, underscores its importance in modern drug discovery. The detailed protocols and data presented in this guide are intended to facilitate further research and application of this valuable chemical entity.

References

5-Chloropyridine-2,3-diamine molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Chloropyridine-2,3-diamine

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, synthesis protocols, and significant applications in medicinal chemistry and drug development.

Molecular Structure and Formula

This compound is a trisubstituted pyridine derivative.[1][2] Its molecular structure consists of a pyridine ring substituted with a chlorine atom at the 5-position and two amino groups at the 2- and 3-positions. The ortho-amino groups are twisted out of the plane of the pyridine ring to minimize intramolecular steric hindrance.[1][2]

  • Chemical Formula: C₅H₆ClN₃[1][3][4]

  • Molecular Weight: 143.57 g/mol [3][4][5]

  • CAS Number: 25710-20-7[3][4]

  • InChI Key: ZRCMCGQDIYNWDX-UHFFFAOYSA-N[3]

  • SMILES: Nc1cc(Cl)cnc1N[3]

Caption: Molecular structure of this compound.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below.

PropertyValueReference
Appearance White to gray to brown powder/solid[3][4]
Melting Point 170-175 °C[3][4]
Boiling Point 234.32 °C (Rough Estimate)[4]
Density 1.2986 g/cm³ (Rough Estimate)[4]
pKa 4.55 ± 0.49 (Predicted)[4]
Solubility Information not widely available; sensitive to air[4]

Spectroscopic Data

Spectroscopic analysis provides confirmation of the molecular structure. The following data has been reported from crystallographic and spectroscopic characterization studies.[1]

Technique Parameters & Results
¹H NMR (400 MHz, DMSO-d₆): δ 4.99 (br s, 2H, NH₂), 5.55 (br s, 2H, NH₂), 6.69 (d, 1H, J=2.3 Hz, Caryl H), 7.21 (d, 1H, J=2.3 Hz, Caryl H)
¹³C NMR (100.6 MHz, DMSO-d₆): δ 116.58 (CarylH), 118.38 (Caryl), 131.32 (Caryl), 131.66 (CarylH), 147.10 (Caryl)
IR (ATR) ν (cm⁻¹): 3392 (m, N-H str), 3309 (m, N-H str), 3172 (m, aryl C-H str), 1637 (s, aryl C=C str)
GC/MS M+ = 143 (Calculated Exact Mass = 143.03)

Synthesis and Experimental Protocols

Synthesis Pathway

This compound is typically synthesized via a two-step process starting from 2-amino-5-chloropyridine.[1][2] The first step involves the nitration of the starting material, followed by the reduction of the nitro group to an amine.

synthesis_workflow cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction start 2-Amino-5-chloropyridine intermediate 2-Amino-3-nitro-5-chloropyridine start->intermediate Reaction reagent1 Nitric Acid (HNO₃) reagent1->intermediate product This compound intermediate->product Reaction reagent2 Sodium Dithionite or H₂ gas, Pd/C reagent2->product

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound [1][2]

  • Nitration of 2-Amino-5-chloropyridine:

    • Dissolve 2-amino-5-chloropyridine in a suitable solvent (e.g., concentrated sulfuric acid).

    • Cool the mixture in an ice bath.

    • Slowly add nitric acid dropwise while maintaining a low temperature.

    • After the addition is complete, allow the reaction to proceed for a specified time.

    • Carefully pour the reaction mixture onto ice and neutralize to precipitate the product, 2-amino-3-nitro-5-chloropyridine.

    • Filter, wash with water, and dry the intermediate product.

  • Reduction of 2-Amino-3-nitro-5-chloropyridine:

    • Method A (Sodium Dithionite): Suspend the nitro-intermediate in a suitable solvent system (e.g., aqueous ethanol). Heat the mixture and add sodium dithionite portion-wise. Monitor the reaction by TLC until completion.

    • Method B (Catalytic Hydrogenation): Suspend the nitro-intermediate in a solvent like ethanol or methanol. Add a catalytic amount of Palladium on Carbon (Pd/C). Place the mixture under a hydrogen atmosphere and stir until the reaction is complete.

    • Work-up: After the reaction, filter off the catalyst (for Method B) or perform an extraction to isolate the crude product. Purify the final compound, this compound, by recrystallization or column chromatography.

Protocol 2: Spectroscopic Characterization [1]

  • NMR Spectroscopy: Prepare a sample by dissolving the compound in deuterated dimethyl sulfoxide (DMSO-d₆). Acquire ¹H and ¹³C NMR spectra using a 400 MHz spectrometer.

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum using an ATR (Attenuated Total Reflectance) accessory on an FT-IR spectrometer.

  • Mass Spectrometry (MS): Analyze the compound using a Gas Chromatography-Mass Spectrometry (GC/MS) system to determine its mass-to-charge ratio and confirm its molecular weight.

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of various biologically active molecules. Its diamine functionality allows for the construction of heterocyclic ring systems, particularly imidazopyridines, which are prevalent in medicinal chemistry.

applications core This compound (Reagent/Precursor) logic Used in the Synthesis of core->logic app1 Aldose Reductase Inhibitors (Antioxidant Activity) app2 Imidazopyridine Derivatives (Anti-cancer: MCF-7) app3 Amino Acid Oxidase Inhibitors app4 β-Glucuronidase Inhibitors app5 Benzimidazoles & Quinazolines (via Cyclocondensation) logic->app1 logic->app2 logic->app3 logic->app4 logic->app5

Caption: Key applications of this compound in synthesis.

The compound has been utilized as a key reagent in the development of:

  • Aldose Reductase Inhibitors: These compounds, possessing antioxidant activity, are relevant for managing diabetic complications.[1][2]

  • Amino Acid Oxidase Inhibitors: Targeting these enzymes has therapeutic potential in various diseases.[1][2]

  • β-Glucuronidase Inhibitors: These are investigated for their potential in preventing the adverse effects of certain drugs.[1][2]

  • Imidazopyridine Derivatives: This class of compounds has shown activity against cancer cell lines, such as MCF-7 breast adenocarcinoma.[1][2]

  • Dihydroxyarene-substituted Benzimidazoles and Quinazolines: These larger ring systems are synthesized via cyclocondensation reactions with the diamine.[1]

References

Spectroscopic data for 5-Chloropyridine-2,3-diamine (¹H NMR, ¹³C NMR, IR)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 5-Chloropyridine-2,3-diamine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.21d2.31HCaryl-H
6.69d2.31HCaryl-H
5.55br s-2HNH₂
4.99br s-2HNH₂

d: doublet, br s: broad singlet

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmAssignment
147.10Caryl
131.66Caryl-H
131.32Caryl
118.38Caryl
116.58Caryl-H

Table 3: IR Spectroscopic Data for this compound [1]

Wavenumber (cm⁻¹)IntensityAssignment
3392mN-H str
3309mN-H str
3172maryl C-H str
1637saryl C=C str
1572m
1472s
1421m
1347w
1307w
1280w
1240m
1068m
939w
887w
861m
792m
770m
680s
630s
568s
490s
449s

s: strong, m: medium, w: weak, str: stretching

Experimental Protocols

The spectroscopic data presented above were obtained using the following experimental procedures.[1]

2.1. Sample Preparation

This compound (97%) was procured from Aldrich Chemical Company and used without further purification.[1] For NMR analysis, the sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). For IR analysis, the neat solid was used.

2.2. NMR Spectroscopy

Both ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.[1] The ¹H NMR spectra were acquired at 400 MHz, and the ¹³C{¹H} NMR spectra were recorded at 100.6 MHz.[1] The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

2.3. IR Spectroscopy

The infrared spectrum was obtained using a Thermo Nicolet iS50 spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[1] The data is presented in wavenumbers (cm⁻¹).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Measurement cluster_data Data Processing & Interpretation A Compound Acquisition (this compound) B Sample Preparation (Dissolution in DMSO-d6 or neat) A->B C 1H NMR & 13C NMR (Bruker Avance 400 MHz) B->C NMR Analysis D IR Spectroscopy (Thermo Nicolet iS50 ATR) B->D IR Analysis E Spectral Data Acquisition C->E D->E F Data Processing (Phasing, Baseline Correction) E->F G Structural Elucidation (Peak Assignment, Functional Group ID) F->G H Technical Guide G->H Final Report

Caption: Workflow for Spectroscopic Analysis.

References

In-Depth Technical Guide: Crystal Structure and Molecular Geometry of 5-Chloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 5-Chloropyridine-2,3-diamine, a compound of interest in medicinal chemistry and materials science. The data presented is derived from single-crystal X-ray diffraction studies, offering precise insights into its solid-state conformation and intermolecular interactions.

Molecular Structure and Geometry

This compound (C₅H₆ClN₃) is a trisubstituted pyridine derivative. The molecular structure is nearly planar, with a root-mean-square deviation of all non-hydrogen atoms from the mean plane of 0.013 Å.[1][2] A key feature of its geometry is the orientation of the two ortho-amino groups, which are twisted out of the plane of the pyridine ring to minimize intramolecular steric hindrance between their hydrogen atoms.[1][2] The amino group ortho to the pyridine nitrogen (N2) is twisted by approximately 45°, while the meta-amino group (N3) is twisted by about 34° with respect to the molecular plane.[1][2]

In the crystalline state, the molecules of this compound are organized into spiral, hydrogen-bonded columns.[1][2] These columns are further stabilized by offset face-to-face π-stacking interactions between the pyridine rings of adjacent molecules.[1][2] The primary intermolecular interactions are N-H···N hydrogen bonds involving the amino groups and the pyridine nitrogen atom.[1][2]

Below is a diagram illustrating the molecular structure of this compound with the atom-numbering scheme used in crystallographic studies.

Molecular Structure of this compound

Crystallographic Data

The crystallographic data for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the reference number 1562267. The compound crystallizes in the orthorhombic space group P2₁2₁2₁.[1]

Parameter Value
CCDC Number1562267
Empirical FormulaC₅H₆ClN₃
Formula Weight143.58
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 3.7565(8) Å, b = 12.396(3) Å, c = 13.431(3) Å
Volume625.4(2) ų
Z4
Density (calculated)1.524 Mg/m³
Absorption Coefficient0.498 mm⁻¹
F(000)296

Selected Molecular Geometry Parameters

The following tables summarize key bond lengths and angles within the this compound molecule.

Table 1: Selected Bond Lengths (Å)

Bond Length (Å)
C1-C51.748(3)
N2-C21.406(4)
N3-C31.385(4)
N1-C21.353(4)
N1-C61.332(4)
C2-C31.411(4)
C3-C41.401(5)
C4-C51.373(5)
C5-C61.384(5)

Table 2: Selected Bond Angles (°)

Angle Value (°)
C6-N1-C2117.8(3)
N1-C2-C3121.7(3)
N1-C2-N2118.2(3)
C3-C2-N2120.1(3)
N3-C3-C4120.9(3)
N3-C3-C2119.5(3)
C4-C3-C2119.6(3)
C5-C4-C3119.4(3)
C4-C5-C6120.6(3)
C4-C5-Cl1119.3(3)
C6-C5-Cl1120.1(3)
N1-C6-C5120.9(3)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 2-amino-5-chloropyridine.[1]

  • Nitration: 2-amino-5-chloropyridine is nitrated using nitric acid to yield 2-amino-3-nitro-5-chloropyridine.

  • Reduction: The resulting 2-amino-3-nitro-5-chloropyridine is then reduced to this compound. This reduction can be carried out using sodium dithionite or through catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst.[1]

Crystallization

Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation. The compound is dissolved in a suitable solvent, such as a mixture of methanol and water, and the solution is allowed to evaporate slowly at room temperature over several days.

The experimental workflow for the synthesis and crystallization is depicted in the following diagram.

experimental_workflow Synthesis and Crystallization Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization start 2-amino-5-chloropyridine nitration Nitration (Nitric Acid) start->nitration intermediate 2-amino-3-nitro-5-chloropyridine nitration->intermediate reduction Reduction (Sodium Dithionite or H₂/Pd-C) intermediate->reduction product This compound reduction->product dissolution Dissolution in Solvent (e.g., Methanol/Water) product->dissolution Purified Product evaporation Slow Evaporation (Room Temperature) dissolution->evaporation crystals Single Crystals evaporation->crystals

References

Synthesis of 5-Chloropyridine-2,3-diamine from 2-amino-5-chloropyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Chloropyridine-2,3-diamine, a valuable building block in pharmaceutical and materials science, starting from the readily available precursor, 2-amino-5-chloropyridine. This document details the well-established two-step synthetic pathway, encompassing nitration followed by reduction, and offers detailed experimental protocols and quantitative data to support researchers in their laboratory work.

Synthetic Pathway Overview

The synthesis of this compound from 2-amino-5-chloropyridine is a robust and widely employed transformation. The process involves two primary chemical steps:

  • Nitration: The introduction of a nitro group (-NO₂) at the 3-position of the pyridine ring of 2-amino-5-chloropyridine. This is typically achieved using a mixed acid nitrating agent, consisting of concentrated sulfuric acid and nitric acid. This electrophilic aromatic substitution reaction yields the intermediate, 2-amino-5-chloro-3-nitropyridine.

  • Reduction: The subsequent reduction of the nitro group in 2-amino-5-chloro-3-nitropyridine to an amino group (-NH₂). This transformation can be accomplished through various reducing agents, with common methods including the use of sodium dithionite, catalytic hydrogenation with palladium on carbon (Pd/C), or reduction with iron powder in an acidic medium.

The overall synthetic scheme is depicted below:

Synthesis_Pathway 2-amino-5-chloropyridine 2-amino-5-chloropyridine 2-amino-5-chloro-3-nitropyridine 2-amino-5-chloro-3-nitropyridine 2-amino-5-chloropyridine->2-amino-5-chloro-3-nitropyridine Nitration (H₂SO₄, HNO₃) This compound This compound 2-amino-5-chloro-3-nitropyridine->this compound Reduction (e.g., Fe/HCl, H₂/Pd-C)

Caption: Overall synthetic pathway for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two-step synthesis, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: Nitration of 2-amino-5-chloropyridine

ParameterMethod 1: Mixed Acid Nitration
Starting Material 2-amino-5-chloropyridine
Reagents Concentrated Sulfuric Acid, Concentrated Nitric Acid
Solvent Sulfuric Acid
Temperature 0-5 °C
Reaction Time 1-2 hours
Yield of 2-amino-5-chloro-3-nitropyridine Up to 87.5% (as 2-nitramino intermediate)[1][2]
Purity High purity reported[1]
Reference A study on mixed acid nitration[1][2]

Table 2: Reduction of 2-amino-5-chloro-3-nitropyridine

ParameterMethod A: Iron ReductionMethod B: Catalytic HydrogenationMethod C: Sodium Dithionite
Starting Material 2-amino-5-chloro-3-nitropyridine2-amino-5-chloro-3-nitropyridine2-amino-5-chloro-3-nitropyridine
Reducing Agent Reduced Iron PowderHydrogen Gas, Palladium on Carbon (Pd/C)Sodium Dithionite
Solvent Ethanol/WaterNot specifiedNot specified
Catalyst/Additive Concentrated Hydrochloric AcidPalladium on Carbon (Pd/C)-
Temperature RefluxNot specifiedNot specified
Reaction Time 1 hourNot specifiedNot specified
Yield of this compound High (by analogy to bromo-derivative)[3]Mentioned as a viable method[2]Mentioned as a viable method[2]
Reference Organic Syntheses Procedure (for bromo-analog)[3]Crystallographic and spectroscopic characterization[2]Crystallographic and spectroscopic characterization[2]

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of this compound.

Step 1: Nitration of 2-amino-5-chloropyridine to 2-amino-5-chloro-3-nitropyridine

This protocol is adapted from established procedures for the nitration of aminopyridines.[1][3]

Materials:

  • 2-amino-5-chloropyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • 40% Sodium Hydroxide solution

  • Deionized Water

Equipment:

  • Three-necked round-bottom flask

  • Stirring apparatus (magnetic or mechanical)

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Buchner funnel and filter flask

Procedure:

  • In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and thermometer, place 500 mL of concentrated sulfuric acid.

  • Cool the sulfuric acid to below 5 °C using an ice bath.

  • Slowly add 86.5 g (0.5 mole) of 2-amino-5-chloropyridine to the cooled sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5 °C.

  • Once the addition is complete, add 26 mL (0.57 mole) of concentrated nitric acid dropwise from the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition of nitric acid, continue stirring the mixture at 0 °C for 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Heat the mixture to 50-60 °C and maintain this temperature for 1 hour.

  • Cool the reaction mixture and carefully pour it onto 5 L of crushed ice with stirring.

  • Neutralize the acidic solution by slowly adding 1350 mL of 40% sodium hydroxide solution, keeping the temperature low with an ice bath.

  • The yellow precipitate of 2-amino-5-chloro-3-nitropyridine is collected by filtration, washed thoroughly with cold water, and dried.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Start Start Add_H2SO4 Add H₂SO₄ to flask Start->Add_H2SO4 Cool_H2SO4 Cool H₂SO₄ to < 5°C Add_H2SO4->Cool_H2SO4 Add_Amine Slowly add 2-amino-5-chloropyridine Cool_H2SO4->Add_Amine Add_HNO3 Dropwise add HNO₃ at 0°C Add_Amine->Add_HNO3 Stir_0C Stir at 0°C for 1h Add_HNO3->Stir_0C Stir_RT Stir at RT for 1h Stir_0C->Stir_RT Heat_50_60C Heat to 50-60°C for 1h Stir_RT->Heat_50_60C Pour_Ice Pour onto ice Heat_50_60C->Pour_Ice Neutralize Neutralize with NaOH Pour_Ice->Neutralize Filter Filter precipitate Neutralize->Filter Wash_Dry Wash with H₂O and dry Filter->Wash_Dry End Product Wash_Dry->End

Caption: Experimental workflow for the nitration of 2-amino-5-chloropyridine.

Step 2: Reduction of 2-amino-5-chloro-3-nitropyridine to this compound

This protocol is based on a well-established method for the reduction of a similar bromo-substituted compound and is expected to be effective for the chloro-derivative.[3]

Materials:

  • 2-amino-5-chloro-3-nitropyridine

  • Reduced Iron powder

  • 95% Ethanol

  • Deionized Water

  • Concentrated Hydrochloric Acid

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or steam bath

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine 0.05 mole of 2-amino-5-chloro-3-nitropyridine, 30 g of reduced iron powder, 40 mL of 95% ethanol, and 10 mL of water.

  • Add 0.5 mL of concentrated hydrochloric acid to the mixture.

  • Heat the mixture to reflux on a steam bath or with a heating mantle for 1 hour. The reaction is often exothermic, so initial heating may need to be controlled.

  • After 1 hour, filter the hot reaction mixture to remove the iron residues.

  • Wash the iron residue with three 10 mL portions of hot 95% ethanol.

  • Combine the filtrate and the ethanol washings and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting dark residue is recrystallized from water to yield this compound.

Reduction_Workflow cluster_reaction Reaction Setup cluster_reflux Reflux cluster_workup Work-up and Purification Start Start Combine_Reagents Combine nitro compound, Fe, EtOH, H₂O Start->Combine_Reagents Add_HCl Add conc. HCl Combine_Reagents->Add_HCl Reflux_1h Heat to reflux for 1h Add_HCl->Reflux_1h Filter_Hot Filter hot mixture Reflux_1h->Filter_Hot Wash_Fe Wash iron with hot EtOH Filter_Hot->Wash_Fe Evaporate Evaporate filtrate Wash_Fe->Evaporate Recrystallize Recrystallize from water Evaporate->Recrystallize End Product Recrystallize->End

Caption: Experimental workflow for the reduction of 2-amino-5-chloro-3-nitropyridine.

Safety Considerations

  • Nitration: The nitration reaction is highly exothermic and requires careful temperature control. The use of concentrated acids necessitates appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be performed in a well-ventilated fume hood.

  • Reduction: The reduction with iron and acid is also exothermic. Hydrogen gas may be evolved, so the reaction should be conducted in a well-ventilated area, away from ignition sources.

  • General: All chemical manipulations should be carried out by trained personnel in a properly equipped laboratory. Material Safety Data Sheets (MSDS) for all chemicals should be consulted prior to use.

Conclusion

The synthesis of this compound from 2-amino-5-chloropyridine via a two-step nitration and reduction sequence is a well-documented and efficient method. This guide provides the necessary technical details, including quantitative data and experimental protocols, to enable researchers to successfully perform this synthesis. The provided information is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

References

An In-depth Technical Guide to the Reduction of 2-amino-3-nitro-5-chloropyridine to 5-chloro-2,3-diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical reduction of 2-amino-3-nitro-5-chloropyridine to its corresponding diamine, 5-chloro-2,3-diaminopyridine. This transformation is a critical step in the synthesis of various heterocyclic compounds used in the pharmaceutical and agrochemical industries. The resulting diamine is a versatile building block for constructing more complex molecules, particularly imidazo[4,5-b]pyridine derivatives.

The reduction of the nitro group in nitropyridine derivatives is a well-established process, with several methodologies available to researchers. The choice of method often depends on factors such as substrate sensitivity, desired selectivity, scalability, and cost. This document details the most common and effective methods, including catalytic hydrogenation and metal-acid reductions, providing detailed experimental protocols and comparative data.

Reaction Overview

The core transformation involves the selective reduction of the nitro group (-NO₂) at the C3 position of the pyridine ring to an amino group (-NH₂), yielding 5-chloro-2,3-diaminopyridine.

Starting Material: 2-amino-3-nitro-5-chloropyridine (CAS: 5409-39-2)[1] Product: 5-chloro-2,3-diaminopyridine (CAS: 25710-20-7)[2][3]

Data Presentation: Comparison of Reduction Methodologies

The following table summarizes quantitative data for common reduction methods applicable to 2-amino-3-nitro-5-chloropyridine, based on procedures for structurally analogous compounds.

MethodStarting MaterialReagent/CatalystSolventConditionsProductYieldReference
Catalytic Hydrogenation 3-Fluoro-4-nitropyridine N-oxide10% Palladium on Carbon (Pd/C), H₂Methanol (MeOH)1 atm H₂, 25°C, 10 min3-Fluoro-4-aminopyridine N-oxideQuantitative[4]
Metal/Acid Reduction 2-Amino-5-bromo-3-nitropyridineReduced Iron (Fe), HCl95% Ethanol/WaterHeat on steam bath, 1 hour2,3-Diamino-5-bromopyridineHigh (step)[5]
Metal/Alloy Reduction 2-Amino-5-chloro-3-nitropyridineAluminum-Nickel Alloy, NaOHAqueous SolutionNot specified5-Chloro-2,3-diaminopyridineNot specified[5]
Electrochemical Reduction 5-Chloro-2-nitropyridineNi cathode, Cu anode, H₂SO₄Ethanol/WaterConstant current density (100 A/m²)2-Amino-5-chloropyridine82-84%[6]

Experimental Protocols

Detailed methodologies for the most common reduction techniques are provided below. These protocols are based on established procedures for similar substrates and can be adapted for the reduction of 2-amino-3-nitro-5-chloropyridine.

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a highly effective and clean method for reducing nitro groups, often providing high yields and purity under mild conditions.[4]

Materials:

  • 2-amino-3-nitro-5-chloropyridine

  • 10% Palladium on activated carbon (Pd/C) catalyst

  • Methanol (MeOH), reagent grade

  • Hydrogen (H₂) gas

  • Inert gas (Nitrogen or Argon)

  • Standard hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

  • In a suitable hydrogenation vessel, dissolve the 2-amino-3-nitro-5-chloropyridine in methanol.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere. The typical catalyst loading is 5-10 mol% relative to the substrate.

  • Seal the reaction vessel and purge the system thoroughly with an inert gas (e.g., Nitrogen or Argon) to remove all oxygen.

  • Introduce hydrogen gas into the vessel, typically to a pressure of 1-4 atmospheres (atm).

  • Commence vigorous stirring and maintain the reaction at room temperature (approx. 25°C).

  • Monitor the reaction progress by observing hydrogen uptake or by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cease the hydrogen flow and carefully purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 5-chloro-2,3-diaminopyridine.

  • The product can be further purified by recrystallization if necessary.

Protocol 2: Reduction with Iron in Acidified Ethanol

Reduction using metals, such as iron powder in an acidic medium, is a classic, cost-effective, and robust method for converting nitroarenes to anilines.[5]

Materials:

  • 2-amino-3-nitro-5-chloropyridine

  • Reduced iron powder

  • 95% Ethanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Standard laboratory glassware with reflux condenser

Procedure:

  • To a round-bottom flask fitted with a reflux condenser, add 2-amino-3-nitro-5-chloropyridine, reduced iron powder (typically 3-5 equivalents), 95% ethanol, and water.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.05-0.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux using a heating mantle or steam bath with vigorous stirring. The reaction is often exothermic initially.

  • Maintain the reflux for 1-3 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting material.

  • Once complete, cool the mixture slightly and, while still hot, filter it through Celite® to remove the iron salts.

  • Wash the iron residue thoroughly with several portions of hot 95% ethanol.

  • Combine the filtrate and washings and evaporate the solvent to dryness under reduced pressure.

  • The resulting residue can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to yield pure 5-chloro-2,3-diaminopyridine.[5]

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the direct conversion of 2-amino-3-nitro-5-chloropyridine to 5-chloro-2,3-diaminopyridine.

Reaction_Pathway cluster_reactants Reactants cluster_product Product Start 2-amino-3-nitro-5-chloropyridine Reagent Reducing Agent (e.g., H₂/Pd/C or Fe/HCl) Product 5-chloro-2,3-diaminopyridine Reagent->Product Reduction

Caption: Chemical reduction of the nitro group to form the target diamine.

Experimental Workflow for Catalytic Hydrogenation

This diagram outlines the general laboratory workflow for the reduction via catalytic hydrogenation.

Experimental_Workflow A 1. Dissolve Substrate & Add Catalyst (Pd/C) B 2. Inert Gas Purge A->B C 3. Introduce H₂ Gas & Start Reaction B->C D 4. Monitor Reaction (TLC / LC-MS) C->D E 5. Inert Gas Purge & Catalyst Filtration D->E Reaction Complete F 6. Solvent Evaporation E->F G 7. Purification (Recrystallization) F->G H Final Product G->H

Caption: General workflow for the catalytic hydrogenation process.

References

An In-depth Technical Guide to 5-Chloropyridine-2,3-diamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloropyridine-2,3-diamine is a heterocyclic aromatic amine that serves as a crucial building block in synthetic organic chemistry. Its unique structural arrangement, featuring a pyridine ring substituted with a chlorine atom and two adjacent amino groups, makes it a valuable precursor for the synthesis of a wide range of fused heterocyclic systems. These resulting compounds, particularly imidazopyridine derivatives, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and its application in the synthesis of biologically active molecules.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for laboratory use.

Table 1: General Properties of this compound

PropertyValueReference
Chemical Name This compound[1][2]
CAS Number 25710-20-7[1][2]
Molecular Formula C₅H₆ClN₃[1][2]
Molecular Weight 143.57 g/mol [1]
Appearance White to gray to brown powder[2][3]
Melting Point 170-175 °C[1][2]
Boiling Point 234.32 °C (estimated)[2]
Form Solid[1]

Table 2: Spectroscopic Data for this compound

Spectrum TypeDataReference
¹H NMR (400 MHz, DMSO-d₆) δ 4.99 (br s, 2H, NH₂), 5.55 (br s, 2H, NH₂), 6.69 (d, 1H, J = 2.3 Hz, Caryl H), 7.21 (d, 1H, J = 2.3 Hz, Caryl H)[4]
¹³C NMR (100.6 MHz, DMSO-d₆) δ 116.58 (CarylH), 118.38 (Caryl), 131.32 (Caryl), 131.66 (CarylH), 147.10 (Caryl)[4]
Infrared (IR) (ATR, cm⁻¹) 3392 (m, N-H str), 3309 (m, N-H str), 3172 (m, aryl C-H str), 1637 (s, aryl C=C str), 1572 (m), 1472 (s), 1421 (m), 1347 (w), 1307 (w), 1280 (w), 1240 (m), 1068 (m), 939 (w), 887 (w), 861 (m), 792 (m), 770 (m), 680 (s), 630 (s), 568 (s), 490 (s), 449 (s)[4]
Mass Spectrometry (GC/MS) M⁺ = 143 (calculated exact mass = 143.03)[4]

Synthesis and Reactivity

This compound is typically synthesized from 2-amino-5-chloropyridine through a two-step process involving nitration followed by reduction.[4][5] The presence of the two amino groups and the chlorine atom on the pyridine ring allows for a variety of chemical transformations, making it a versatile intermediate. The ortho-diamine functionality is particularly useful for the construction of fused five-membered heterocyclic rings, such as imidazoles.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar procedure for the synthesis of 2,3-diamino-5-bromopyridine and the general synthetic route described for this compound.[4][6]

Step 1: Nitration of 2-Amino-5-chloropyridine

  • In a flask equipped with a stirrer and a dropping funnel, dissolve 2-amino-5-chloropyridine in concentrated sulfuric acid while maintaining the temperature below 20 °C using an ice bath.

  • Once dissolved, cool the solution to below 10 °C.

  • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 20 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a concentrated base solution (e.g., sodium hydroxide) to precipitate the product, 2-amino-5-chloro-3-nitropyridine.

  • Filter the precipitate, wash with water, and dry.

Step 2: Reduction of 2-Amino-5-chloro-3-nitropyridine

  • In a round-bottom flask fitted with a reflux condenser, suspend 2-amino-5-chloro-3-nitropyridine in a mixture of ethanol and water.

  • Add a reducing agent, such as sodium dithionite or iron powder with a catalytic amount of hydrochloric acid.[4][6]

  • Heat the mixture to reflux with stirring for several hours until the reaction is complete (monitored by TLC).

  • If using iron, filter the hot reaction mixture to remove the iron salts and wash the filter cake with hot ethanol.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • The resulting crude this compound can be purified by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture).

Role in the Synthesis of Biologically Active Compounds

This compound is a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. For instance, it is used in the preparation of imidazopyridine derivatives, which have been investigated as aldose reductase inhibitors, antiviral agents, and for their activity against cancer cell lines.[4][5]

The following diagram illustrates the general synthetic pathway from this compound to a substituted imidazopyridine.

G A This compound C Cyclocondensation A->C B Aldehyde or Carboxylic Acid Derivative B->C D Substituted Imidazo[4,5-b]pyridine C->D Formation of Imidazole Ring E Further Functionalization D->E F Biologically Active Compound E->F Introduction of Pharmacophores

General synthetic scheme for imidazopyridines.

Experimental Workflow: Spectroscopic Analysis

To confirm the identity and purity of synthesized this compound, a series of spectroscopic analyses are typically performed. The logical workflow for this process is depicted below.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A Synthesized This compound B Dissolve in DMSO-d6 A->B D Prepare KBr pellet or use ATR A->D F Dissolve in suitable solvent (e.g., Methanol) A->F C ¹H and ¹³C NMR Spectroscopy B->C H Confirm Structure and Assess Purity C->H E Infrared (IR) Spectroscopy D->E E->H G Mass Spectrometry (e.g., GC-MS or ESI-MS) F->G G->H

Workflow for spectroscopic characterization.

Conclusion

This compound is a synthetically versatile and commercially available compound that plays a significant role as an intermediate in the development of novel heterocyclic compounds for pharmaceutical and materials science applications. Its well-defined physical and chemical properties, coupled with its reactivity, make it an indispensable tool for medicinal and organic chemists. The detailed information and protocols provided in this guide are intended to support researchers in the effective utilization of this important chemical building block.

References

Probing the Supramolecular Architecture: A Technical Guide to Intermolecular Hydrogen Bonding in Solid-State 5-Chloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the intermolecular hydrogen bonding network present in the solid-state structure of 5-Chloropyridine-2,3-diamine. Understanding these non-covalent interactions is crucial for crystal engineering, polymorph prediction, and elucidating the physicochemical properties of this compound, which serves as a valuable building block in medicinal chemistry. The following sections detail the crystallographic data, experimental methodologies, and a visual representation of the hydrogen bonding scheme.

Core Findings: Hydrogen Bonding and Molecular Packing

In the crystalline state, this compound molecules are organized through a network of intermolecular hydrogen bonds involving the amino groups and the pyridine nitrogen atom.[1][2][3] Specifically, notable interactions include Namine—H⋯Npyr and Namine—H⋯Namine hydrogen bonds. This intricate network, coupled with offset face-to-face π-stacking, results in the formation of spiral hydrogen-bonded columns.[1][2][3] The two ortho-amino groups are twisted out of the plane of the pyridine ring to minimize intramolecular steric hindrance between the hydrogen atoms of the amino groups.[1][2][3]

Quantitative Analysis of Intermolecular Hydrogen Bonds

The geometric parameters of the key hydrogen bonds identified in the crystal structure of this compound are summarized below. These values were determined by single-crystal X-ray diffraction.

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)Symmetry Code of A
N3H21N20.86(4)2.50(4)3.264(3)149(4)x, y-1, z
N2H22N10.85(4)2.51(4)3.250(4)146(4)-x+3/2, y-1/2, -z+1
N3H22N10.85(4)2.31(4)3.075(4)151(4)-x+2, y+1/2, -z+1/2

Data sourced from the crystallographic study of this compound.[1]

Visualization of the Hydrogen Bonding Network

The following diagram illustrates the primary intermolecular hydrogen bonding interactions that define the crystal packing of this compound. The connections depict the donor-acceptor relationships between adjacent molecules.

G Intermolecular Hydrogen Bonding in this compound cluster_0 Molecule A cluster_1 Molecule B (Symmetry Generated) cluster_2 Molecule C (Symmetry Generated) A_N1 Pyridine N1 A_N2 Amino N2 C_N1 Pyridine N1'' A_N2->C_N1 N-H···N (Pyridine) A_N3 Amino N3 B_N1 Pyridine N1' A_N3->B_N1 N-H···N (Pyridine) B_N2 Amino N2' A_N3->B_N2 N-H···N (Amine) B_N3 Amino N3' C_N2 Amino N2'' C_N3 Amino N3''

Caption: Key intermolecular hydrogen bonds in this compound.

Experimental Protocols

Synthesis and Crystallization

This compound can be synthesized by the nitration of 2-amino-5-chloropyridine with nitric acid to yield 2-amino-3-nitro-5-chloropyridine.[1] This intermediate is then reduced to the final product using sodium dithionite or through catalytic hydrogenation with hydrogen gas and a Palladium on carbon (Pd/C) catalyst.[1]

For the preparation of single crystals suitable for X-ray diffraction, the following protocol was reported:

  • Crystallization Method: Slow evaporation.

  • Solvent System: A 1:1 (v/v) mixture of ethanol and water.

  • Procedure: this compound was dissolved in the solvent mixture, and the resulting solution was allowed to stand undisturbed at ambient temperature.

  • Outcome: Colorless, needle-shaped crystals formed over a period of several days.

X-ray Crystallography

The determination of the crystal structure was accomplished using single-crystal X-ray diffraction.

  • Instrument: A Bruker APEX-II CCD area-detector diffractometer.

  • Radiation Source: Mo Kα radiation (λ = 0.71073 Å).

  • Temperature: The crystal was maintained at 100 K during data collection.

  • Data Collection: A series of ω and φ scans were performed.

  • Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F². All hydrogen atoms were located in a difference Fourier map and refined isotropically.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer using DMSO-d6 as the solvent.[2]

  • Infrared (IR) Spectroscopy: IR spectra were obtained using a Thermo Nicolet iS50 spectrometer with an Attenuated Total Reflectance (ATR) accessory.[2] The observed N-H stretching frequencies at 3392 cm-1 and 3309 cm-1 are indicative of the amino groups involved in hydrogen bonding.[2]

Conclusion

The solid-state structure of this compound is stabilized by a robust network of N—H⋯N intermolecular hydrogen bonds, which, in conjunction with π-stacking interactions, dictate the supramolecular assembly into spiral columns. The quantitative data and experimental protocols presented in this guide offer a comprehensive understanding of these critical interactions, providing a valuable resource for researchers in the fields of crystal engineering, materials science, and pharmaceutical development.

References

Unveiling the Supramolecular Architecture: A Technical Guide to π-Stacking Interactions in 5-Chloropyridine-2,3-diamine Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the non-covalent interactions, with a primary focus on π-stacking, that govern the crystal structure of 5-chloropyridine-2,3-diamine. Understanding these interactions is crucial for predicting crystal packing, polymorphism, and ultimately, the physicochemical properties of active pharmaceutical ingredients (APIs). The intricate interplay of hydrogen bonding and π-stacking interactions in this molecule leads to a unique and stable supramolecular assembly.

Molecular and Crystal Structure Overview

This compound, a trisubstituted pyridine, crystallizes in a manner that minimizes intramolecular steric hindrance between the ortho-amino groups. These amino groups are twisted out of the plane of the pyridine ring. The crystal packing is dominated by a combination of intermolecular hydrogen bonds and offset face-to-face π-stacking interactions, resulting in the formation of spiral, hydrogen-bonded columns.[1][2]

The molecular structure is nearly planar, with the two amino groups twisted at angles of 45(3)° and 34(3)° relative to the pyridine ring to reduce intramolecular repulsion.[2] While sixteen isomers of this compound are commercially available, the crystal structure of this compound is the first to be reported in the literature.[1][2]

Quantitative Analysis of Intermolecular Interactions

The stability and arrangement of the this compound crystal lattice are dictated by a series of quantifiable non-covalent interactions. These have been determined through single-crystal X-ray diffraction.

π-Stacking Interaction Parameters

The π-stacking in the crystal is characterized as an offset face-to-face arrangement. The key geometric parameters defining this interaction are summarized below.

ParameterValue
Centroid-to-centroid distance3.756 (1) Å
Plane-to-plane distance3.414 (2) Å
Ring offset1.568 (3) Å
Data sourced from Sulovari & Tanski (2017)[2]
Hydrogen Bonding Parameters

In addition to π-stacking, the crystal structure is significantly influenced by a network of intermolecular hydrogen bonds involving the amino groups and the pyridine nitrogen atom.

Donor–H···AcceptorD–H (Å)H···A (Å)D···A (Å)D–H···A (°)
N3—H21···N20.83(3)2.47(3)3.264(3)161(3)
N3—H22···N10.88(3)2.50(3)3.298(3)151(3)
Data sourced from Sulovari & Tanski (2017)[2]

Experimental Protocols

The crystallographic data for this compound was obtained through the following experimental procedure.

Synthesis and Crystallization

A commercially available sample of this compound (97% purity) was used. A single crystal suitable for X-ray diffraction analysis was selected directly from the as-received sample without any further purification or recrystallization steps.[1]

X-ray Crystallography
  • Data Collection: A suitable single crystal was mounted on a Bruker APEX-II CCD area-detector diffractometer. The data was collected using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 100(2) K.

  • Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined isotropically.

Visualization of Supramolecular Assembly

The following diagrams illustrate the key intermolecular interactions and the resulting crystal packing of this compound.

G Intermolecular Interactions in this compound Crystal cluster_0 Asymmetric Unit cluster_1 Symmetry Generated Molecules Molecule_A This compound Molecule_B Symmetry Equivalent Molecule 1 Molecule_A->Molecule_B π-Stacking (Offset Face-to-Face) Molecule_C Symmetry Equivalent Molecule 2 Molecule_A->Molecule_C Hydrogen Bonding (N-H···N)

Caption: Key intermolecular interactions leading to the supramolecular structure.

G Crystal Packing Workflow Monomer Single Molecule of This compound HBonding Intermolecular N-H···N Hydrogen Bonding Monomer->HBonding PiStacking Offset Face-to-Face π-Stacking Monomer->PiStacking Column Spiral Hydrogen-Bonded Columns HBonding->Column PiStacking->Column Crystal 3D Crystal Lattice Column->Crystal

Caption: Logical workflow of the crystal packing formation.

References

Commercial Availability and Synthetic Guide for 5-Chloropyridine-2,3-diamine: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability of 5-Chloropyridine-2,3-diamine, a key intermediate in pharmaceutical and materials science research. Furthermore, it offers a detailed experimental protocol for its synthesis, alongside visualizations of the synthetic pathway and a standard laboratory procurement workflow.

Commercial Availability and Suppliers

This compound, also known as 2,3-Diamino-5-chloropyridine, is readily available from a variety of chemical suppliers. The compound is typically offered at a purity of 97% or higher. Researchers can procure this chemical in quantities ranging from grams to kilograms, depending on the supplier. Below is a comparative table of major suppliers and their product specifications.

SupplierProduct NameCatalog NumberPurityAvailable QuantitiesCAS NumberMolecular Weight ( g/mol )Melting Point (°C)
Thermo Scientific Chemicals 2,3-Diamino-5-chloropyridine, 97%35034005097%5 g, 25 g25710-20-7143.58164-173
Sigma-Aldrich 2,3-Diamino-5-chloropyridine71462397%5 g (Product Discontinued)25710-20-7143.57170-175
Alkali Scientific (distributor for MilliporeSigma) 2,3-Diamino-5-chloropyridine714623-5G97%5 g25710-20-7143.57170-175
ChemicalBook 5-CHLORO-2,3-DIAMINOPYRIDINECB0308588Varies by supplierVaries25710-20-7143.57170-175

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information. While Sigma-Aldrich lists the product as discontinued, it may still be available through distributors like Alkali Scientific.[1][2][3][4]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from the commercially available 2-Amino-5-chloropyridine. The first step is the nitration of the pyridine ring at the 3-position, followed by the reduction of the nitro group to an amine.

Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine 2-Amino-3-nitro-5-chloropyridine 2-Amino-3-nitro-5-chloropyridine 2-Amino-5-chloropyridine->2-Amino-3-nitro-5-chloropyridine H2SO4, HNO3 0-5 °C This compound This compound 2-Amino-3-nitro-5-chloropyridine->this compound Fe, HCl, Ethanol/Water

Caption: Synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-3-nitro-5-chloropyridine (Nitration)

This procedure is adapted from studies on the mixed acid nitration of 2-amino-5-chloropyridine.[5][6]

  • Preparation of Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 6.0 mL of concentrated nitric acid (70%) to 15 mL of concentrated sulfuric acid (98%) while cooling in an ice-salt bath to maintain the temperature between 0 and 5 °C.

  • Reaction Setup: Dissolve 2-amino-5-chloropyridine (12.85 g, 0.1 mol) in 50 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice-salt bath.

  • Nitration Reaction: Slowly add the pre-mixed nitrating acid to the solution of 2-amino-5-chloropyridine dropwise via the dropping funnel. The temperature of the reaction mixture must be strictly maintained between 0 and 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the reaction goes to completion.

  • Work-up: Carefully pour the reaction mixture onto 250 g of crushed ice with stirring. The precipitate, 2-amino-3-nitro-5-chloropyridine, will form.

  • Isolation and Purification: Collect the solid product by filtration, wash thoroughly with cold water until the washings are neutral, and then dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

Step 2: Synthesis of this compound (Reduction)

This protocol is a general method for the reduction of nitroarenes using iron in an acidic medium.[7][8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Amino-3-nitro-5-chloropyridine (17.35 g, 0.1 mol), 100 mL of ethanol, and 20 mL of water.

  • Addition of Reducing Agent: To this suspension, add reduced iron powder (30 g, 0.54 mol) and 1 mL of concentrated hydrochloric acid.

  • Reduction Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is exothermic and the progress can be monitored by the disappearance of the yellow starting material. The reflux is typically maintained for 1-2 hours.

  • Work-up: After the reaction is complete, filter the hot mixture through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol.

  • Isolation: Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • Purification: The resulting crude this compound can be purified by recrystallization from water or an ethanol/water mixture to yield a crystalline solid.

Laboratory Procurement Workflow

The acquisition of specialty chemicals like this compound in a research and development setting follows a structured workflow to ensure safety, compliance, and efficient inventory management.

Procurement_Workflow cluster_researcher Researcher cluster_procurement Procurement/Safety Officer Identify_Need Identify Chemical Need Check_Inventory Check Internal Inventory Identify_Need->Check_Inventory Request_Purchase Submit Purchase Request Check_Inventory->Request_Purchase If not available Review_Request Review Request & SDS Request_Purchase->Review_Request Receive_Chemical Receive & Log Chemical Update_Inventory Update Master Inventory Receive_Chemical->Update_Inventory Source_Supplier Source & Select Supplier Review_Request->Source_Supplier Approved Place_Order Place Purchase Order Source_Supplier->Place_Order Place_Order->Receive_Chemical

Caption: Procurement workflow for specialty chemicals.

This guide serves as a foundational resource for professionals working with this compound. By providing consolidated supplier information and a detailed synthetic protocol, it aims to facilitate seamless research and development activities. Always consult the relevant Safety Data Sheets (SDS) and follow appropriate laboratory safety procedures when handling the chemicals mentioned in this document.

References

Methodological & Application

Application of 5-Chloropyridine-2,3-diamine in the Preparation of Amino Acid Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 5-Chloropyridine-2,3-diamine as a key starting material in the synthesis of potent amino acid oxidase inhibitors, particularly focusing on D-amino acid oxidase (DAAO). The resulting imidazo[4,5-b]pyridine scaffold has emerged as a promising framework for the development of novel therapeutics targeting neurological disorders where DAAO hyperactivity is implicated.

Introduction

D-amino acid oxidase (DAAO) is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids, including D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. Inhibition of DAAO elevates the levels of D-serine in the brain, thereby enhancing NMDA receptor function. This mechanism is a key therapeutic strategy for neurological and psychiatric disorders such as schizophrenia. This compound serves as a versatile building block for the synthesis of various heterocyclic compounds, including the imidazo[4,5-b]pyridine core, which has been identified as a privileged scaffold for DAAO inhibition.

Synthetic Approach

The primary application of this compound in this context is its use as a precursor for the synthesis of 6-chloro-1H-imidazo[4,5-b]pyridine derivatives. This is typically achieved through a condensation reaction with various aldehydes or carboxylic acids. The general synthetic scheme involves the cyclization of the diamine with an appropriate electrophile to form the imidazole ring fused to the pyridine core.

A general workflow for the synthesis is outlined below:

Synthesis Workflow A This compound C Condensation/Cyclization A->C B Aldehyde / Carboxylic Acid (R-CHO / R-COOH) B->C D 6-Chloro-2-substituted-1H-imidazo[4,5-b]pyridine C->D Formation of Imidazole Ring E Purification D->E F Purified Inhibitor E->F

Caption: General workflow for the synthesis of 6-chloro-1H-imidazo[4,5-b]pyridine based inhibitors.

Structure-Activity Relationship (SAR)

The imidazo[4,5-b]pyridine scaffold allows for substitution at various positions, enabling the fine-tuning of inhibitory potency and pharmacokinetic properties. The chlorine atom at the 6-position of the imidazo[4,5-b]pyridine ring has been shown to be a favorable substitution for DAAO inhibitory activity. Further modifications at the 2-position of the imidazo[4,5-b]pyridine ring with various aryl or heteroaryl groups can significantly influence the binding affinity to the DAAO active site.

Quantitative Data

While direct synthesis and DAAO inhibitory data for compounds derived from this compound are not extensively reported in single publications, the inhibitory potential of the resulting 6-chloro-1H-imidazo[4,5-b]pyridine scaffold can be inferred from studies on analogous compounds. For context, the following table includes IC50 values for various classes of DAAO inhibitors, highlighting the potency of chloro-substituted heterocyclic compounds.

Compound ClassSpecific CompoundTargetIC50 (nM)
Benzo[d]isoxazol-3-ol5-Chloro-benzo[d]isoxazol-3-ol (CBIO)Human DAAO188
Imidazo[4,5-b]pyridine4-[3-[(4-chlorophenyl)methyl]-6-chloroimidazo[4,5-b]pyridin-2-yl]-3,3-dimethylbutanoic acidThromboxane A2 ReceptorKi = 7

Note: The imidazo[4,5-b]pyridine derivative shown is a thromboxane A2 receptor antagonist, but its structure demonstrates the amenability of the scaffold to potent biological activity.

Signaling Pathway

The inhibition of DAAO by compounds derived from this compound is expected to modulate the glutamatergic signaling pathway. By preventing the degradation of D-serine, these inhibitors increase its bioavailability, leading to enhanced activation of NMDA receptors. This can have downstream effects on synaptic plasticity and neuronal function.

DAAO_Inhibition_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Astrocyte D_Serine D-Serine D_Serine_Cleft D-Serine D_Serine->D_Serine_Cleft Release NMDA_Receptor NMDA Receptor D_Serine_Cleft->NMDA_Receptor Co-agonist Binding DAAO DAAO D_Serine_Cleft->DAAO Uptake Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Activation Signaling Downstream Signaling Ca_Influx->Signaling Synaptic Plasticity Degradation Degradation DAAO->Degradation Oxidative Deamination Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->DAAO Inhibition

Caption: DAAO inhibition enhances NMDA receptor signaling by increasing D-serine levels.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-2-aryl-1H-imidazo[4,5-b]pyridine Derivatives

This protocol is a general procedure for the synthesis of 2-aryl-substituted 6-chloro-1H-imidazo[4,5-b]pyridines.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Nitrobenzene or glacial acetic acid (solvent)

  • Sodium metabisulfite (for reactions with aldehydes)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a solution of this compound (1.0 equivalent) in a suitable solvent such as nitrobenzene or glacial acetic acid in a round-bottom flask, add the appropriately substituted aromatic aldehyde (1.0-1.2 equivalents).

  • If using an aldehyde, sodium metabisulfite (1.1 equivalents) can be added to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 120-140 °C) and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically after 2-12 hours), cool the mixture to room temperature.

  • If glacial acetic acid was used as the solvent, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine.

Protocol 2: In Vitro D-Amino Acid Oxidase (DAAO) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of the synthesized compounds against DAAO using a fluorometric assay.

Materials:

  • Recombinant human D-amino acid oxidase (hDAAO)

  • D-serine (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or other suitable fluorescent probe)

  • Synthesized inhibitor compounds

  • DMSO (for dissolving inhibitors)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the inhibitor in DMSO (e.g., 10 mM).

    • Prepare working solutions of the inhibitor by serial dilution in assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

    • Prepare a solution of D-serine in assay buffer. The final concentration in the assay should be close to its Km value for DAAO.

    • Prepare a reaction mixture containing HRP and Amplex® Red in assay buffer.

  • Assay Protocol:

    • To the wells of a 96-well black microplate, add the inhibitor solutions at various concentrations. Include a vehicle control (DMSO) and a positive control (a known DAAO inhibitor).

    • Add the hDAAO enzyme to all wells except for the no-enzyme control wells.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the D-serine solution to all wells.

    • Immediately add the HRP/Amplex® Red reaction mixture to all wells.

    • Measure the fluorescence intensity (e.g., excitation at 530-560 nm and emission at ~590 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

This comprehensive guide provides the foundational knowledge and protocols for utilizing this compound in the synthesis of a promising class of amino acid oxidase inhibitors. The provided methodologies and data serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics for neurological disorders.

Application Notes and Protocols for the Synthesis of β-Glucuronidase Inhibitors Using 5-Chloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel β-glucuronidase inhibitors derived from 5-Chloropyridine-2,3-diamine. The protocols detailed below are intended for use by qualified personnel in a laboratory setting.

Introduction

β-glucuronidase is an enzyme that plays a crucial role in the metabolism of various endogenous and exogenous compounds, including the reactivation of drug metabolites. Elevated levels of β-glucuronidase have been associated with certain pathologies, making it a viable target for therapeutic intervention. The synthesis of inhibitors for this enzyme is a significant area of research in drug discovery. This document outlines the synthesis of potent β-glucuronidase inhibitors by condensing this compound with various aryl aldehydes to form 6-chloro-1H-imidazo[4,5-b]pyridine derivatives.

Chemical Synthesis

The core synthetic strategy involves the condensation reaction between this compound and a substituted aryl aldehyde. This reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the final 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine product.

General Reaction Scheme:
  • Reactants: this compound and a selected aryl aldehyde.

  • Product: 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine.

  • Mechanism: The reaction is a condensation reaction that forms an imidazo[4,5-b]pyridine ring system.

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product This compound This compound Condensation Condensation This compound->Condensation Aryl Aldehyde Aryl Aldehyde Aryl Aldehyde->Condensation 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine Condensation->6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine G cluster_enzyme Enzyme Action cluster_inhibition Inhibition E β-Glucuronidase ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate (Glucuronide) ES->E P Product (Aglycone) ES->P Hydrolysis P->E + E I Inhibitor (Imidazopyridine) EI->E

Application Notes and Protocols: Preparation and Evaluation of Imidazopyridine Derivatives for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and biological evaluation of imidazopyridine derivatives as potential anticancer agents. It includes detailed experimental protocols for key assays, a summary of quantitative data from recent studies, and diagrams of relevant signaling pathways and experimental workflows.

Introduction

Imidazopyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties[1]. Their structural versatility allows for the design and synthesis of derivatives that can target specific molecular pathways implicated in cancer progression, such as cell proliferation, apoptosis, and signal transduction[1]. This document outlines the common synthetic strategies and the subsequent in vitro evaluation of these promising compounds.

Synthesis of Imidazopyridine Derivatives

The synthesis of imidazopyridine derivatives can be achieved through various chemical strategies. A common approach involves multi-step reactions, often starting from commercially available substituted 2-aminopyridines. One-pot multi-component reactions have also been developed for efficient synthesis[2].

A representative synthetic scheme is the reaction of a substituted 2-aminopyridine with an α-haloketone, followed by further modifications to introduce diverse functional groups, thereby creating a library of derivatives for biological screening[3]. Another efficient method is an iodine-catalyzed one-pot three-component condensation of an aryl aldehyde, a 2-aminopyridine, and an isocyanide[2]. A (3+2) cycloaddition reaction of propargyl alcohols and 2-aminopyridines promoted by NaIO4/TBHP is another novel approach to synthesize C3-carbonylated imidazo[1,2-a]pyridines[4].

Key Signaling Pathways Targeted by Imidazopyridine Derivatives

Imidazopyridine derivatives have been shown to exert their anticancer effects by modulating several critical signaling pathways involved in tumor growth and survival.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial in cell fate determination, proliferation, and migration. Its dysregulation is a hallmark of many cancers. Certain imidazopyridine derivatives can inhibit this pathway, leading to decreased proliferation and migration of cancer cells[5].

Wnt_Pathway cluster_nucleus Nucleus Wnt Wnt Fzd_LRP Fzd/LRP5/6 Wnt->Fzd_LRP Dvl Dvl Fzd_LRP->Dvl Dest_Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Dest_Complex inhibition Beta_Catenin β-catenin Dest_Complex->Beta_Catenin phosphorylation & degradation Proteasome Proteasome Beta_Catenin->Proteasome Nucleus Nucleus Beta_Catenin->Nucleus translocation Beta_Catenin_Nuc β-catenin TCF_LEF TCF/LEF Target_Genes Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes transcription Imidazopyridine Imidazopyridine Derivative (e.g., C188) Imidazopyridine->Dest_Complex stabilization? Imidazopyridine->Beta_Catenin promotes degradation Beta_Catenin_Nuc->TCF_LEF

Caption: Inhibition of Wnt/β-catenin signaling by an imidazopyridine derivative.

Mitochondrial Apoptosis Pathway

Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Many anticancer agents, including certain imidazopyridine derivatives, function by inducing apoptosis through the mitochondrial (intrinsic) pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to caspase activation and eventual cell death[6].

Apoptosis_Pathway Imidazopyridine Imidazopyridine Derivative (e.g., 9i) Bcl2 Bcl-2 (anti-apoptotic) Imidazopyridine->Bcl2 downregulates Bax Bax (pro-apoptotic) Imidazopyridine->Bax upregulates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2->MOMP Bax->MOMP CytoC Cytochrome c release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Induction of mitochondrial apoptosis by an imidazopyridine derivative.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. It is frequently hyperactivated in cancer. Several imidazopyridine derivatives have been developed as potent inhibitors of this pathway, particularly targeting PI3K[7][8].

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Imidazopyridine Imidazopyridine Derivative Imidazopyridine->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by an imidazopyridine derivative.

STAT3/NF-κB Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play key roles in cancer-related inflammation, cell survival, and proliferation. Their signaling pathways can be targeted by imidazopyridine derivatives to exert anti-inflammatory and anticancer effects[8][9].

STAT3_NFkB_Pathway cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor (e.g., IL-6R) JAK JAK CytokineReceptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 Nucleus Nucleus pSTAT3->Nucleus dimerizes & translocates pSTAT3_nuc p-STAT3 IkB IκBα NFkB NF-κB IkB->NFkB inhibits NFkB->Nucleus translocates NFkB_nuc NF-κB Imidazopyridine Imidazopyridine Derivative (MIA) Imidazopyridine->pSTAT3 inhibits phosphorylation Imidazopyridine->IkB stabilizes TargetGenes Target Genes (Bcl-2, COX-2, iNOS) pSTAT3_nuc->TargetGenes transcription NFkB_nuc->TargetGenes transcription

Caption: Modulation of STAT3 and NF-κB signaling by an imidazopyridine derivative.

Experimental Workflow for Anticancer Evaluation

A standardized workflow is essential for the systematic evaluation of newly synthesized imidazopyridine derivatives. This typically involves a tiered approach, starting with broad screening for cytotoxicity and progressing to more detailed mechanistic studies for the most potent compounds.

Experimental_Workflow cluster_secondary Secondary Assays cluster_mechanism Mechanism Studies Synthesis Synthesis & Purification of Imidazopyridine Derivatives PrimaryScreen Primary Screening: Cell Viability Assay (MTT) on Cancer Cell Panel Synthesis->PrimaryScreen HitSelection Hit Selection (Low IC50 values) PrimaryScreen->HitSelection SecondaryAssays Secondary Assays HitSelection->SecondaryAssays Potent Compounds MechanismStudies Mechanism of Action Studies HitSelection->MechanismStudies ColonyFormation Colony Formation Assay CellCycle Cell Cycle Analysis (Flow Cytometry) ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) MigrationInvasion Migration/Invasion Assays (Wound Healing/Transwell) WesternBlot Western Blotting (Target Pathway Proteins) KinaseAssay Kinase Inhibition Assay (e.g., for PI3K, c-Met) LeadOpt Lead Optimization MechanismStudies->LeadOpt

Caption: General experimental workflow for evaluating imidazopyridine derivatives.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity (IC50 values) of selected imidazopyridine derivatives against various human cancer cell lines, as reported in the literature.

Table 1: Anticancer Activity of Imidazopyridine-Quinoline/Carbazole Hybrids [10]

CompoundHeLa (Cervical) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)ACHN (Renal) IC50 (µM)HCT-15 (Colon) IC50 (µM)
8 0.340.320.390.31
12 0.350.290.340.30
13 0.370.410.390.30
17 0.550.490.600.56
Adriamycin (Standard) 0.520.510.580.55

Table 2: Anticancer Activity of Various Imidazopyridine Derivatives [2][11][12]

CompoundCell LineCancer TypeIC50 (µM)
12b Hep-2Laryngeal11
HepG2Liver13
MCF-7Breast11
A375Skin11
IP-5 HCC1937Breast45
IP-6 HCC1937Breast47.7
IP-7 HCC1937Breast79.6
HS-104 MCF-7Breast1.2
HS-106 MCF-7Breast< 10

Table 3: Anticancer Activity of Imidazopyridine-Thiazolidinone Derivatives [13]

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)DU145 (Prostate) IC50 (µM)
5h ---
6f ---
6h Most active against breast cancer--
Note: Specific IC50 values for 5h, 6f, and 6h were not provided in the abstract, but they were highlighted as having remarkable results.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anticancer properties of imidazopyridine derivatives.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Imidazopyridine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells into 96-well plates at a density of 3x10³ to 4x10³ cells per well in 100 µL of complete medium[5][6].

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of the imidazopyridine derivative in complete medium from the stock solution. The final DMSO concentration should be kept below 0.5%.

  • Remove the medium from the wells and add 100 µL of medium containing various concentrations of the compound (e.g., 0, 5, 10, 20, 40, 80 µM)[5]. Include a vehicle control (DMSO only).

  • Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours)[6].

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C[5][6].

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals[6].

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Colony Formation Assay

This assay assesses the long-term effect of a compound on the ability of a single cell to grow into a colony.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • Complete cell culture medium

  • Imidazopyridine derivative

  • PBS

  • 4% Paraformaldehyde (PFA)

  • 0.5% Crystal Violet staining solution

Procedure:

  • Seed cells into 6-well plates at a low density (e.g., 500-600 cells per well)[5][6].

  • Incubate for 16-24 hours to allow for attachment[5][6].

  • Treat the cells with various concentrations of the imidazopyridine derivative for 48 hours[6].

  • Remove the compound-containing medium and replace it with fresh complete medium.

  • Incubate for an additional 10-14 days, changing the medium every 2-3 days, until visible colonies are formed[5][6].

  • Wash the wells twice with PBS.

  • Fix the colonies with 4% PFA for 20-30 minutes at room temperature[5][6].

  • Stain the colonies with 0.5% crystal violet solution for 30 minutes[5][6].

  • Gently wash the wells with water and allow them to air dry.

  • Count the number of colonies (typically defined as clusters of >50 cells) in each well.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with a compound.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Imidazopyridine derivative

  • Cold PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Seed cells and treat with various concentrations of the imidazopyridine derivative for a specified time (e.g., 48 hours)[5].

  • Harvest the cells by trypsinization and wash twice with cold PBS[5].

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at 4°C for at least 12 hours[5].

  • Wash the cells twice with cold PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark[5].

  • Analyze the cell cycle distribution using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the phase of the cell cycle for each cell.

Protocol 4: Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels, providing insights into the mechanism of action of the compound.

Materials:

  • Treated and untreated cell lysates

  • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against β-catenin, Bcl-2, Bax, p-AKT, total AKT, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Treat cells with the imidazopyridine derivative as required.

  • Lyse the cells in protein lysis buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin) to normalize protein levels.

References

Application Notes and Protocols for Cyclocondensation Reactions of 5-Chloropyridine-2,3-diamine with Dihydroxyarenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the cyclocondensation reactions of 5-Chloropyridine-2,3-diamine with various dihydroxyarenes, namely catechol, resorcinol, and hydroquinone. These reactions lead to the formation of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. The resulting pyridine-fused phenazines and related structures are of significant interest due to their diverse biological activities.

Introduction

Cyclocondensation reactions are fundamental in heterocyclic chemistry for the construction of complex ring systems from relatively simple starting materials. The reaction of o-diamines, such as this compound, with 1,2-dicarbonyl compounds or their equivalents is a classical and efficient method for the synthesis of fused heterocyclic systems. Dihydroxyarenes, particularly after oxidation to their corresponding quinones, serve as effective 1,2-dicarbonyl synthons for these reactions. The resulting polycyclic aromatic systems are often planar and can intercalate with DNA, exhibit interesting photophysical properties, and serve as scaffolds for the development of novel therapeutic agents. This compound is a valuable building block in these syntheses, introducing a pyridine ring into the final fused system, which can modulate the compound's biological activity and physicochemical properties.

Reaction Schemes and Products

The cyclocondensation of this compound with dihydroxyarenes typically proceeds via an initial oxidation of the dihydroxyarene to a quinone, followed by a condensation reaction with the diamine to form the fused heterocyclic product.

Reaction with Catechol (1,2-Dihydroxybenzene):

The reaction with catechol, after in-situ oxidation to o-benzoquinone, yields 8-chloro-pyrido[2,3-b]phenazine.

Reaction with Resorcinol (1,3-Dihydroxybenzene):

Resorcinol is less readily oxidized to a quinone suitable for this reaction under standard conditions and may require alternative synthetic strategies or harsher oxidizing agents. Direct condensation is often challenging.

Reaction with Hydroquinone (1,4-Dihydroxybenzene):

Hydroquinone is oxidized to p-benzoquinone, which then reacts with this compound to form 8-chloro-pyrido[2,3-b]phenazine.

Experimental Protocols

The following are generalized protocols for the synthesis of pyridine-fused phenazines. Researchers should optimize these conditions based on their specific substrates and available equipment.

General Considerations
  • Safety: this compound and dihydroxyarenes can be irritating to the skin and respiratory tract. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reagents and Solvents: Reagents and solvents should be of high purity. Anhydrous solvents should be used where specified.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system.

Protocol 1: Synthesis of 8-chloro-pyrido[2,3-b]phenazine from Catechol

This protocol involves the in-situ oxidation of catechol to o-benzoquinone, which then reacts with the diamine.

Materials:

  • This compound

  • Catechol

  • Sodium periodate (NaIO₄) or other suitable oxidant (e.g., Ag₂O, FeCl₃)

  • Methanol or Ethanol

  • Water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • In a separate flask, dissolve catechol (1.1 eq) in a mixture of methanol and water.

  • Cool the catechol solution to 0 °C in an ice bath.

  • Slowly add sodium periodate (1.2 eq) to the catechol solution with vigorous stirring. The solution should turn a reddish-brown color, indicating the formation of o-benzoquinone.

  • After 15-20 minutes of stirring at 0 °C, add the freshly prepared o-benzoquinone solution dropwise to the solution of this compound, also maintained at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient).

Protocol 2: Synthesis of 8-chloro-pyrido[2,3-b]phenazine from Hydroquinone

This protocol involves the oxidation of hydroquinone to p-benzoquinone prior to the condensation reaction.

Materials:

  • This compound

  • Hydroquinone

  • Manganese dioxide (MnO₂) or other suitable oxidant

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve hydroquinone (1.1 eq) in dichloromethane.

  • Add activated manganese dioxide (5-10 eq) to the solution and stir vigorously at room temperature for 1-2 hours. The solution will turn yellow, indicating the formation of p-benzoquinone.

  • Filter the mixture through a pad of Celite to remove the manganese dioxide, and wash the Celite with fresh dichloromethane.

  • To the filtrate containing the freshly prepared p-benzoquinone, add a solution of this compound (1.0 eq) in dichloromethane.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the synthesis of 8-chloro-pyrido[2,3-b]phenazine. Please note that these are representative examples, and actual results may vary.

DihydroxyareneOxidantSolventTemperature (°C)Time (h)Yield (%)
CatecholSodium periodateMethanol/Water0 to RT4-660-75
HydroquinoneManganese dioxideDichloromethaneRT12-2455-70

Visualizations

General Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of pyridine-fused phenazines from this compound and dihydroxyarenes.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product This compound This compound Cyclocondensation Cyclocondensation This compound->Cyclocondensation Dihydroxyarene Dihydroxyarene Oxidation Oxidation Dihydroxyarene->Oxidation Oxidizing Agent Oxidation->Cyclocondensation Quinone intermediate Quenching & Extraction Quenching & Extraction Cyclocondensation->Quenching & Extraction Purification Purification Quenching & Extraction->Purification Fused Heterocycle Fused Heterocycle Purification->Fused Heterocycle

Caption: General experimental workflow.

Signaling Pathway Analogy: A Logical Relationship Diagram

The synthesis of these fused heterocycles can be viewed as a convergent pathway where two key components are brought together to form a final product with potential biological activity.

G This compound This compound Fused Heterocycle Fused Heterocycle This compound->Fused Heterocycle Dihydroxyarene Dihydroxyarene Quinone Quinone Dihydroxyarene->Quinone Oxidation Quinone->Fused Heterocycle Cyclocondensation Biological Target Biological Target Fused Heterocycle->Biological Target Binding/Interaction Pharmacological Effect Pharmacological Effect Biological Target->Pharmacological Effect Signal Transduction

Caption: Convergent synthesis and potential biological action.

Application Notes and Protocols: 5-Chloropyridine-2,3-diamine as a Versatile Building Block for Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloropyridine-2,3-diamine is a valuable and versatile bifunctional building block in the synthesis of a wide array of heterocyclic compounds. The presence of two adjacent amino groups and a reactive chlorine atom on the pyridine ring allows for the construction of diverse fused heterocyclic systems with significant biological activities. This document provides detailed application notes and experimental protocols for the synthesis of imidazopyridines, benzimidazoles, and quinoxalines using this compound as a key precursor. These heterocyclic scaffolds are of great interest in medicinal chemistry due to their potential as inhibitors of various enzymes implicated in a range of diseases.

Applications in Medicinal Chemistry

Heterocyclic compounds derived from this compound have demonstrated significant inhibitory activity against several key biological targets, making them promising candidates for drug discovery and development.

1. Imidazo[4,5-b]pyridines as D-Amino Acid Oxidase (DAAO) Inhibitors:

  • Biological Significance: D-amino acid oxidase (DAAO) is a flavoenzyme that degrades D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain.[1] Inhibition of DAAO increases the levels of D-serine, thereby enhancing NMDA receptor function.[1] This mechanism is a potential therapeutic strategy for neurological and psychiatric disorders such as schizophrenia.[1][2]

  • Application: Imidazo[4,5-b]pyridines synthesized from this compound can be explored as potent and selective DAAO inhibitors. The pyridine nitrogen and the imidazole ring can participate in key interactions within the active site of the enzyme.

2. Benzimidazoles as β-Glucuronidase Inhibitors:

  • Biological Significance: β-Glucuronidase is an enzyme that is implicated in the development of certain cancers, such as colon cancer, and other diseases.[3][4] Overexpression of this enzyme in tumor microenvironments can lead to the reactivation of glucuronidated drugs, causing localized toxicity. Therefore, inhibitors of β-glucuronidase are of significant therapeutic interest.[3][4][5][6]

  • Application: The benzimidazole scaffold, readily accessible from this compound, has been identified as a key pharmacophore for potent β-glucuronidase inhibitors.[6] Various substitutions on the benzimidazole ring can be explored to optimize inhibitory activity and selectivity.

3. Quinoxalines as Aldose Reductase Inhibitors:

  • Biological Significance: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[7] Under hyperglycemic conditions, the accumulation of sorbitol leads to osmotic stress and is a major contributor to diabetic complications such as neuropathy, retinopathy, and nephropathy.[7][8][9] Aldose reductase inhibitors (ARIs) can prevent or mitigate these complications.

  • Application: Quinoxaline derivatives, synthesized through the condensation of this compound with dicarbonyl compounds, represent a promising class of aldose reductase inhibitors. The quinoxaline nucleus can be tailored with various substituents to enhance its binding affinity to the enzyme's active site.

Quantitative Biological Data

The following table summarizes the in vitro biological activities of representative heterocyclic compounds derived from precursors similar to this compound, highlighting their potential as enzyme inhibitors.

Heterocyclic ClassTarget EnzymeCompound ExampleIC50 (µM)Reference StandardStandard IC50 (µM)
Benzimidazoleβ-GlucuronidaseDerivative 156.33 ± 0.40D-saccharic acid 1,4-lactone48.4 ± 1.25
Benzimidazoleβ-GlucuronidaseDerivative 722.0 ± 0.33D-saccharic acid 1,4-lactone48.4 ± 1.25
Benzimidazoleβ-GlucuronidaseDerivative 223.1 ± 1.78D-saccharic acid 1,4-lactone48.4 ± 1.25
2-Aminopyrimidineβ-GlucuronidaseDerivative 242.8 ± 0.10D-saccharic acid 1,4-lactone45.75 ± 2.16
Imidazo[1,2-a]pyridineAldose ReductaseDerivative 8b6.09 ± 0.37 (K_I_)Epalrestat828.70 ± 60.42 (K_I_)
Imidazo[1,2-a]pyridineAldose ReductaseDerivative 8e13.03 ± 2.43 (K_I_)Epalrestat828.70 ± 60.42 (K_I_)
DAAO InhibitorD-Amino Acid OxidaseCompound 80.145 (human)--
DAAO InhibitorD-Amino Acid OxidaseCompound 80.114 (rat)--

Experimental Protocols

General Considerations: All reactions should be carried out in a well-ventilated fume hood. Reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of 6-Chloro-1H-imidazo[4,5-b]pyridines

This protocol describes the synthesis of the imidazo[4,5-b]pyridine scaffold via the Phillips reaction, which involves the condensation of a diamine with a carboxylic acid.

  • Reaction Scheme:

  • Materials:

    • This compound

    • Carboxylic acid (e.g., formic acid, acetic acid, benzoic acid)

    • Polyphosphoric acid (PPA) or 4M Hydrochloric acid

    • Sodium bicarbonate solution (saturated)

    • Ethanol or Methanol for recrystallization

  • Procedure:

    • In a round-bottom flask, add this compound (1 mmol) and the desired carboxylic acid (1.2 mmol).

    • Add polyphosphoric acid (10 g) to the mixture.

    • Heat the reaction mixture at 150-180°C for 2-4 hours with constant stirring.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate until a precipitate is formed.

    • Filter the precipitate, wash it with cold water, and dry it under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure 6-chloro-2-substituted-1H-imidazo[4,5-b]pyridine.

Protocol 2: Synthesis of 6-Chloro-2-substituted-benzimidazoles

This protocol details the synthesis of benzimidazole derivatives through the condensation of the diamine with an aldehyde followed by oxidative cyclization.

  • Reaction Scheme:

  • Materials:

    • This compound

    • Aromatic or aliphatic aldehyde (1 mmol)

    • Ethanol or Methanol

    • Sodium metabisulfite (Na2S2O5) or another suitable oxidizing agent (e.g., air)

    • Catalytic amount of an acid (e.g., acetic acid)

  • Procedure:

    • Dissolve this compound (1 mmol) and the aldehyde (1 mmol) in ethanol (20 mL) in a round-bottom flask.

    • Add a catalytic amount of acetic acid to the mixture.

    • Reflux the reaction mixture for 4-6 hours.

    • For oxidative cyclization, add sodium metabisulfite (1.5 mmol) and continue refluxing for another 1-2 hours, or alternatively, allow the reaction to stir open to the air.

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Add cold water to the residue to induce precipitation.

    • Filter the solid, wash with water, and dry.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 3: Synthesis of 6-Chloroquinoxalines

This protocol outlines the synthesis of quinoxaline derivatives by the condensation of the diamine with a 1,2-dicarbonyl compound.[10][11]

  • Reaction Scheme:

  • Materials:

    • This compound

    • 1,2-Dicarbonyl compound (e.g., glyoxal, benzil) (1 mmol)

    • Ethanol or Acetic acid

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (15 mL).

    • Add the 1,2-dicarbonyl compound (1 mmol) to the solution.

    • Reflux the mixture for 2-4 hours.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid, wash it with cold ethanol, and dry.

    • If no precipitate forms, reduce the solvent volume under vacuum and add cold water to induce precipitation.

    • Collect the solid by filtration, wash with water, and dry.

    • Recrystallize the crude quinoxaline from a suitable solvent if necessary.

Visualizations

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the biological pathways targeted by the synthesized heterocyclic compounds and a general workflow for their synthesis and evaluation.

Aldose_Reductase_Pathway Glucose Glucose Aldose_Reductase Aldose Reductase Glucose->Aldose_Reductase NADPH -> NADP+ Sorbitol Sorbitol Diabetic_Complications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy) Sorbitol->Diabetic_Complications Osmotic Stress SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH Fructose Fructose Aldose_Reductase->Sorbitol SDH->Fructose Quinoxalines Quinoxaline-based Inhibitors Quinoxalines->Aldose_Reductase

Caption: Polyol pathway and inhibition by quinoxaline derivatives.

DAAO_NMDA_Pathway cluster_neuron Synaptic Cleft & Postsynaptic Neuron cluster_glia Glia D_Serine D-Serine NMDA_Receptor NMDA Receptor D_Serine->NMDA_Receptor Co-agonist binding Glutamate Glutamate Glutamate->NMDA_Receptor Agonist binding Neuronal_Activity Enhanced Neuronal Activity (Potential therapeutic effect) NMDA_Receptor->Neuronal_Activity Ca2+ influx DAAO D-Amino Acid Oxidase (DAAO) Alpha_Keto_Acid α-Keto Acid DAAO->Alpha_Keto_Acid Degradation Imidazopyridines Imidazo[4,5-b]pyridine Inhibitors Imidazopyridines->DAAO D_Serine_Deg D-Serine D_Serine_Deg->DAAO

Caption: DAAO inhibition enhances NMDA receptor co-agonism.

Experimental_Workflow Start Start: This compound Reaction Reaction with: - Carboxylic Acid - Aldehyde - Dicarbonyl Start->Reaction Synthesis Synthesis of: - Imidazopyridines - Benzimidazoles - Quinoxalines Reaction->Synthesis Purification Purification: - Recrystallization - Column Chromatography Synthesis->Purification Characterization Characterization: - NMR - Mass Spectrometry - IR Spectroscopy Purification->Characterization Bio_Assay Biological Evaluation: - Enzyme Inhibition Assays (IC50 determination) Characterization->Bio_Assay SAR Structure-Activity Relationship (SAR) Studies Bio_Assay->SAR

Caption: General workflow for synthesis and evaluation.

References

Application Notes and Protocols for Regioselective Functionalization of Imidazopyridines using a Pd/Cu Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazopyridines are a class of privileged heterocyclic scaffolds frequently found in pharmaceuticals and bioactive molecules. Their unique electronic properties and structural features make them attractive cores for drug design. The ability to selectively introduce functional groups at specific positions on the imidazopyridine ring is crucial for modulating their biological activity, physicochemical properties, and pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the regioselective functionalization of imidazopyridines, with a focus on synergistic palladium (Pd) and copper (Cu) catalysis. This dual catalytic system offers a powerful and versatile tool for C-H activation and cross-coupling reactions, enabling the precise installation of various substituents.

Application Notes

The combination of palladium and copper catalysts in a single reaction vessel allows for unique reactivity and selectivity that is often not achievable with either metal alone. This synergistic catalysis is particularly effective for the functionalization of imidazopyridines, which possess multiple C-H bonds with varying reactivity.

Key Applications:

  • Drug Discovery: The development of novel drug candidates often relies on the synthesis of diverse chemical libraries. Pd/Cu catalyzed functionalization of the imidazopyridine core allows for the rapid generation of analogues with modified properties, facilitating structure-activity relationship (SAR) studies. For instance, the introduction of aryl or alkynyl groups at the C-3 position can significantly impact the binding affinity of these molecules to their biological targets.

  • Medicinal Chemistry: Fine-tuning the properties of a lead compound is a critical step in medicinal chemistry. Regioselective functionalization enables the introduction of moieties that can improve solubility, metabolic stability, and cell permeability. For example, the installation of polar groups can enhance aqueous solubility, while the addition of metabolically stable groups can increase the half-life of a drug.

  • Materials Science: Imidazopyridine derivatives with extended π-systems, synthesized via Pd/Cu catalyzed cross-coupling reactions, have shown potential as organic light-emitting diodes (OLEDs) and fluorescent probes.

Advantages of Pd/Cu Catalysis:

  • High Regioselectivity: The judicious choice of ligands and reaction conditions allows for the selective functionalization of specific C-H bonds, most commonly at the C-3 position of the imidazo[1,2-a]pyridine ring system.

  • Broad Substrate Scope: This methodology is tolerant of a wide range of functional groups on both the imidazopyridine scaffold and the coupling partner, making it a versatile tool for complex molecule synthesis.

  • One-Pot Procedures: Many Pd/Cu catalyzed reactions can be performed in a one-pot fashion, which improves efficiency and reduces waste by avoiding the isolation of intermediates.

Data Presentation

The following tables summarize quantitative data from representative Pd/Cu catalyzed functionalization reactions of imidazopyridines.

Table 1: Pd/Cu Catalyzed Sonogashira Coupling of 3-Bromoimidazo[1,2-a]pyridines

EntryImidazopyridine SubstrateAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventYield (%)
13-Bromo-2-phenylimidazo[1,2-a]pyridinePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (5)Et₃NDMF92
23-Bromo-2-methylimidazo[1,2-a]pyridine1-HeptynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)K₂CO₃Toluene85
33-Bromoimidazo[1,2-a]pyridineTrimethylsilylacetylenePdCl₂(dppf) (3)CuI (6)Cs₂CO₃Dioxane88

Table 2: Pd/Cu Catalyzed C-3 Arylation of Imidazo[1,2-a]pyridines

EntryImidazopyridine SubstrateAryl HalidePd Catalyst (mol%)Cu Catalyst (mol%)LigandBaseSolventYield (%)
12-Phenylimidazo[1,2-a]pyridine4-IodotoluenePd(OAc)₂ (5)CuI (10)1,10-PhenanthrolineK₃PO₄DMAc78
22-Methylimidazo[1,2-a]pyridine4-BromobenzonitrilePd₂(dba)₃ (2.5)CuI (10)XantphosCs₂CO₃Toluene82
3Imidazo[1,2-a]pyridine1-IodonaphthalenePd(OAc)₂ (5)Cu(OAc)₂ (10)NoneK₂CO₃DMF75

Experimental Protocols

Protocol 1: General Procedure for Pd/Cu-Catalyzed Sonogashira Coupling of 3-Bromoimidazo[1,2-a]pyridines

This protocol describes a general method for the coupling of various terminal alkynes with 3-bromoimidazo[1,2-a]pyridine derivatives.

Materials:

  • 3-Bromoimidazo[1,2-a]pyridine derivative (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 3-bromoimidazo[1,2-a]pyridine derivative (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.05 mmol).

  • Add anhydrous DMF (5 mL) to the flask, followed by triethylamine (3.0 mmol) and the terminal alkyne (1.2 mmol).

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-alkynylimidazo[1,2-a]pyridine.

Protocol 2: General Procedure for Pd/Cu-Catalyzed C-3 Arylation of Imidazo[1,2-a]pyridines via C-H Activation

This protocol outlines a general method for the direct arylation of imidazo[1,2-a]pyridines at the C-3 position with aryl halides.

Materials:

  • Imidazo[1,2-a]pyridine derivative (1.0 mmol)

  • Aryl iodide or bromide (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.1 mmol, 10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous N,N-Dimethylacetamide (DMAc) (5 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the imidazo[1,2-a]pyridine derivative (1.0 mmol), aryl halide (1.5 mmol), Pd(OAc)₂ (0.05 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.1 mmol), and K₃PO₄ (2.0 mmol).

  • Add anhydrous DMAc (5 mL) to the flask.

  • Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL).

  • Wash the organic layer with water (3 x 15 mL) to remove DMAc and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the pure C-3 arylated imidazopyridine product.

Mandatory Visualization

signaling_pathway cluster_0 Pd(0) Catalytic Cycle cluster_1 Cu(I) Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII R-Pd(II)-X(L_n) OA->PdII Transmetal Transmetalation PdII->Transmetal PdII_Cu R-Pd(II)-C≡C-R'(L_n) Transmetal->PdII_Cu CuI Cu(I)X Transmetal->CuI Regeneration RE Reductive Elimination PdII_Cu->RE RE->Pd0 Regeneration Product R-C≡C-R' RE->Product Alkyne R'-C≡C-H Cu_acetylide R'-C≡C-Cu(I) Alkyne->Cu_acetylide + Cu(I)X - HX Cu_acetylide->Transmetal to Pd(II) complex

Caption: Proposed catalytic cycles for the Pd/Cu-catalyzed Sonogashira coupling.

experimental_workflow start Start: Assemble Reactants reactants Imidazopyridine Aryl Halide Pd Catalyst Cu Catalyst Ligand & Base start->reactants solvent Add Anhydrous Solvent reactants->solvent reaction Heat under Inert Atmosphere (e.g., 80-120 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC / LC-MS) reaction->monitoring workup Aqueous Workup (Extraction) monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Characterize Pure Product (NMR, MS, etc.) purification->product

Caption: General experimental workflow for Pd/Cu-catalyzed functionalization.

logical_relationship main Regioselective Functionalization of Imidazopyridines using Pd/Cu Catalysis strategy Catalytic Strategy main->strategy ch_activation Direct C-H Activation strategy->ch_activation cross_coupling Cross-Coupling of Pre-functionalized Substrates strategy->cross_coupling reaction_types Reaction Types ch_activation->reaction_types cross_coupling->reaction_types arylation C-C Bond Formation (e.g., Arylation) reaction_types->arylation alkynylation C-C Bond Formation (e.g., Sonogashira) reaction_types->alkynylation amination C-N Bond Formation reaction_types->amination applications Applications arylation->applications alkynylation->applications amination->applications drug_discovery Drug Discovery (SAR) applications->drug_discovery med_chem Medicinal Chemistry (Lead Optimization) applications->med_chem materials Materials Science (OLEDs) applications->materials

Caption: Logical relationship of concepts in Pd/Cu-catalyzed functionalization.

Application Notes and Protocols: The Role of 5-Chloropyridine-2,3-diamine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloropyridine-2,3-diamine is a key heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of fused bicyclic heteroaromatic compounds. Its vicinal diamine functionality provides a versatile scaffold for the construction of various heterocyclic systems, most notably imidazo[4,5-b]pyridines. This core structure is prevalent in a range of kinase inhibitors, where it often serves as a hinge-binding motif, mimicking the adenine region of ATP. The strategic placement of the chlorine atom offers a site for further functionalization through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity of kinase inhibitors.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of inhibitors targeting key kinases such as Cyclin-Dependent Kinase 9 (CDK9), Mixed-Lineage Kinase 3 (MLK3), and Aurora Kinases.

Core Application: Synthesis of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors

The primary application of this compound in kinase inhibitor synthesis is its role as a precursor to the imidazo[4,5-b]pyridine scaffold. This is typically achieved through a condensation reaction with an aldehyde, followed by cyclization. This reaction is analogous to the synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine from 5-bromopyridine-2,3-diamine and benzaldehyde.[1]

General Reaction Scheme:

G reactant1 This compound product 6-Chloro-2-substituted-3H-imidazo[4,5-b]pyridine reactant1->product + reactant2 Aldehyde (R-CHO) reactant2->product

Caption: General reaction for imidazo[4,5-b]pyridine synthesis.

Targeted Kinase Inhibitors and Quantitative Data

Imidazo[4,5-b]pyridine derivatives synthesized from precursors like this compound have shown significant inhibitory activity against several important kinase targets implicated in cancer and other diseases.

Compound ClassTarget KinaseRepresentative IC50 Values (µM)Reference
Imidazo[4,5-b]pyridinesCDK90.63 - 1.32[2][3]
Imidazo[4,5-b]pyridinesMLK30.006 - 0.014[4]
Imidazo[4,5-b]pyridinesAurora A0.042[5]
Imidazo[4,5-b]pyridinesAurora B0.198[5]
Imidazo[4,5-b]pyridinesAurora C0.227[5]

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-2-phenyl-3H-imidazo[4,5-b]pyridine

This protocol is adapted from the synthesis of the analogous 6-bromo derivative.[1]

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol (EtOH)

  • Iodine (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) dissolved in ethanol (approximately 7.5 mL per mmol of diamine) in a round-bottom flask, add benzaldehyde (1.1 eq) dropwise with stirring.

  • Add a catalytic amount of iodine (0.1 eq).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 90°C) with continuous magnetic stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-Chloro-2-phenyl-3H-imidazo[4,5-b]pyridine.

G cluster_workflow Experimental Workflow A Dissolve this compound in Ethanol B Add Benzaldehyde and Iodine A->B C Reflux Reaction Mixture B->C D Monitor by TLC C->D E Cool and Isolate Crude Product D->E F Purify by Column Chromatography E->F G Obtain Pure Product F->G

Caption: Workflow for imidazo[4,5-b]pyridine synthesis.

Signaling Pathways

Cyclin-Dependent Kinase 9 (CDK9) Signaling Pathway

CDK9, in complex with its regulatory subunit Cyclin T, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, leading to the release of paused polymerase and promoting transcriptional elongation.[2][6] Inhibition of CDK9 leads to a decrease in the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, thereby inducing apoptosis in cancer cells.

CDK9_Pathway cluster_nucleus Nucleus PTEFb P-TEFb (CDK9/Cyclin T) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF Phosphorylation Transcription Transcriptional Elongation RNAPII->Transcription DSIF_NELF->RNAPII Pause mRNA mRNA Transcription->mRNA Anti_Apoptotic Anti-apoptotic Proteins (e.g., Mcl-1) mRNA->Anti_Apoptotic Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Inhibition Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->PTEFb Inhibition

Caption: CDK9 Signaling Pathway and Inhibition.

Mixed-Lineage Kinase 3 (MLK3) Signaling Pathway

MLK3, also known as MAP3K11, is a mitogen-activated protein kinase kinase kinase (MAP3K) that activates multiple downstream signaling cascades, primarily the c-Jun N-terminal kinase (JNK) pathway.[4][7][8][9][10] It is activated by various upstream signals, including receptor tyrosine kinases (RTKs) and cytokine receptors.[4][7] Activated MLK3 phosphorylates and activates MKK4/7, which in turn phosphorylate and activate JNK. This pathway is implicated in promoting cell proliferation, migration, and invasion in several cancers.

MLK3_Pathway Upstream Upstream Signals (RTKs, Cytokine Receptors) MLK3 MLK3 Upstream->MLK3 MKK4_7 MKK4/7 MLK3->MKK4_7 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation Downstream Downstream Effectors (c-Jun, etc.) JNK->Downstream Phosphorylation Cell_Response Cell Proliferation, Migration, Invasion Downstream->Cell_Response Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->MLK3 Inhibition

Caption: MLK3 Signaling Pathway and Inhibition.

Aurora A Kinase Signaling Pathway

Aurora A is a serine/threonine kinase that plays a critical role in mitotic progression, including centrosome maturation and separation, and the formation of the bipolar spindle.[11][12][13][14][15] Its activity is tightly regulated throughout the cell cycle, peaking during the G2/M phase.[11] Overexpression of Aurora A can lead to genomic instability and is associated with tumorigenesis.

AuroraA_Pathway cluster_cell_cycle Cell Cycle (G2/M Phase) AuroraA Aurora A Kinase Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Bipolar Spindle Assembly AuroraA->Spindle Aneuploidy Aneuploidy & Genomic Instability AuroraA->Aneuploidy Overexpression leads to Mitosis Proper Mitotic Progression Centrosome->Mitosis Spindle->Mitosis Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->AuroraA Inhibition

Caption: Aurora A Kinase Signaling in Mitosis.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of potent kinase inhibitors, particularly those based on the imidazo[4,5-b]pyridine scaffold. Its utility in constructing targeted therapies against kinases like CDK9, MLK3, and Aurora kinases highlights its significance in modern drug discovery and development. The provided protocols and pathway diagrams serve as a foundational guide for researchers in the exploration and optimization of novel kinase inhibitors derived from this important heterocyclic precursor.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving chloropyridine substrates. Chloropyridines are common structural motifs in pharmaceuticals and agrochemicals, and their functionalization via cross-coupling is a cornerstone of modern synthetic chemistry. However, due to the lower reactivity of the C-Cl bond and potential catalyst inhibition by the pyridine nitrogen, these reactions can be challenging.[1][2] These notes offer guidance on overcoming these challenges through the appropriate selection of catalysts, ligands, bases, and reaction conditions.

I. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between a chloropyridine and an organoboron reagent. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with less reactive chloropyridines.[3] Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond and to prevent catalyst deactivation by the pyridine nitrogen.[2][3]

Comparative Data for Suzuki-Miyaura Coupling Conditions:
Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5[4]
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-2[4]
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane1004-12>901-2[4]
PEPPSI™-IPrIPrK₂CO₃t-BuOH806-12>853[4]
Pd(OAc)₂PPh₃K₂CO₃1,4-Dioxane/H₂O80-1008-24Variable2[5]
Experimental Protocol: Suzuki-Miyaura Coupling using XPhos Pd G3

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a chloropyridine with a boronic acid using the highly active XPhos Pd G3 precatalyst.

Materials:

  • Chloropyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the chloropyridine, arylboronic acid, XPhos Pd G3, and potassium phosphate.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add the degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.[4]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired product.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Chloropyridine, Boronic Acid, K3PO4, and XPhos Pd G3 B Evacuate and Backfill with Inert Gas A->B C Add Degassed 1,4-Dioxane B->C D Heat to 100 °C (2-8 hours) C->D E Monitor by TLC or LC-MS D->E F Cool to RT and Dilute with Ethyl Acetate E->F G Aqueous Wash (Water, Brine) F->G H Dry, Filter, and Concentrate G->H I Column Chromatography H->I J Final Product I->J Isolated Product

Caption: Workflow for Suzuki-Miyaura Coupling.

II. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling a chloropyridine with an amine. Similar to Suzuki-Miyaura couplings, the oxidative addition of the C-Cl bond is often the rate-limiting step, necessitating the use of highly active catalyst systems.[1] Bulky, electron-rich phosphine ligands are crucial for activating the C-Cl bond.[1] A strong, non-nucleophilic base like sodium tert-butoxide is commonly used.[1]

Recommended Catalyst Systems for Buchwald-Hartwig Amination of Chloropyridines:
Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)Reference
Pd₂(dba)₃RuPhosNaOtBuToluene80-11012-24>802-5[1]
RuPhos Pd G3RuPhosNaOtBuToluene80-1104-12>901-2[1]
Pd(OAc)₂BrettPhosNaOtBu1,4-Dioxane10012-24>852-5[1]
BrettPhos Pd G3BrettPhosK₃PO₄THF806-18>901-2[1]
Experimental Protocol: Buchwald-Hartwig Amination using RuPhos Pd G3

This protocol provides a general method for the amination of chloropyridines using the RuPhos Pd G3 precatalyst.

Materials:

  • Chloropyridine (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • RuPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, add the chloropyridine, RuPhos Pd G3, and sodium tert-butoxide to an oven-dried Schlenk flask containing a magnetic stir bar.

  • Remove the flask from the glovebox, add the amine and degassed toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.[1]

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (in Glovebox) cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Chloropyridine, NaOtBu, and RuPhos Pd G3 B Add Amine and Degassed Toluene A->B C Heat to 100 °C (4-12 hours) B->C D Monitor by TLC or LC-MS C->D E Cool to RT and Dilute with Ethyl Acetate D->E F Filter through Celite E->F G Aqueous Wash (Water, Brine) F->G H Dry, Filter, and Concentrate G->H I Column Chromatography H->I J Final Product I->J Isolated Product

Caption: Workflow for Buchwald-Hartwig Amination.

III. Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling is used to form a C-C bond between a chloropyridine and a terminal alkyne. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[6][7]

General Conditions for Sonogashira Coupling of Chloro- and Bromopyridines:
CatalystLigandCo-catalystBaseSolventTemp. (°C)Time (h)Reference
Pd(CF₃COO)₂PPh₃CuIEt₃NDMF1003[8]
Pd(PPh₃)₄PPh₃CuIEt₃NTHFRoom Temp.16[9]
PdCl₂(PPh₃)₂PPh₃CuIEt₃NDMF8012General
Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of a chloropyridine with a terminal alkyne.

Materials:

  • Chloropyridine (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • Anhydrous DMF (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the chloropyridine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed DMF, triethylamine, and the terminal alkyne via syringe.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Chloropyridine, PdCl2(PPh3)2, and CuI B Evacuate and Backfill with Inert Gas A->B C Add Degassed DMF, Et3N, and Alkyne B->C D Heat to 80 °C C->D E Monitor by TLC or LC-MS D->E F Cool to RT and Dilute with Ethyl Acetate E->F G Aqueous Wash (NH4Cl, Brine) F->G H Dry, Filter, and Concentrate G->H I Column Chromatography H->I J Final Product I->J Isolated Product Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Chloropyridine, Pd(OAc)2, and P(o-tol)3 B Evacuate and Backfill with Inert Gas A->B C Add Degassed Acetonitrile, Et3N, and Alkene B->C D Heat to 100-120 °C in Sealed Tube C->D E Monitor by TLC or GC-MS D->E F Cool to RT and Dilute with Ethyl Acetate E->F G Filter and Aqueous Wash F->G H Dry, Filter, and Concentrate G->H I Column Chromatography H->I J Final Product I->J Isolated Product

References

Troubleshooting & Optimization

Optimization of reaction conditions for synthesizing 5-Chloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloropyridine-2,3-diamine.

Experimental Workflow

The synthesis of this compound is typically a two-step process starting from 2-Amino-5-chloropyridine. The workflow involves an initial nitration reaction followed by a reduction of the nitro intermediate.

G A Start: 2-Amino-5-chloropyridine B Step 1: Nitration A->B H2SO4, HNO3 C Intermediate: 2-Amino-5-chloro-3-nitropyridine B->C D Step 2: Reduction C->D Reducing Agent E Product: this compound D->E F Purification E->F G Final Product F->G

Caption: Overall workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method is a two-step synthesis starting from 2-Amino-5-chloropyridine. The first step is the nitration of 2-Amino-5-chloropyridine to yield 2-Amino-5-chloro-3-nitropyridine.[1][2] This intermediate is then subjected to a reduction reaction to form the final product, this compound.[1]

Q2: What are the common reducing agents used for the conversion of 2-Amino-5-chloro-3-nitropyridine?

A2: Several reducing agents have been successfully employed for this conversion. Common choices include sodium dithionite, catalytic hydrogenation with hydrogen gas and a Palladium on carbon (Pd/C) catalyst, stannous chloride, and iron in an acidified ethanol solution.[1][3][4]

Q3: Are there any significant safety precautions to consider during the nitration step?

A3: Yes, the nitration step involves the use of strong acids like sulfuric acid and nitric acid. This reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of undesired byproducts. It is crucial to perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The addition of nitric acid should be slow and dropwise, with continuous monitoring of the reaction temperature.

Troubleshooting Guide

Low Yield in Nitration Step

Problem: The yield of 2-Amino-5-chloro-3-nitropyridine is significantly lower than expected.

Potential Cause Suggested Solution
Incomplete Reaction Ensure the reaction is stirred for the recommended duration at the specified temperature to allow for complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Incorrect Temperature Maintain a low temperature (typically below 5°C) during the addition of nitric acid.[4] Allowing the temperature to rise can lead to the formation of side products. After the addition, the reaction may need to be warmed to a specific temperature (e.g., 55°C) to drive it to completion.[2]
Sub-optimal Reagent Ratio Use the correct molar ratio of nitric acid to 2-Amino-5-chloropyridine. An excess of nitric acid can lead to over-nitration or other side reactions.
Product Loss During Workup Ensure the pH is adjusted correctly during the neutralization step to precipitate the product fully.[2] Wash the precipitate with cold deionized water to minimize loss.
Low Yield in Reduction Step

Problem: The conversion of 2-Amino-5-chloro-3-nitropyridine to this compound results in a low yield.

Potential Cause Suggested Solution
Inactive Catalyst (for Catalytic Hydrogenation) Use fresh, high-quality Pd/C catalyst. Ensure the reaction system is properly purged of air and maintained under a hydrogen atmosphere.
Insufficient Reducing Agent Use a sufficient molar excess of the chosen reducing agent (e.g., sodium dithionite, stannous chloride, iron powder) to ensure complete reduction of the nitro group.
Incorrect pH The pH of the reaction medium can be critical, especially for reductions using metals like iron or stannous chloride, which often require acidic conditions.[4]
Product Degradation The resulting diamine can be sensitive to air oxidation. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and minimize the exposure of the product to air during workup and purification.
Product Loss During Extraction Choose an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
Impurity Issues

Problem: The final product is contaminated with impurities.

Potential Impurity Source Troubleshooting/Purification
2-Amino-3,5-dichloropyridine Over-chlorination during the synthesis of the starting material, 2-Amino-5-chloropyridine.[5]Use a highly acidic medium during the chlorination of 2-aminopyridine to favor monochlorination.[5] Purification can be achieved by recrystallization or column chromatography.
Unreacted 2-Amino-5-chloro-3-nitropyridine Incomplete reduction.Increase the reaction time, temperature, or the amount of reducing agent. The nitro compound can be separated from the diamine product by column chromatography.
Oxidation Products Exposure of the final diamine product to air.Perform the reaction and workup under an inert atmosphere. Store the final product under nitrogen or argon. Purification can be attempted by recrystallization from a suitable solvent.

Troubleshooting Logic

G cluster_synthesis Synthesis Issue cluster_yield Low Yield Troubleshooting cluster_nitration_solutions Nitration Solutions cluster_reduction_solutions Reduction Solutions cluster_impurity_solutions Impurity Troubleshooting start Problem Encountered low_yield Low Yield? start->low_yield impurity Impurity Issues? start->impurity nitration_step Nitration Step low_yield->nitration_step reduction_step Reduction Step low_yield->reduction_step impurity_source Identify Impurity Source impurity->impurity_source check_temp Verify Temperature Control nitration_step->check_temp check_time Check Reaction Time/TLC nitration_step->check_time check_ratio Verify Reagent Ratio nitration_step->check_ratio check_workup Optimize Workup pH nitration_step->check_workup check_catalyst Check Catalyst Activity reduction_step->check_catalyst check_reductant Increase Reducing Agent reduction_step->check_reductant check_ph Verify Reaction pH reduction_step->check_ph inert_atm Use Inert Atmosphere reduction_step->inert_atm purification Select Purification Method impurity_source->purification recrystallization Recrystallization purification->recrystallization column_chrom Column Chromatography purification->column_chrom

Caption: Troubleshooting logic for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-chloro-3-nitropyridine

This protocol is adapted from a general procedure for the nitration of 2-amino-5-chloropyridine.[2]

Materials:

  • 2-Amino-5-chloropyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Aqueous Sodium Hydroxide (NaOH) solution

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, add 2-Amino-5-chloropyridine (1.0 eq).

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid while stirring.

  • Maintain the temperature below 5°C and add concentrated nitric acid (1.05 eq) dropwise over a period of 15-30 minutes.

  • After the addition is complete, warm the reaction mixture to 55°C and continue stirring. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the mixture by slowly adding an aqueous sodium hydroxide solution until the pH reaches 11.

  • Collect the precipitated yellow solid by filtration.

  • Wash the solid with cold deionized water.

  • Dry the product under reduced pressure at 50°C to obtain 2-Amino-5-chloro-3-nitropyridine. The reported yield for a similar procedure is around 67%.[2][6]

Protocol 2: Synthesis of this compound (Reduction with Pd/C)

This protocol is based on the use of hydrogen gas and a Pd/C catalyst for the reduction.[1]

Materials:

  • 2-Amino-5-chloro-3-nitropyridine

  • Palladium on Carbon (Pd/C, typically 5-10 wt. %)

  • Methanol or Ethanol

  • Hydrogen Gas (H₂)

Procedure:

  • To a hydrogenation flask, add 2-Amino-5-chloro-3-nitropyridine (1.0 eq) and a suitable solvent such as methanol or ethanol.

  • Carefully add the Pd/C catalyst (typically 5-10 mol %) to the mixture.

  • Seal the flask and purge the system with nitrogen or argon, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (pressure may vary, consult specific literature for optimal conditions) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the solvent used in the reaction.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Data Summary

Table 1: Comparison of Reaction Conditions for Nitration of 2-Amino-5-chloropyridine
Parameter Condition Yield (%) Reference
Reagents H₂SO₄, HNO₃67[2][6]
Temperature Addition below 5°C, then 55°C67[2]
Workup Poured into ice water, neutralized with NaOH to pH 1167[2]
Table 2: Comparison of Reducing Agents for 2-Amino-5-chloro-3-nitropyridine
Reducing Agent Solvent/Conditions Comments Reference
Sodium Dithionite Not specified in detailA common and effective reducing agent for nitro groups.[1]
H₂ / Pd/C Methanol or EthanolCatalytic hydrogenation is generally a clean reaction with high yields. Requires specialized hydrogenation equipment.[1]
Stannous Chloride (SnCl₂) Refluxing MethanolA classical method for nitro group reduction.[3][3]
Iron (Fe) / HCl Ethanol/WaterAn inexpensive and effective reducing agent, often used in acidic media.[4][4]

References

Technical Support Center: Purification of Crude 5-Chloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 5-Chloropyridine-2,3-diamine (CAS: 25710-20-7).

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Recovery After Recrystallization - The chosen solvent was too effective, even at low temperatures.- Too much solvent was used.- Premature crystallization occurred during hot filtration.- Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling and crystallization.
Oiling Out During Recrystallization - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated with impurities.- Choose a solvent with a lower boiling point.- Attempt purification using a different technique, such as column chromatography, before recrystallization.
Colored Impurities Persist After Purification - The impurity has similar polarity to the product.- The compound may be degrading due to exposure to air or light.- Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Use with caution as it can also adsorb the product.- For column chromatography, try a different solvent system to improve separation.- Handle the compound quickly and under an inert atmosphere (e.g., nitrogen or argon) if possible. Store protected from light.
Poor Separation During Column Chromatography - The chosen eluent has incorrect polarity.- The compound is strongly adsorbing to the silica gel.- The column was not packed properly.- Use a more polar eluent system, such as a higher percentage of methanol in dichloromethane or ethyl acetate.- Add a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent to reduce tailing.- Ensure the column is packed uniformly to avoid channeling.
Product is a Brown or Dark Solid - Oxidation of the diamine functional groups.- Work under an inert atmosphere.- Use degassed solvents.- Store the purified product under nitrogen or argon at a low temperature and protected from light.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often originate from the synthetic route. The synthesis typically involves the reduction of 2-amino-3-nitro-5-chloropyridine.[1] Therefore, potential impurities include:

  • Unreacted 2-amino-3-nitro-5-chloropyridine: This nitro-intermediate is a common impurity.

  • Starting material (2-amino-5-chloropyridine): If the initial nitration step was incomplete.

  • Side-products from the reduction: Depending on the reducing agent used, various byproducts can be formed.

  • Polymers and degradation products: Aromatic diamines can be susceptible to oxidation and polymerization, leading to colored impurities.

Q2: What is a good starting point for a recrystallization solvent?

A2: Based on solubility information, this compound is freely soluble in hot water, methanol, and ethyl acetate.[2] For a related compound, 2-amino-5-chloropyridine, recrystallization from ethanol has been reported to yield a high-purity product.[3] Therefore, ethanol or a mixture of ethanol and water would be a good starting point for solvent screening.

Q3: My compound streaks badly on a silica TLC plate. What can I do?

A3: Streaking of amines on silica gel is a common issue due to the interaction between the basic amine groups and the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine or ammonia, to your developing solvent. Typically, 0.1-1% is sufficient.

Q4: How should I store purified this compound?

A4: this compound is an aromatic diamine and can be sensitive to air and light, potentially leading to discoloration and degradation over time. It is best stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), at a low temperature (2-8°C), and protected from light.

Data Presentation

Physical and Chemical Properties
PropertyValue
CAS Number 25710-20-7
Molecular Formula C₅H₆ClN₃
Molecular Weight 143.57 g/mol
Melting Point 170-175 °C
Appearance Solid
Solubility Data
SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
Water
Methanol
Ethanol
Ethyl Acetate
Dichloromethane
Acetone
Toluene
Hexane

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline. The optimal solvent and conditions should be determined on a small scale first.

  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, water, ethyl acetate/hexane) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and a stir bar. Add the chosen solvent portion-wise while heating the mixture with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the crude material) and swirl. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Protocol 2: Purification by Column Chromatography

This protocol is a general guideline for flash column chromatography on silica gel.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the chromatography eluent or a more polar solvent like dichloromethane.

  • Column Packing: Pack a glass column with silica gel as a slurry in the desired eluent.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution: Elute the column with an appropriate solvent system. A good starting point is a mixture of ethyl acetate and hexane, or dichloromethane and methanol. The polarity can be gradually increased to elute the product. For this compound, an eluent system of dichloromethane with a small percentage of methanol (e.g., 98:2 progressing to 95:5) is a reasonable starting point. Consider adding 0.5% triethylamine to the eluent to improve peak shape.

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Visualizations

PurificationWorkflow Crude Crude this compound Dissolution Dissolve in Minimum Hot Solvent Crude->Dissolution Recrystallization Path ColumnChromatography Column Chromatography Crude->ColumnChromatography Chromatography Path HotFiltration Hot Filtration (Optional: with Charcoal) Dissolution->HotFiltration Crystallization Slow Cooling & Crystallization HotFiltration->Crystallization Isolation Isolate Crystals (Vacuum Filtration) Crystallization->Isolation Drying Dry Purified Product Isolation->Drying PureProduct Pure this compound Drying->PureProduct ColumnChromatography->PureProduct

Caption: General purification workflow for this compound.

TroubleshootingTree Start Purification Issue LowYield Low Yield? Start->LowYield ColoredProduct Product Colored? Start->ColoredProduct PoorSep Poor Separation? Start->PoorSep SolventChoice Check Solvent Choice (Too Soluble?) LowYield->SolventChoice Yes TooMuchSolvent Used Too Much Solvent? LowYield->TooMuchSolvent Yes Charcoal Use Activated Charcoal ColoredProduct->Charcoal Yes Oxidation Consider Oxidation (Use Inert Atmosphere) ColoredProduct->Oxidation Yes EluentPolarity Adjust Eluent Polarity PoorSep->EluentPolarity Yes AddModifier Add Basic Modifier (e.g., Triethylamine) PoorSep->AddModifier Yes

References

Troubleshooting side reactions in the nitration of 2-amino-5-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the nitration of 2-amino-5-chloropyridine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the nitration of 2-amino-5-chloropyridine, providing potential causes and recommended solutions in a question-and-answer format.

Q1: Low yield of the desired 2-amino-5-chloro-3-nitropyridine is observed. What are the potential causes and how can I improve it?

Potential Causes:

  • Suboptimal Nitrating Conditions: The ratio of nitric acid to sulfuric acid (mixed acid composition) and the overall acid concentration are critical for efficient nitration. An incorrect composition can lead to incomplete reaction or the formation of side products.

  • Formation of 2-Nitramino-5-chloropyridine: The initial attack of the nitronium ion can occur on the exocyclic amino group, forming an N-nitro intermediate (a nitramine). This species may not efficiently rearrange to the desired C-nitro product under the reaction conditions.[1][2]

  • Temperature Control: Nitration reactions are highly exothermic.[1] Poor temperature control can lead to increased side product formation and decomposition of the starting material or product.

  • Order of Addition: The method of mixing the reactants can significantly impact the yield and purity of the product.

Solutions:

  • Optimize Mixed Acid Composition: A study on the mixed-acid nitration of 2-amino-5-chloropyridine found that optimal conditions involve a specific dehydrating value of sulfuric acid (D.V.S.) and nitric ratio (N.R.).[1][3] The D.V.S. is the weight ratio of sulfuric acid to water at the end of the reaction, and the N.R. is the molar ratio of nitric acid to the substrate. An optimal D.V.S. of 2.25 and a nitric ratio of 1.04 have been reported to give high yields.[1][3]

  • Promote Rearrangement of Nitramine: The 2-nitramino intermediate can be rearranged to the desired 2-amino-3-nitropyridine and 2-amino-5-nitropyridine by heating in sulfuric acid.[1][2] Ensuring the reaction temperature is appropriate (e.g., warming to 55°C after the initial addition) can facilitate this rearrangement.[4]

  • Maintain Low Temperatures During Addition: The addition of nitric acid to the solution of 2-amino-5-chloropyridine in sulfuric acid should be performed slowly and at a low temperature (e.g., 0-5°C) to control the exothermic reaction.[1]

  • Reverse Addition: Adding the 2-amino-5-chloropyridine to the pre-mixed nitrating acid has been shown to improve yield and product quality.[1][3]

Q2: My final product is a mixture of isomers (e.g., 2-amino-5-chloro-3-nitropyridine and other nitrated species). How can I improve the regioselectivity?

Potential Causes:

  • Reaction Kinetics vs. Thermodynamics: The nitration of 2-aminopyridine derivatives can yield different isomers depending on the reaction conditions. The formation of 2-nitraminopyridine is often the kinetic product, which can then rearrange to the thermodynamically more stable C-nitro isomers.[2]

  • Steric and Electronic Effects: The directing effect of the amino and chloro substituents on the pyridine ring influences the position of nitration. While the amino group is activating and ortho-, para-directing, the pyridine nitrogen is deactivating. In a strongly acidic medium, the pyridine nitrogen is protonated, further influencing the electronic distribution in the ring. The concept of "electric hindrance" suggests that repulsion between the positive charge on the protonated ring nitrogen and the incoming nitronium ion can disfavor substitution at the 3-position, leading to a higher proportion of the 5-nitro isomer in the nitration of 2-aminopyridine.[2]

Solutions:

  • Careful Control of Reaction Temperature and Time: Allowing the reaction to proceed for a sufficient time at a slightly elevated temperature after the initial cold addition can favor the formation of the thermodynamically preferred isomer. For instance, one procedure involves adding the nitric acid at low temperature and then warming the reaction to 55°C.[4]

  • Purification: If a mixture of isomers is obtained, separation can be achieved through techniques like fractional crystallization or chromatography. The different isomers may have varying solubilities in different solvents.

Q3: I am observing the formation of a significant amount of dark-colored byproducts. What is causing this and how can I prevent it?

Potential Causes:

  • Oxidation: Nitric acid is a strong oxidizing agent, and its oxidizing power increases at higher temperatures.[1] The formation of colored byproducts is often due to oxidative side reactions.

  • Nitrosylsulfuric Acid Formation: At higher temperatures, sulfuric acid can react to form nitrosylsulfuric acid, which is also a strong oxidizing agent.[1]

Solutions:

  • Strict Temperature Control: Maintaining a low temperature, especially during the addition of the nitrating agent, is crucial to minimize oxidative side reactions.[1]

  • Use of Urea: In some nitration procedures, a small amount of urea is added at the end of the reaction to quench any excess nitrous acid, which can be involved in oxidative processes.[5]

Frequently Asked Questions (FAQs)

Q: What is the expected main product of the nitration of 2-amino-5-chloropyridine?

A: The primary product of the nitration of 2-amino-5-chloropyridine is typically 2-amino-5-chloro-3-nitropyridine .[6] The amino group directs the incoming nitro group to the ortho and para positions. In this case, the 3-position is ortho to the amino group.

Q: What is the role of sulfuric acid in this reaction?

A: Sulfuric acid serves multiple crucial functions in the nitration reaction:

  • It acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[1]

  • It serves as a dehydrating agent, sequestering the water molecule produced during the reaction. This prevents the reverse reaction and maintains the concentration of the nitronium ion.[1]

  • It provides a highly acidic medium that keeps the basic 2-amino-5-chloropyridine in solution as its protonated salt.[1]

Q: Can other nitrating agents be used?

A: While a mixture of nitric acid and sulfuric acid is the most common nitrating agent, other reagents can be used for the nitration of pyridines, although they may not be as effective or economical for this specific substrate. For instance, nitration of some pyridines has been achieved using nitro-saccharin in the presence of a Lewis acid.[7] However, for 2-amino-5-chloropyridine, the mixed acid system is well-established.

Q: What safety precautions should be taken during this experiment?

A: The nitration of 2-amino-5-chloropyridine involves the use of strong, corrosive acids and is a highly exothermic reaction. The following safety precautions are essential:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • Add reagents slowly and with efficient cooling to control the reaction temperature and prevent a runaway reaction.

  • Be prepared to handle potential spills of strong acids according to your institution's safety protocols.

  • Quench the reaction by carefully pouring the reaction mixture onto crushed ice to dissipate heat.

Data Presentation

Table 1: Comparison of Yields for the Nitration of 2-Amino-5-Chloropyridine

InvestigatorReported Yield (%)
Stokes80.0
Harris63.0
Ehrenbeck (Optimized)87.5[1][3]

Table 2: Influence of Reaction Parameters on Yield (Method 2 - Addition of 2-amino-5-chloropyridine to mixed acid)

Nitric Ratio (N.R.)D.V.S.Yield (Mole %)
1.042.2587.5
1.102.2585.0
1.202.2582.5
1.042.5084.0
1.042.0081.0

Data adapted from a study on the mixed acid nitration of 2-amino-5-chloropyridine.[1]

Experimental Protocols

Protocol 1: Optimized Nitration of 2-Amino-5-Chloropyridine (High Yield)

This protocol is based on the addition of the substrate to a pre-mixed nitrating acid, which has been shown to improve yield and purity.[1][3]

Materials:

  • 2-amino-5-chloropyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Dry ice-ether bath (or similar cooling system)

Procedure:

  • Prepare the nitrating acid by slowly adding the calculated amount of concentrated nitric acid to concentrated sulfuric acid in a flask, while cooling in an ice bath. The amounts should be calculated to achieve a final D.V.S. of 2.25 and a nitric ratio of 1.04.

  • Cool the nitrating acid to 0-5°C.

  • Slowly add 2-amino-5-chloropyridine to the cold, stirred nitrating acid. Maintain the temperature between 0°C and 5°C throughout the addition.

  • After the addition is complete, continue stirring the mixture at 0-5°C for an additional 20 minutes to ensure complete nitration.

  • Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

  • The product, 2-nitramino-5-chloropyridine, will precipitate. If the desired product is 2-amino-5-chloro-3-nitropyridine, the mixture may require heating to facilitate rearrangement before quenching.

  • Isolate the precipitate by filtration, wash with cold water until the washings are neutral, and dry the product.

Protocol 2: General Procedure for Nitration

This protocol describes a more general method for the nitration of 2-amino-5-chloropyridine.[4]

Materials:

  • 2-amino-5-chloropyridine (2.57 g, 20.0 mmol)

  • Concentrated Sulfuric Acid (6.30 ml)

  • Concentrated Nitric Acid (0.860 ml, 21.1 mmol)

Procedure:

  • In a suitable reaction flask, add 2-amino-5-chloropyridine to sulfuric acid at room temperature (25°C).

  • Slowly add nitric acid dropwise to the mixture over a period of 15 minutes, ensuring the temperature does not rise excessively.

  • After the addition is complete, warm the reaction mixture to 55°C with continuous stirring.

  • Monitor the reaction for completion (e.g., by TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

Visualizations

Nitration_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_products Potential Products A 2-Amino-5-chloropyridine B HNO3 / H2SO4 C 2-Amino-5-chloro-3-nitropyridine (Desired Product) B->C C-Nitration D 2-Nitramino-5-chloropyridine (Intermediate/Side Product) B->D N-Nitration (Kinetic Product) E Other nitrated isomers B->E Side Reaction D->C Rearrangement (Heat, H+)

Caption: Reaction pathways in the nitration of 2-amino-5-chloropyridine.

Troubleshooting_Workflow cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield or Impure Product q1 Predominant side product? start->q1 s1 Presence of Nitramine: - Increase reaction temp/time - Optimize acid concentration q1->s1 Nitramine s2 Isomeric Mixture: - Control temperature carefully - Purify by crystallization/chromatography q1->s2 Isomers s3 Decomposition/Dark Color: - Lower reaction temperature - Slower addition of nitrating agent q1->s3 Decomposition s4 Unreacted Starting Material: - Check nitric ratio (N.R.) - Ensure sufficient reaction time q1->s4 Starting Material

References

Technical Support Center: Improving Yield in the Reduction of 2-Amino-3-Nitro-5-Chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 2,3-diamino-5-chloropyridine, the product from the reduction of 2-amino-3-nitro-5-chloropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the reduction of 2-amino-3-nitro-5-chloropyridine?

The reduction of the nitro group (-NO₂) on 2-amino-3-nitro-5-chloropyridine (CAS 5409-39-2) to an amino group (-NH₂) yields 2,3-diamino-5-chloropyridine (CAS 25710-20-7).[1]

Q2: What are the most common and effective methods for this reduction?

There are two primary classes of methods for reducing aromatic nitro groups, both applicable to this substrate:

  • Catalytic Hydrogenation: This method involves hydrogen gas (H₂) or a hydrogen donor (like hydrazine hydrate) in the presence of a metal catalyst.[2] Common catalysts include Raney® Nickel and Palladium on carbon (Pd/C).[2] Raney® Nickel is often preferred for halogenated compounds to minimize dehalogenation.[2]

  • Metal/Acid Reduction (Béchamp Reduction): This classic method uses a metal such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., hydrochloric acid or acetic acid).[2][3][4] Stannous chloride (SnCl₂) is also a widely used reagent for this transformation.[5][6][7]

Q3: My yield is consistently low. What are the most likely general causes?

Low yields can typically be attributed to one of three main areas:

  • Incomplete Reaction: The starting material is not fully consumed. This can be due to inactive reagents/catalysts, insufficient reaction time, or suboptimal temperature and pressure.

  • Side Reactions: The formation of undesired byproducts consumes the starting material or product. The most common side reaction for this substrate is dehalogenation (loss of the chlorine atom). Incomplete reduction can also lead to intermediates like hydroxylamines, azoxy, or azo compounds.[8][9]

  • Product Loss During Workup: The product, 2,3-diamino-5-chloropyridine, is a basic compound. Significant loss can occur during extraction and purification if the pH is not carefully controlled or if the wrong solvents are used.

Q4: What are the potential side products and how can I detect them?

  • Dehalogenated Product (2,3-diaminopyridine): This is a major concern, especially with catalytic hydrogenation using Pd/C.[10] It can be detected by LC-MS (looking for the corresponding molecular ion peak) or ¹H NMR (disappearance of the characteristic splitting pattern of the chlorinated pyridine ring).

  • Incomplete Reduction Intermediates: Products like 5-chloro-3-hydroxylaminopyridin-2-amine may form. The presence of multiple spots on a Thin Layer Chromatography (TLC) plate that are different from the starting material and final product is a key indicator. These intermediates can sometimes dimerize to form colored azo or azoxy compounds.[9][11]

Q5: How can I specifically avoid dehalogenation?

Dehalogenation is a common issue with halogenated nitroarenes.[8][10] To minimize this:

  • Switch Catalysts: If using catalytic hydrogenation, replace Palladium on carbon (Pd/C) with Raney® Nickel, which is known to be less prone to causing dehalogenation.[2]

  • Use Metal/Acid Reduction: Methods using iron powder in acetic or hydrochloric acid, or stannous chloride in ethanol/HCl, are highly chemoselective and generally do not affect aryl halides.[3][12]

  • Modify Reaction Conditions: For catalytic transfer hydrogenation (e.g., using hydrazine/Pd/C), running the reaction at a lower temperature (such as room temperature instead of reflux) can significantly improve selectivity and prevent dehalogenation.[10]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
1. Low or No Conversion of Starting Material Inactive Catalyst (Hydrogenation): Raney® Nickel can lose activity with improper storage or handling. Pd/C can be poisoned.Use a fresh batch of catalyst. For Raney® Nickel, ensure it is stored under water and handled carefully as it can be pyrophoric.[13]
Insufficient Reducing Agent: Stoichiometry of the metal/acid or hydrogen donor was too low.Recalculate and ensure at least the stoichiometric amount of the reducing agent is used. For metal reductions, a significant excess (e.g., 3-10 equivalents) is common.[14] Monitor the reaction by TLC and add more reagent if needed.
Suboptimal Conditions: Temperature is too low, or hydrogen pressure is insufficient for catalytic hydrogenation.For metal/acid reductions, gentle heating (e.g., 60-100 °C) is often required to initiate and drive the reaction.[3] For hydrogenation, ensure the system is properly sealed and pressurized according to established protocols.
2. Significant Formation of Side Products Dehalogenation: The C-Cl bond is being cleaved. This is common with Pd/C catalysts.[8][10]Immediate Action: Switch to a milder, more chemoselective method. Recommendation: Use iron powder with acetic acid/ethanol or stannous chloride dihydrate (SnCl₂) in ethanol.[3][5][12] These are highly effective for nitro reduction without affecting aryl chlorides.
Incomplete Reduction: Formation of hydroxylamine, azo, or azoxy compounds, often indicated by dark reaction colors.Increase reaction time and/or temperature. Ensure sufficient reducing agent is present. The addition of additives like ammonium vanadate to catalytic hydrogenations has been shown to prevent the accumulation of hydroxylamine intermediates.[11]
3. Difficulty Isolating the Final Product Product is Soluble in Aqueous Layer: As a diamine, the product can form a soluble salt in acidic workup conditions or be partially soluble in basic conditions.Carefully adjust the pH of the aqueous solution to be neutral or slightly basic (pH 7-8) to precipitate the free base, which can then be filtered or extracted.[15]
Formation of Tin Salt Emulsions (SnCl₂ method): Quenching the reaction with a strong base (like NaOH) can form intractable tin hydroxide/oxide precipitates that complicate extraction.[6][16]After the reaction, pour the mixture into a large volume of ice water and neutralize slowly with a milder base like sodium bicarbonate (NaHCO₃) to pH ~7-8.[6] Alternatively, filter the reaction mixture through a pad of Celite® after neutralization to remove the tin salts.[6]
Product is a Dark Oil or Impure Solid: Co-eluting impurities or baseline material from column chromatography.Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water).[14] Treatment with activated carbon during recrystallization can help remove colored impurities.[14]

Data Presentation: Reduction Yields of Analogous Nitropyridines

The following table summarizes reported yields for the reduction of structurally similar nitropyridines. This data can serve as a benchmark for what to expect under various conditions.

Starting MaterialReducing Agent / ConditionsSolventYieldReference
2-Amino-3-nitro-6-methoxypyridineSnCl₂·2H₂O, 35-40 °CConcentrated HCl86.4% (as dihydrochloride salt)[15]
2-Amino-5-bromo-3-nitropyridineReduced Iron, HCl (cat.)95% Ethanol / WaterNot specified, but effective[14]
2-Chloro-4-nitroanilineH₂, 1% Pt/C, ThiopheneMolten (no solvent)95.6%[17]
Halogenated NitroarenesN₂H₄·H₂O, Pd/C, rtEthanolGood to Excellent[10]
2-Chloro-5-nitropyridineH₂, V₂O₅/TiO₂ catalystIsopropanolGood[18]

Experimental Protocols

Protocol 1: Reduction using Iron Powder in Acidic Medium (High Selectivity)

This method is robust, cost-effective, and excellent for avoiding dehalogenation.[3][4]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-3-nitro-5-chloropyridine (1.0 eq).

  • Solvent Addition: Add a solvent mixture, such as 4:1 ethanol/water or ethanol and glacial acetic acid.[3]

  • Reagent Addition: Add reduced iron powder (5.0 - 10.0 eq) and ammonium chloride (if using a neutral solvent system) or glacial acetic acid (if using an acidic system). The addition of iron may be exothermic.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with hot ethanol or ethyl acetate.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. If the residue is acidic, dissolve it in water and neutralize with a base (e.g., NaHCO₃ or dilute NH₄OH) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If necessary, recrystallize from an appropriate solvent.

Protocol 2: Catalytic Hydrogenation using Raney® Nickel (Dehalogenation Avoidance)

This method is effective for clean reductions when metal/acid conditions are not desired.[2]

  • Safety Note: Raney® Nickel is pyrophoric and must be handled with extreme care, typically as a slurry in water.

  • Setup: To a hydrogenation vessel (e.g., a Parr shaker), add 2-amino-3-nitro-5-chloropyridine (1.0 eq) and a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Catalyst Addition: Carefully add Raney® Nickel (typically 5-10% by weight of the substrate) as a slurry.

  • Reaction: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and begin vigorous agitation. The reaction is often exothermic.

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. Once the pressure stabilizes, the reaction is likely complete. This can be confirmed by TLC or LC-MS analysis of an aliquot.

  • Workup: Carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Celite® pad with the catalyst should not be allowed to dry as it can ignite in air. Keep it wet and dispose of it properly.

  • Isolation & Purification: Evaporate the solvent from the filtrate to obtain the crude product. Purify by recrystallization or column chromatography as needed.

Visualizations

Troubleshooting Workflow for Low Yield Reduction

G Troubleshooting Workflow for Low Yield Reduction start Low Yield or Impure Product Observed check_tlc Analyze Reaction Mixture (TLC / LC-MS) start->check_tlc incomplete_rxn Problem: Incomplete Conversion (Starting Material Remains) check_tlc->incomplete_rxn High SM spot side_products Problem: Multiple Products (Side Reactions) check_tlc->side_products Multiple product spots workup_issue Problem: Product Lost During Workup check_tlc->workup_issue Clean reaction, but low isolated yield sol_incomplete1 Solution: - Increase reaction time/temp - Use fresh/more reducing agent - Check H₂ pressure (if applicable) incomplete_rxn->sol_incomplete1 dehalogenation Side Product ID: Dehalogenation? side_products->dehalogenation incomplete_red Side Product ID: Intermediates (Azo, etc.)? side_products->incomplete_red sol_workup1 Solution: - Adjust aqueous pH to 7-8  to precipitate product - Use different extraction solvent workup_issue->sol_workup1 sol_workup2 For SnCl₂: Neutralize with NaHCO₃ instead of NaOH to avoid emulsions workup_issue->sol_workup2 sol_dehalogenation Solution: - Switch from Pd/C to Raney Ni - Use Fe/HCl or SnCl₂ method - Lower reaction temperature dehalogenation->sol_dehalogenation sol_incomplete_red Solution: - Increase reducing agent amount - Increase reaction time incomplete_red->sol_incomplete_red

Caption: A flowchart for diagnosing and solving common issues leading to low yield.

References

Technical Support Center: Regioselective Functionalization of Diaminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective functionalization of diaminopyridines.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the functionalization of diaminopyridines so challenging?

A1: The challenges in achieving regioselectivity with diaminopyridines stem from several factors:

  • Competing Nucleophilicity: The two amino groups are both nucleophilic and can react with electrophiles, leading to mixtures of mono- and di-substituted products. Their relative reactivity can be subtle and influenced by electronic and steric factors.

  • Directing Group Ambiguity: In transition metal-catalyzed reactions, both amino groups can act as directing groups, potentially leading to functionalization at multiple positions on the pyridine ring.[1]

  • Ring Electronics: The pyridine ring is inherently electron-deficient, which influences the reactivity of the C-H bonds and their susceptibility to different types of functionalization.[2]

Q2: What are the primary strategies for controlling regioselectivity in diaminopyridine functionalization?

A2: The main strategies involve:

  • Orthogonal Protection: Using protecting groups that can be removed under different conditions allows for the selective functionalization of one amino group while the other is masked.[3][4] Common protecting groups include Boc (acid-labile) and Cbz (removed by hydrogenolysis).[4][5]

  • Exploiting Inherent Reactivity: Under specific conditions, the intrinsic electronic and steric differences between the amino groups and the ring positions can be exploited to favor one regioisomer. For example, in the acylation of 3,4-diaminopyridine, the 3-amino group can be selectively acylated under certain conditions.

  • Directing Groups: In C-H activation strategies, one of the amino groups can be used to direct a metal catalyst to a specific C-H bond, although this can be complicated by the presence of the second amino group.[1]

Q3: How can I favor mono-functionalization over di-functionalization?

A3: To favor mono-functionalization:

  • Control Stoichiometry: Use of one equivalent or a slight excess of the electrophile or coupling partner can favor mono-substitution.

  • Reaction Conditions: Lowering the reaction temperature and concentration can reduce the rate of the second substitution.[6]

  • Slow Addition: Adding the limiting reagent slowly to the reaction mixture can help to maintain a low concentration, favoring the mono-substituted product.[6]

  • Protecting Groups: Protecting one of the amino groups is the most reliable method to ensure mono-functionalization.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Functionalization (Acylation, Alkylation, Arylation)

Symptom: Formation of a mixture of N-functionalized regioisomers or a mixture of mono- and di-functionalized products.

Potential Cause Recommended Solutions
Similar reactivity of the two amino groups. Employ an orthogonal protection strategy. Protect one amino group with a Boc group and the other with a Cbz group to allow for selective deprotection and functionalization.[3][4]
Over-alkylation or over-acylation. Use a strict 1:1 stoichiometry of the diaminopyridine to the electrophile. Consider slow addition of the electrophile to the reaction mixture.[1]
Reaction conditions favoring multiple substitutions. Lower the reaction temperature to increase selectivity. Screen different solvents as they can influence the relative nucleophilicity of the amino groups.
For N-arylation, lack of chemoselectivity. For reactions with arynes, the more nucleophilic amino group will typically react preferentially. Modifying substituents on the aryne precursor can influence selectivity.[6]
Issue 2: Low Yield or No Reaction in C-H Functionalization

Symptom: The desired C-H functionalized product is obtained in low yield, or the starting material is recovered.

Potential Cause Recommended Solutions
Catalyst inhibition. The basic nitrogen atoms of the pyridine ring and the amino groups can coordinate strongly to the metal catalyst, inhibiting its activity.[7] Consider using a higher catalyst loading or a more robust ligand.
Incorrect choice of directing group. The amino groups may not be effective directing groups for the desired transformation. Consider derivatizing one of the amino groups into a more effective directing group, such as an amide.
Harsh reaction conditions leading to decomposition. Screen milder reaction conditions, including lower temperatures and alternative bases or additives.[7]
Poor solubility of the diaminopyridine substrate. Choose a solvent system that ensures complete dissolution of the starting materials at the reaction temperature.
Issue 3: Undesired C-H Functionalization Isomer is Formed

Symptom: The C-H functionalization occurs at an undesired position on the pyridine ring.

Potential Cause Recommended Solutions
Inherent electronic preference of the pyridine ring. For some reactions like nitration, the electronic nature of the ring dictates the position of substitution. Alternative strategies, such as a dearomatization-rearomatization sequence, may be necessary to achieve the desired regioselectivity.[8]
Steric hindrance. A bulky substituent may block the desired site of functionalization. Consider using a smaller directing group or a less sterically demanding coupling partner.
Ligand effects in transition metal catalysis. The ligand on the metal catalyst can have a profound impact on regioselectivity. Screen a variety of ligands with different steric and electronic properties.[9]

Quantitative Data

Table 1: Regioselectivity in the Functionalization of Diaminopyridines

Diaminopyridine IsomerReaction TypeReagents and ConditionsMajor ProductRegioselectivity (Ratio)Yield (%)Reference
3,4-DiaminopyridineAcylationPiv-Cl, Et3N, CH2Cl2, 0 °C to rt3-Acylamino-4-aminopyridine>95:585
2,6-DiaminopyridineMono-amination2,6-Dibromopyridine, Ethylamine (6 eq.), H2O, MW, 150 °C, 2.5 h2-Amino-6-bromopyridineSelective mono-amination70-80[2]
2,6-DiaminopyridineDi-amination2,6-Dibromopyridine, Ethylamine (6 eq.), K2CO3, CuI/DMPAO, H2O, MW, 200 °C, 2.5 h2,6-DiaminopyridineSelective di-amination60-70[2]
4-AminopyridineNitration1. (Boc)2O, DMAP; 2. TBN, TEMPO, O24-Amino-3-nitropyridinemeta-selective63[8]

Experimental Protocols

Protocol 1: Selective Mono-acylation of 3,4-Diaminopyridine

This protocol is adapted from a procedure for the selective acylation of 3,4-diaminopyridine.

Materials:

  • 3,4-Diaminopyridine

  • Pivaloyl chloride (Piv-Cl)

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3,4-diaminopyridine (1.0 eq) in anhydrous CH2Cl2 under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq).

  • Slowly add a solution of pivaloyl chloride (1.0 eq) in anhydrous CH2Cl2 to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-acylated product.

Protocol 2: Orthogonal Protection of 2,3-Diaminopyridine (Conceptual)

This conceptual protocol is based on established methods for the orthogonal protection of diamines.[3][10][11]

Materials:

  • 2,3-Diaminopyridine

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO3)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Step 1: Mono-Boc Protection

  • Dissolve 2,3-diaminopyridine (1.0 eq) in a mixture of dioxane and water.

  • Add sodium bicarbonate (1.1 eq).

  • Slowly add a solution of (Boc)2O (1.0 eq) in dioxane.

  • Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, remove the dioxane under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the mono-Boc protected intermediate by column chromatography. The more nucleophilic 2-amino group is expected to react preferentially.

Step 2: Cbz Protection of the Remaining Amino Group

  • Dissolve the purified mono-Boc-2,3-diaminopyridine (1.0 eq) in a suitable solvent like THF.

  • Add a base such as triethylamine (1.2 eq).

  • Cool the solution to 0 °C and slowly add benzyl chloroformate (1.1 eq).

  • Stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the orthogonally protected 2,3-diaminopyridine by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Poor Regioselectivity

troubleshooting_workflow start Poor Regioselectivity Observed check_reaction_type Identify Reaction Type start->check_reaction_type n_func N-Functionalization (Acylation, Alkylation, etc.) check_reaction_type->n_func N-Func. ch_func C-H Functionalization check_reaction_type->ch_func C-H Func. electro_func Electrophilic Substitution (Halogenation, Nitration) check_reaction_type->electro_func Electrophilic Sub. check_protection Is Orthogonal Protection Used? n_func->check_protection implement_protection Implement Orthogonal Protection Strategy (e.g., Boc/Cbz) check_protection->implement_protection No optimize_conditions Optimize Stoichiometry, Temperature, and Addition Rate check_protection->optimize_conditions Yes end Improved Regioselectivity implement_protection->end optimize_conditions->end check_directing_group Is a Directing Group Strategy Employed? ch_func->check_directing_group modify_dg Modify/Install a More Effective Directing Group check_directing_group->modify_dg No / Ineffective screen_catalyst Screen Catalysts, Ligands, and Reaction Conditions check_directing_group->screen_catalyst Yes modify_dg->end screen_catalyst->end check_electronics Is Regioselectivity Electronically Controlled? electro_func->check_electronics alternative_strategy Consider Alternative Strategies (e.g., Dearomatization-Rearomatization) check_electronics->alternative_strategy Yes optimize_reagents Optimize Electrophilic Reagent and Reaction Conditions check_electronics->optimize_reagents No alternative_strategy->end optimize_reagents->end

Caption: Troubleshooting workflow for poor regioselectivity.

Reaction Pathway: Orthogonal Protection and Sequential Functionalization

orthogonal_protection cluster_0 Orthogonal Protection Strategy cluster_1 Step 1: Protection cluster_2 Step 2: Selective Deprotection & Functionalization cluster_3 Step 3: Final Functionalization DAP Diaminopyridine (H2N-Py-NH2) MonoProtected Mono-Protected Intermediate (PG1-HN-Py-NH2) DAP->MonoProtected Protecting Group 1 (PG1) e.g., (Boc)2O DiProtected Orthogonally Protected (PG1-HN-Py-NH-PG2) MonoProtected->DiProtected Protecting Group 2 (PG2) e.g., Cbz-Cl Deprotected1 Selectively Deprotected (H2N-Py-NH-PG2) DiProtected->Deprotected1 Selective Deprotection of PG1 (e.g., Acid) Functionalized1 Mono-Functionalized (R1-HN-Py-NH-PG2) Deprotected1->Functionalized1 Functionalization 1 (R1-X) Deprotected2 Deprotected Intermediate (R1-HN-Py-NH2) Functionalized1->Deprotected2 Deprotection of PG2 (e.g., H2/Pd) FinalProduct Di-Functionalized Product (R1-HN-Py-NH-R2) Deprotected2->FinalProduct Functionalization 2 (R2-Y)

Caption: Sequential functionalization using orthogonal protection.

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of chloropyridines. The information is designed to help overcome common challenges and optimize reaction conditions for this important transformation in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki-Miyaura coupling of chloropyridines more challenging than that of bromopyridines or iodopyridines?

A1: The increased difficulty in coupling chloropyridines stems from the inherent strength of the C-Cl bond compared to C-Br and C-I bonds. This makes the initial oxidative addition step of the catalytic cycle, a rate-determining step, more challenging.[1] Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially forming inactive species and hindering the reaction.[2][3]

Q2: What is the primary role of the base in the Suzuki-Miyaura coupling reaction?

A2: The base plays a crucial role in the transmetalation step of the catalytic cycle.[4] Its main function is to activate the boronic acid by converting it into a more nucleophilic boronate species (an "ate" complex).[4][5] This boronate intermediate then readily transfers its organic group to the palladium(II) complex.[5] The choice of base can significantly impact the reaction rate and yield.[2]

Q3: Can I perform the Suzuki-Miyaura coupling of chloropyridines under aerobic (open-air) conditions?

A3: It is highly discouraged to run these reactions open to the air. The active catalyst is a Pd(0) species, which is susceptible to oxidation by atmospheric oxygen.[2] This oxidation leads to the formation of inactive palladium oxides, which can significantly reduce or completely halt the catalytic cycle, resulting in low yields.[2] Therefore, it is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[1][2]

Troubleshooting Guide

Problem 1: Low to no yield of the desired coupled product.

  • Potential Cause 1: Inactive Catalyst System. Standard palladium catalysts like Pd(PPh₃)₄ may be insufficient for activating the strong C-Cl bond in chloropyridines.[1] The pyridine nitrogen can also inhibit the catalyst.[6]

    • Solution: Employ more active and specialized catalyst systems. Bulky, electron-rich phosphine ligands such as Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often effective.[2] These ligands promote the difficult oxidative addition step and can shield the palladium center from inhibition by the pyridine nitrogen.[2]

  • Potential Cause 2: Ineffective Base. The strength and solubility of the base are critical for the formation of the reactive boronate species.

    • Solution: Screen a variety of bases. For challenging couplings with chloropyridines, stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium or potassium carbonate.[1][2]

  • Potential Cause 3: Inappropriate Solvent. The solvent influences the solubility of the reactants and the stability of the catalytic species.

    • Solution: Aprotic polar solvents or mixtures with water are commonly used. Popular choices include dioxane/water, toluene/water, or THF/water mixtures.[1] For boronic acids prone to decomposition, anhydrous solvents may be necessary.[1]

  • Potential Cause 4: Insufficient Reaction Temperature. The oxidative addition of a C-Cl bond has a higher activation energy barrier.

    • Solution: Increase the reaction temperature, typically in the range of 80-120 °C.[1] Microwave irradiation can also be a powerful tool to rapidly achieve and maintain the required temperature, often leading to improved yields and shorter reaction times.[1]

Problem 2: Significant formation of side products.

  • Potential Cause 1: Protodeboronation. This side reaction involves the replacement of the boronic acid group with a hydrogen atom, and it is particularly prevalent with pyridylboronic acids, especially in the presence of aqueous bases.[2][3]

    • Solution: To minimize protodeboronation, consider using anhydrous solvents.[1] Alternatively, using boronic esters (e.g., pinacol esters) or trifluoroborate salts instead of boronic acids can enhance stability against this side reaction.[2]

  • Potential Cause 2: Homocoupling. This involves the self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[2]

    • Solution: Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.[2] Using a direct Pd(0) source or a highly efficient precatalyst system can also reduce homocoupling.[2]

Data Presentation

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield

BaseRelative Yield (%)Notes
Cs₂CO₃SuperiorOften provides the best results for challenging couplings.[3]
K₃PO₄GoodA strong and commonly effective base for chloropyridines.[2][3]
K₂CO₃ModerateCan be effective, but often less so than stronger bases.[3]
NaOH~70%A strong base, but its high basicity can sometimes lead to side reactions.[4]
KOH70-90%Similar to NaOH, can be effective but may promote side reactions.[4]

Note: The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system used. Screening of bases is a recommended optimization step.[2]

Table 2: Common Solvents for Suzuki-Miyaura Coupling of Chloropyridines

Solvent SystemTypical RatioNotes
Dioxane / Water2:1 to 4:1A widely used and effective solvent system.[1][7]
Toluene / WaterVariesGood for higher temperatures.
THF / Water1:1Another common choice, though THF has a lower boiling point.[7]
Propylene Carbonate (PC)N/A (as sole solvent)A greener solvent alternative that has shown good to excellent yields.[8]
DMFN/A (as sole solvent)A polar aprotic solvent, can be effective but may be difficult to remove.[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyridine

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • Chloropyridine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Phosphine ligand (e.g., SPhos, 3.6 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • To a dry Schlenk tube or reaction vial under an inert atmosphere, add the chloropyridine, arylboronic acid, base, palladium catalyst, and ligand.[2]

  • Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[2]

  • Add the degassed solvent via syringe.[2]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[2]

  • Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.[2]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted for a microwave reactor and can significantly reduce reaction times.

Materials:

  • Chloropyridine (1.0 equiv)

  • Arylboronic acid (1.0 equiv)

  • Pd(PPh₃)₄ (0.5 mol%)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane/water (2:1)

  • Microwave reactor vials

Procedure:

  • To a microwave vial, add the chloropyridine, arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.[3]

  • Add the 1,4-dioxane/water (2:1) solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the optimized temperature (e.g., 100-140 °C) for a short duration (e.g., 15-30 minutes).[10]

  • After cooling, work up the reaction as described in Protocol 1.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L2) (Oxidative Addition Complex) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)-Ar'(L2) (Transmetalation Complex) transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Coupled Product) reductive_elimination->product aryl_halide Ar-X (Chloropyridine) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)2 (Boronic Acid/Ester) boronate [Ar'-B(OR)2(Base)]- boronic_acid->boronate base Base base->boronate boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield in Suzuki Coupling of Chloropyridine q1 Is the catalyst system active enough? start->q1 a1_no Switch to more active catalyst: - Buchwald Ligands (SPhos, XPhos) - NHC Ligands q1->a1_no No q2 Is the reaction temperature sufficient? q1->q2 Yes a1_yes Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) a1_no->q2 a2_yes Check for Side Reactions: - Protodeboronation - Homocoupling q2->a2_yes Yes a2_no Increase Temperature (80-120 °C) or use Microwave q2->a2_no No q3 Is the system properly degassed? a2_yes->q3 a2_no->a2_yes a3_yes Consider Solvent Effects (Dioxane, Toluene, THF) q3->a3_yes Yes a3_no Thoroughly degas solvents and maintain inert atmosphere q3->a3_no No a3_no->a3_yes

Caption: A troubleshooting workflow for low yields in Suzuki coupling of chloropyridines.

References

Preventing the formation of impurities in diaminopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of impurities during the synthesis of diaminopyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of diaminopyridines?

A1: Impurities in diaminopyridine synthesis can generally be categorized as follows:

  • Process-Related Impurities: These arise from the synthetic route itself.

    • Isomeric Impurities: Formation of undesired positional isomers, particularly during nitration steps. For example, in the synthesis of 2,3-diaminopyridine, which often proceeds via nitration of 2-aminopyridine, the formation of 2-amino-5-nitropyridine as a major byproduct is a significant issue.[1]

    • Incompletely Reacted Intermediates: Residual starting materials or intermediates, such as the corresponding nitropyridine or halogenated precursors.

    • Byproducts of Side Reactions: These can include over-nitrated products, or in the case of reduction of nitro groups, intermediates like nitroso and hydroxylamine derivatives, which can condense to form azoxy or azo compounds.[2]

  • Degradation Products: These can form during the synthesis or upon storage, especially under harsh conditions.

    • Oxidation Products: For instance, 3,4-diaminopyridine can degrade under oxidative stress to form 3,4-diaminopyridine-N-oxide and 4-amino-3-nitropyridine.[3]

    • Polymeric materials: Formed under uncontrolled reaction conditions.

Q2: How can I minimize the formation of isomeric impurities during the nitration of aminopyridines?

A2: The regioselectivity of nitration is highly dependent on reaction conditions. For the nitration of 2-aminopyridine, temperature is a critical factor.

  • Low Temperatures (below 40°C): Favor the formation of 2-nitraminopyridine, which is a kinetic product. This intermediate can then be rearranged to the desired ring-nitrated products.[4]

  • Higher Temperatures (50°C or higher): Promote the rearrangement of 2-nitraminopyridine to a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine.[4] The 2-amino-5-nitro isomer is typically the major product under thermodynamic control.[4]

To favor the formation of the less common 2-amino-3-nitropyridine, thermolysis of 2-nitraminopyridine has been shown to invert the product ratio, making the 3-nitro isomer the main product.

Q3: What are the best practices for reducing nitropyridines to diaminopyridines to avoid impurities?

A3: The choice of reducing agent and reaction conditions is crucial for a clean reduction of the nitro group without affecting other functionalities.

  • Catalytic Hydrogenation (H₂/Pd/C or Raney Nickel): This is a common and effective method. However, it's important to monitor the reaction to ensure complete reduction, as incomplete reactions will leave residual nitro-amino pyridine.

  • Metal/Acid Reductions (Fe/HCl, Sn/HCl, Zn/HCl): These are classic and reliable methods. The use of iron in acidic media is a mild and often selective option.[1]

  • Tin(II) Chloride (SnCl₂): This reagent can be used for a mild reduction of nitro groups in the presence of other reducible groups.

  • Avoid Strong, Unselective Reducing Agents: Reagents like Lithium Aluminum Hydride (LiAlH₄) should be avoided for the reduction of aromatic nitro compounds as they can lead to the formation of azo compounds as byproducts.[5]

Careful control of temperature and reaction time is necessary to prevent the formation of partially reduced intermediates or other side products.

Troubleshooting Guides

Issue 1: Low Purity of Diaminopyridine Product
Symptom Possible Cause Suggested Solution
Presence of Isomeric Impurities (e.g., 2-amino-5-nitropyridine in 2,3-diaminopyridine synthesis) Incorrect nitration temperature leading to unfavorable isomer ratio.Optimize the nitration temperature. For 2-aminopyridine nitration, lower temperatures can favor the kinetic product, which may lead to a different isomer ratio upon rearrangement.[4]
Inefficient separation of isomers.Utilize column chromatography or fractional crystallization to separate the isomers. Different solvent systems should be screened for optimal separation.
Residual Nitro-Amino Pyridine Detected Incomplete reduction of the nitro group.Increase reaction time, temperature, or the amount of reducing agent. Ensure the catalyst (if used) is active.
Presence of Colored Impurities (Yellow/Brown) Formation of azo or azoxy compounds during reduction.Use milder reducing agents and control the reaction temperature. Avoid overly basic conditions during the reduction of nitroso and hydroxylamine intermediates.[2]
Oxidation of the diaminopyridine product.Handle the final product under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation, especially during drying and storage.
Broad Melting Point Range General presence of multiple impurities.Purify the crude product by recrystallization from a suitable solvent.[1] Activated charcoal can be used to remove colored impurities.[1]
Issue 2: Low Yield of Diaminopyridine
Symptom Possible Cause Suggested Solution
Low conversion of starting material Inefficient reaction conditions (temperature, time, catalyst).Systematically optimize reaction parameters. For catalytic reactions, ensure the catalyst is not poisoned or deactivated.[6]
Poor quality of starting materials.Ensure the purity of starting materials before use, as impurities can inhibit the reaction.
Product loss during workup and purification Product is soluble in the wash or recrystallization solvent.For recrystallization, use a minimal amount of hot solvent and cool the solution slowly to maximize crystal formation.[7]
Adsorption of the product on filtration aids or charcoal.If using activated charcoal for decolorization, use a minimal amount as it can adsorb the desired product.[8]
Formation of multiple byproducts Uncontrolled side reactions due to incorrect stoichiometry or temperature.Ensure precise control over the stoichiometry of reagents. Add reagents slowly to control exothermic reactions and maintain the optimal temperature.

Data Presentation

Table 1: Influence of Reaction Conditions on the Isomer Distribution in the Nitration of 2-Acetamidopyridine

Reaction Temperature (°C) Reaction Time (h) Yield of 2-acetamido-5-nitropyridine (%)
60288.40

Data extracted from a study on the synthesis of 2-amino-5-fluoropyridine, which involves the nitration of 2-acetamidopyridine as an intermediate step.[9]

Table 2: Yields of Diaminopyridines from Catalytic Hydrogenation of Precursors

Starting Material Product Catalyst Solvent Temperature (°C) Yield (%)
3-nitropyridin-4-amine3,4-Diaminopyridine10% Pd/CMethanol/THF1097
2,3-dinitro pyridine2,3-DiaminopyridinePalladium carbonToluene58High Purity (Yield not specified)
2-acetamido-5-nitropyridine2-acetamido-5-aminopyridinePd/CEthanol8093.26

Data compiled from various synthetic procedures.[9][10][11]

Experimental Protocols

Protocol 1: Recrystallization for Purification of 2,3-Diaminopyridine

This protocol is a general guideline for the purification of crude 2,3-diaminopyridine containing minor impurities.

Materials:

  • Crude 2,3-diaminopyridine

  • Benzene (or a suitable alternative solvent)

  • Activated charcoal

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude 2,3-diaminopyridine in an Erlenmeyer flask. Add a minimal amount of hot benzene to dissolve the solid completely with heating and stirring.[1]

  • Decolorization: If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of the crude product).[1] Boil the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any other insoluble impurities.[8]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.[12]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[8]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: HPLC Method for Impurity Profiling of 3,4-Diaminopyridine

This method can be used to separate 3,4-diaminopyridine from its related impurities and degradation products.[13]

  • Column: C18 bonded phase column.[13]

  • Mobile Phase: A mixture of 10 volumes of acetonitrile and 90 volumes of an aqueous solution containing 1 g/L sodium octanesulfonate and 0.77 g/L ammonium acetate. The pH of the aqueous solution is adjusted to 1.9 with trifluoroacetic acid.[13]

  • Detection: UV detector.

  • Flow Rate: As appropriate for the column dimensions.

  • Analysis Time: All peaks should elute in less than 40 minutes.[13]

This method has been shown to be precise, accurate, and specific for the determination of 3,4-diaminopyridine in the presence of its degradation products.[13]

Visualizations

Impurity_Formation_Nitration 2-Aminopyridine 2-Aminopyridine Nitration Nitration 2-Aminopyridine->Nitration H₂SO₄, HNO₃ 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine Nitration->2-Amino-5-nitropyridine Major Isomer (Thermodynamic Product) 2-Amino-3-nitropyridine 2-Amino-3-nitropyridine Nitration->2-Amino-3-nitropyridine Minor Isomer Reduction Reduction 2-Amino-5-nitropyridine->Reduction e.g., H₂/Pd/C 2-Amino-3-nitropyridine->Reduction e.g., H₂/Pd/C Diaminopyridine Isomers Diaminopyridine Isomers Reduction->Diaminopyridine Isomers Reduction_Byproducts Aromatic Nitro Compound Aromatic Nitro Compound Reduction Step Reduction Step Aromatic Nitro Compound->Reduction Step Reducing Agent Desired Amine Desired Amine Reduction Step->Desired Amine Nitroso Intermediate Nitroso Intermediate Reduction Step->Nitroso Intermediate Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate Azoxy/Azo Compound Azoxy/Azo Compound Nitroso Intermediate->Azoxy/Azo Compound Condensation Hydroxylamine Intermediate->Desired Amine Hydroxylamine Intermediate->Azoxy/Azo Compound Condensation Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis cluster_2 Troubleshooting Actions cluster_3 Purification Low Purity Low Purity Analyze by HPLC/TLC Analyze by HPLC/TLC Low Purity->Analyze by HPLC/TLC Identify Impurities Identify Impurities Analyze by HPLC/TLC->Identify Impurities Isomeric Impurity Isomeric Impurity Identify Impurities->Isomeric Impurity Unreacted Starting Material Unreacted Starting Material Identify Impurities->Unreacted Starting Material Colored Byproducts Colored Byproducts Identify Impurities->Colored Byproducts Optimize Nitration Conditions Optimize Nitration Conditions Isomeric Impurity->Optimize Nitration Conditions Column Chromatography Column Chromatography Isomeric Impurity->Column Chromatography Recrystallization Recrystallization Optimize Nitration Conditions->Recrystallization Adjust Reaction Time/Temp Adjust Reaction Time/Temp Unreacted Starting Material->Adjust Reaction Time/Temp Adjust Reaction Time/Temp->Recrystallization Change Reducing Agent/Purify with Charcoal Change Reducing Agent/Purify with Charcoal Colored Byproducts->Change Reducing Agent/Purify with Charcoal Change Reducing Agent/Purify with Charcoal->Recrystallization Pure Diaminopyridine Pure Diaminopyridine Recrystallization->Pure Diaminopyridine Column Chromatography->Pure Diaminopyridine

References

Stability of 5-Chloropyridine-2,3-diamine in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloropyridine-2,3-diamine. The information is designed to address common issues encountered during experimental work related to the stability of this compound in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is a crystalline solid that is noted to be air-sensitive. As an aromatic diamine, it is susceptible to oxidation, particularly when in solution. The stability can also be affected by pH, temperature, and light exposure. For optimal stability in its solid form, it should be stored in a tightly sealed container, protected from light, and at a recommended temperature of 2-8°C.

Q2: In which common laboratory solvents is this compound soluble?

Q3: What are the likely degradation pathways for this compound in solution?

A3: Based on studies of similar diaminopyridines, the primary degradation pathway is likely oxidation.[3] The two amino groups and the pyridine nitrogen are susceptible to oxidation. Potential degradation products could include the corresponding N-oxide and nitro-substituted pyridines. Hydrolysis under strongly acidic or basic conditions could also lead to degradation, although specific pathways are not well-documented.

Q4: How can I monitor the stability of this compound in my experiments?

A4: The most common and effective method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the parent compound from its degradation products, allowing for the quantification of its purity over time.

Troubleshooting Guides

Issue 1: Rapid Discoloration of this compound Solution
  • Symptom: A freshly prepared solution of this compound in an organic solvent (e.g., methanol, ethanol) rapidly turns yellow or brown.

  • Potential Cause: This is a common indication of oxidation. Aromatic amines are prone to air oxidation, which can be accelerated by light and trace metal impurities.

  • Troubleshooting Steps:

    • Use Degassed Solvents: Before preparing your solution, degas the solvent by sparging with an inert gas (e.g., nitrogen or argon) or by using a sonicator under vacuum. This removes dissolved oxygen.

    • Work Under an Inert Atmosphere: If possible, prepare and handle the solution in a glove box or under a blanket of inert gas.

    • Protect from Light: Store the solution in an amber vial or wrap the container in aluminum foil to prevent photolytic degradation.

    • Use High-Purity Solvents: Trace metal impurities in solvents can catalyze oxidation. Ensure you are using HPLC-grade or higher purity solvents.

    • Add an Antioxidant: For some applications, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may be considered, but its compatibility with downstream applications must be verified.

Issue 2: Inconsistent Results in Stability Studies
  • Symptom: High variability in the measured concentration of this compound in replicate stability samples.

  • Potential Cause: This can be due to several factors including inconsistent sample preparation, handling, or storage, as well as issues with the analytical methodology.

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure that all solutions are prepared in a consistent manner, using the same solvent grades and preparation techniques.

    • Control Storage Conditions: Store all stability samples in a calibrated oven or chamber to ensure consistent temperature and humidity. Protect all samples from light.

    • Validate Analytical Method: Ensure your HPLC method is properly validated for specificity, linearity, accuracy, and precision. A stability-indicating method must be able to resolve the parent peak from all potential degradation products.

    • Quench Degradation: If samples are being prepared for analysis after being stressed under harsh conditions (e.g., high heat, strong acid/base), it may be necessary to quench the degradation reaction (e.g., by neutralization or dilution in a cold solvent) immediately after the time point is reached to prevent further degradation before analysis.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4][5][6][7]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Temperature-controlled oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Spread a thin layer of solid this compound in a petri dish and place it in an oven at 80°C for 48 hours. Also, heat a solution of the compound in methanol at 60°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound (100 µg/mL in methanol) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before dilution.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze by a validated stability-indicating HPLC method.

Data Presentation:

The results of the forced degradation study can be summarized in a table as follows:

Stress ConditionDuration (hours)Temperature (°C)% Assay of this compound% DegradationNumber of Degradants
1N HCl246085.214.82
1N NaOH246092.17.91
30% H₂O₂24RT78.521.53
Thermal (Solid)488098.91.11
Thermal (Solution)486095.34.71
Photolytic (Solid)--99.20.81
Photolytic (Solution)--91.88.22

Visualizations

experimental_workflow start Start: this compound (Solid Material) stock_solution Prepare Stock Solution (1 mg/mL in Methanol) start->stock_solution stress_conditions Apply Stress Conditions stock_solution->stress_conditions acid Acid Hydrolysis (1N HCl, 60°C) stress_conditions->acid base Base Hydrolysis (1N NaOH, 60°C) stress_conditions->base oxidation Oxidation (30% H2O2, RT) stress_conditions->oxidation thermal Thermal Stress (Solid & Solution, 60-80°C) stress_conditions->thermal photo Photolytic Stress (ICH Q1B) stress_conditions->photo sampling Sample at Time Points (0, 4, 8, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute Samples sampling->neutralize hplc_analysis HPLC Analysis (Stability-Indicating Method) neutralize->hplc_analysis data_analysis Data Analysis: - % Degradation - Identify Degradants hplc_analysis->data_analysis end End: Stability Profile data_analysis->end signaling_pathway parent This compound oxidative_stress Oxidative Stress (e.g., H2O2, Air) n_oxide N-Oxide Derivative oxidative_stress->n_oxide Pathway 1 nitro Nitro-pyridine Derivative oxidative_stress->nitro Pathway 2 other Other Minor Degradants oxidative_stress->other Minor Pathways

References

Technical Support Center: Work-up Procedures for Reactions Involving 5-Chloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 5-Chloropyridine-2,3-diamine. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the experimental work-up of its reactions, particularly in the synthesis of 6-chloro-substituted imidazo[4,5-b]pyridines.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction type involving this compound and what is the general work-up approach?

A1: The most common reaction is the cyclocondensation with aldehydes or carboxylic acids (a variation of the Phillips-Ladenburg reaction) to form 6-chloro-substituted imidazo[4,5-b]pyridines.[1] The general work-up involves cooling the reaction mixture, precipitating the crude product, followed by purification.[2]

Q2: My product seems to be precipitating out of the reaction mixture upon cooling. Is this normal?

A2: Yes, in many cases, the crude imidazo[4,5-b]pyridine product will precipitate upon cooling the reaction mixture, especially when solvents like nitrobenzene or acetic acid are used.[2] This initial precipitation can be a useful first step in purification.

Q3: What are the standard methods for purifying the crude product?

A3: The standard purification techniques for products derived from this compound are column chromatography on silica gel and recrystallization.[3][4] The choice of method depends on the purity of the crude product and the nature of the impurities.

Q4: How can I remove unreacted this compound from my crude product?

A4: Unreacted this compound is more polar than the resulting imidazopyridine product. It can typically be removed by washing the crude product with a suitable solvent or through column chromatography.[3] An acidic wash could also be employed to protonate the diamine, increasing its aqueous solubility for extraction, provided the product is stable to acid.

Troubleshooting Guide

Issue 1: The product has precipitated from the reaction mixture, but it appears very impure.

  • Question: I've cooled my reaction, and a solid has crashed out, but TLC analysis shows it's a mixture of product and starting materials. What should I do?

  • Answer: This is a common scenario. The initial precipitate can be collected by filtration. To remove residual solvent (like nitrobenzene) and some unreacted starting materials, wash the precipitate with a solvent in which the product has low solubility at room temperature, such as ethyl acetate.[2] Subsequent purification by column chromatography or recrystallization will likely be necessary to achieve high purity.

Issue 2: My product is poorly soluble in common organic solvents, making purification difficult.

  • Question: I'm having trouble dissolving my crude product for column chromatography. What solvents can I use?

  • Answer: Imidazo[4,5-b]pyridines can have limited solubility. For column chromatography, you can try dissolving the compound in a small amount of a more polar solvent like dichloromethane (DCM) or a mixture containing methanol for loading onto the silica gel.[4] A "dry loading" technique is often effective: dissolve the crude product in a suitable solvent, add silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[4]

Issue 3: I'm struggling to separate my product from a persistent impurity during column chromatography.

  • Question: I see two very close spots on TLC, and they are co-eluting from my column. How can I improve the separation?

  • Answer:

    • Optimize the Eluent System: Test a variety of solvent systems with different polarities and selectivities. Common eluents for imidazopyridines include hexane/ethyl acetate and dichloromethane/methanol gradients.[4] Sometimes, adding a small amount of a third solvent, like acetone or a few drops of triethylamine for basic compounds, can improve separation.[5]

    • Use Gradient Elution: Instead of a constant solvent mixture (isocratic), a gradual increase in the eluent polarity (gradient elution) can help resolve closely eluting compounds.[4]

    • Check Stationary Phase: While silica gel is most common, for very polar or basic compounds, alumina might provide a different selectivity and better separation.[3]

Issue 4: The reaction has gone to completion, but the overall yield after work-up and purification is low.

  • Question: My reaction monitoring (TLC/LC-MS) shows full conversion of the starting material, but my final isolated yield is poor. What could be the cause?

  • Answer: Low yields despite complete conversion can be due to several factors during the work-up and purification:

    • Product Loss During Extraction: If an aqueous work-up is performed, ensure the pH is appropriate to keep your product in the organic layer. Multiple extractions with the organic solvent can help maximize recovery.

    • Degradation on Silica Gel: Some compounds can be unstable on silica gel. Minimizing the time the compound spends on the column by using flash chromatography with an optimized eluent system can help.

    • Incomplete Precipitation/Recrystallization: If you are relying on precipitation or recrystallization for purification, ensure you have used the optimal solvent and allowed sufficient time at the appropriate temperature for maximum recovery. Check the mother liquor by TLC to see if a significant amount of product remains in solution.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for the synthesis of imidazo[4,5-b]pyridines, which are analogous to reactions involving this compound.

Table 1: Example Yields for the Synthesis of 2-phenyl-imidazo[4,5-b]pyridines [2]

CompoundYield (%)
14a75
14c89
14d82
14e61
14f78
14g85
14h80

Table 2: Recommended Eluent Systems for Column Chromatography of Imidazopyridine Analogs [4]

Eluent SystemCompound Polarity Suitability
Hexane / Ethyl Acetate (e.g., 9:1 to 1:1)Moderately Polar
Dichloromethane / Methanol (e.g., 99:1 to 9:1)Polar
Toluene / AcetoneOffers different selectivity

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aryl-6-chloro-imidazo[4,5-b]pyridines

This protocol is a generalized procedure for the condensation of this compound with a substituted benzaldehyde.

  • To a solution of this compound (1.0 equivalent) in a suitable solvent such as acetic acid, add the appropriately substituted benzaldehyde (1.0-1.2 equivalents).

  • Heat the reaction mixture to reflux for 2-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the product with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-aryl-6-chloro-imidazo[4,5-b]pyridine.[2]

Protocol 2: Purification of a Crude Imidazo[4,5-b]pyridine Product by Column Chromatography

This protocol outlines a standard procedure for purifying the crude product from Protocol 1.

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude mixture. A good starting point is a mixture of hexane and ethyl acetate. The ideal system will give your target compound an Rf (retention factor) value of approximately 0.2-0.4.[4]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane). Pour the slurry into a column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Carefully apply the solution to the top of the silica gel bed.

  • Elution: Begin eluting the column with the solvent system determined from the TLC analysis. A gradient elution, starting with a lower polarity and gradually increasing, is often effective.[4]

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.[4]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 1. Mix this compound and Aldehyde in Acetic Acid react 2. Reflux for 2-12h start->react monitor 3. Monitor by TLC react->monitor cool 4. Cool to Room Temperature monitor->cool neutralize 5. Neutralize with NaHCO3 (aq) cool->neutralize extract 6. Extract with Ethyl Acetate neutralize->extract dry 7. Dry and Concentrate extract->dry purify 8. Column Chromatography or Recrystallization dry->purify end Pure Product purify->end

Caption: A generalized experimental workflow for the synthesis and work-up of 2-aryl-6-chloro-imidazo[4,5-b]pyridines.

troubleshooting_logic cluster_precipitation Precipitation Issues cluster_solubility Solubility & Purification cluster_yield Yield Issues start Problem during Work-up precipitate_impure Precipitate is Impure start->precipitate_impure poor_solubility Poor Solubility for Column start->poor_solubility poor_separation Poor Separation on Column start->poor_separation low_yield Low Isolated Yield start->low_yield solution_precipitate Wash precipitate with EtOAc, then purify precipitate_impure->solution_precipitate Action solution_solubility Use Dry Loading Technique poor_solubility->solution_solubility Solution solution_separation Optimize Eluent (Gradient) or Change Stationary Phase poor_separation->solution_separation Solution solution_yield Check for losses during: - Extraction - Purification (degradation?) - Recrystallization low_yield->solution_yield Possible Causes

Caption: A troubleshooting guide for common issues in the work-up of this compound reactions.

References

Scale-up considerations for the synthesis of 5-Chloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 5-Chloropyridine-2,3-diamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to assist in your experimental work.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically a two-step process involving the nitration of 2-amino-5-chloropyridine followed by the reduction of the resulting 2-amino-3-nitro-5-chloropyridine.

Step 1: Nitration of 2-Amino-5-chloropyridine

Issue 1.1: Low Yield of 2-Amino-3-nitro-5-chloropyridine

  • Potential Cause: Incomplete reaction or side reactions. The nitration of aminopyridines can be complex, with the amino group activating the ring towards substitution.[1]

  • Troubleshooting & Optimization:

    • Reaction Temperature: Maintain a low reaction temperature (typically 0-10°C) during the addition of the nitrating agent to minimize side reactions. Nitration reactions are highly exothermic, and poor temperature control can lead to undesired byproducts.[2]

    • Nitrating Agent: A mixture of nitric acid and sulfuric acid is commonly used. The concentration and ratio of these acids are critical. A study on the mixed-acid nitration of 2-amino-5-chloropyridine found optimal conditions with a specific nitric ratio and dehydrating value of sulfuric acid.[1]

    • Order of Addition: Adding the 2-amino-5-chloropyridine to the pre-cooled nitrating acid mixture can sometimes improve yields by maintaining a consistent excess of the nitrating agent.[1]

Issue 1.2: Formation of Dinitro Byproducts (Over-nitration)

  • Potential Cause: The reaction conditions are too harsh, leading to the introduction of a second nitro group onto the pyridine ring.

  • Troubleshooting & Optimization:

    • Stoichiometry: Use a controlled amount of the nitrating agent. A large excess should be avoided.

    • Reaction Time: Monitor the reaction progress closely using techniques like TLC or HPLC and quench the reaction once the desired product is formed to prevent further nitration.

    • Temperature Control: As with low yield issues, stringent temperature control is crucial to prevent over-nitration.

Issue 1.3: Runaway Reaction (Exotherm)

  • Potential Cause: Nitration reactions are highly exothermic.[2] Inadequate cooling or too rapid addition of reagents on a larger scale can lead to a rapid temperature increase and a runaway reaction.

  • Troubleshooting & Optimization:

    • Slow Addition: Add the nitrating agent slowly and in a controlled manner to allow for efficient heat dissipation.

    • Cooling Capacity: Ensure the cooling system of the reactor is sufficient for the scale of the reaction.

    • Continuous Flow Chemistry: For larger scales, consider using a continuous flow reactor which offers superior heat and mass transfer, significantly reducing the risk of thermal runaway.

Step 2: Reduction of 2-Amino-3-nitro-5-chloropyridine

Issue 2.1: Incomplete Reduction

  • Potential Cause: Insufficient reducing agent, inactive catalyst, or non-optimized reaction conditions.

  • Troubleshooting & Optimization:

    • Choice of Reducing Agent:

      • Catalytic Hydrogenation (H₂/Pd/C): This is a common and clean method.[3] Ensure the catalyst is active and not poisoned.

      • Sodium Dithionite (Na₂S₂O₄): A classical method that can be effective.[3] The quality and amount of the reagent are important.

      • Other Reagents: Iron in acidic media (e.g., acetic acid) or tin(II) chloride can also be used for nitro group reductions.[4]

    • Catalyst Loading (for H₂/Pd/C): For laboratory scale, a 5-10% w/w loading of Pd/C to the substrate is typical. This may need optimization for scale-up.

    • Hydrogen Pressure: For catalytic hydrogenation, ensure adequate hydrogen pressure is maintained throughout the reaction.

    • Temperature: Gently heating can sometimes improve the rate of reduction, but this should be done cautiously to avoid side reactions.

Issue 2.2: Catalyst Poisoning (for Catalytic Hydrogenation)

  • Potential Cause: Impurities in the starting material, solvent, or hydrogen gas can deactivate the palladium catalyst. Sulfur and other heteroatoms can act as catalyst poisons.[5]

  • Troubleshooting & Optimization:

    • Purity of Materials: Use high-purity starting materials, solvents, and hydrogen.

    • Catalyst Selection: Consider using a catalyst that is more resistant to poisoning, or using a sacrificial agent.

    • Catalyst Loading: Increasing the catalyst loading may help to overcome minor poisoning effects, but this is not an ideal solution for scale-up due to cost.

Issue 2.3: Difficult Product Isolation and Purification

  • Potential Cause: The product, this compound, is an aromatic diamine and can be prone to oxidation and discoloration. It may also be challenging to separate from the catalyst and reaction byproducts.

  • Troubleshooting & Optimization:

    • Work-up under Inert Atmosphere: To prevent oxidation, consider performing the work-up (e.g., filtration of the catalyst) under an inert atmosphere (e.g., nitrogen or argon).

    • Filtration: For Pd/C removal, filtration through a pad of celite can be effective. Ensure the catalyst is not allowed to dry in the air, as it can be pyrophoric.[6]

    • Purification: Recrystallization is a common method for purifying the final product. The choice of solvent will need to be optimized.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently cited synthetic route starts with 2-amino-5-chloropyridine. This is first nitrated, typically with a mixture of nitric and sulfuric acids, to yield 2-amino-3-nitro-5-chloropyridine. This intermediate is then reduced to the final product, this compound. Common reducing agents for the second step include hydrogen gas with a palladium on carbon (Pd/C) catalyst or sodium dithionite.[3]

Q2: What are the main safety concerns when scaling up the nitration of 2-amino-5-chloropyridine?

A2: The primary safety concern is the management of the highly exothermic nature of the nitration reaction.[2] On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. This can lead to a thermal runaway if the reaction is not properly controlled. It is crucial to have a robust cooling system and to control the rate of addition of the nitrating agent carefully.

Q3: How can I minimize the formation of the 2-amino-3,5-dinitropyridine impurity during the nitration step?

A3: Over-nitration can be minimized by carefully controlling the reaction conditions. This includes using a minimal excess of the nitrating agent, maintaining a low reaction temperature (e.g., 0-5 °C), and monitoring the reaction to stop it once the desired mono-nitrated product has formed.

Q4: For the reduction of 2-amino-3-nitro-5-chloropyridine, what are the advantages of using catalytic hydrogenation over other methods?

A4: Catalytic hydrogenation with H₂/Pd/C is often preferred for its high efficiency and cleaner reaction profile. The work-up is generally simpler as it involves filtering off the solid catalyst, and it avoids the introduction of large amounts of inorganic salts that are generated when using reagents like sodium dithionite or metal/acid reductions.[4]

Q5: I am observing a loss of catalyst activity during the hydrogenation. What could be the cause and how can I address it?

A5: Loss of catalyst activity, or poisoning, can be caused by impurities in your starting material, solvent, or hydrogen gas.[5] Sulfur-containing compounds are common poisons for palladium catalysts. To address this, ensure the purity of all your reagents. If poisoning is suspected, you may need to purify your starting nitro compound before the reduction step.

Q6: What are some common impurities I should look for in the final this compound product?

A6: Potential impurities could include unreacted 2-amino-3-nitro-5-chloropyridine, byproducts from the nitration step (such as isomers or dinitro compounds), and potentially dehalogenated products if the reduction conditions are too harsh. Impurity profiling using techniques like HPLC and LC-MS is recommended to identify and quantify any impurities.

Quantitative Data Summary

The following tables summarize typical quantitative data for the key steps in the synthesis of this compound. Note that optimal conditions can vary based on the specific scale and equipment used.

Table 1: Nitration of 2-Amino-5-chloropyridine

ParameterValueReference
Reactants
2-Amino-5-chloropyridine1 equivalent[1]
Nitric Acid (e.g., 90%)1.04 equivalents (optimal nitric ratio)[1]
Sulfuric Acid (e.g., 98%)Sufficient to achieve a Dehydrating Value of Sulfuric Acid (D.V.S.) of 2.25[1]
Reaction Conditions
Temperature0 - 10 °C (addition), then allowed to warm[1]
Reaction TimeVaries, monitor by TLC/HPLC
Yield Up to 87.5% (of 2-nitramino-5-chloropyridine intermediate)[1]

Table 2: Reduction of 2-Amino-3-nitro-5-chloropyridine

ParameterValueReference
Method 1: Catalytic Hydrogenation
Substrate2-Amino-3-nitro-5-chloropyridine[3]
CatalystPalladium on Carbon (Pd/C, e.g., 5-10 wt%)[3]
Hydrogen Pressure1 - 50 atm (variable depending on scale and equipment)
SolventEthanol, Methanol, or Ethyl Acetate
TemperatureRoom temperature to 50 °C
Reaction TimeVaries, monitor by H₂ uptake or TLC/HPLC
Method 2: Sodium Dithionite Reduction
Substrate2-Amino-3-nitro-5-chloropyridine[3]
Reducing AgentSodium Dithionite (Na₂S₂O₄)[3]
SolventAqueous or mixed aqueous/organic solvent system
TemperatureRoom temperature or slightly elevated
Reaction TimeVaries, monitor by TLC/HPLC

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-nitro-5-chloropyridine (Nitration)

Materials:

  • 2-Amino-5-chloropyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (e.g., 70% or 90%)

  • Ice

  • Deionized Water

  • Sodium Hydroxide solution (for neutralization)

Procedure:

  • In a well-ventilated fume hood, carefully prepare the nitrating mixture by slowly adding the required amount of concentrated nitric acid to chilled concentrated sulfuric acid in a flask equipped with a stirrer and a thermometer, while maintaining the temperature below 10°C with an ice bath.

  • In a separate reactor, dissolve 2-amino-5-chloropyridine in a suitable solvent or use it neat if it is a liquid at the reaction temperature. Cool the mixture to 0-5°C.

  • Slowly add the pre-cooled nitrating mixture to the solution of 2-amino-5-chloropyridine dropwise, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture at 0-10°C for a specified time, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by slowly adding a base (e.g., sodium hydroxide solution) until the pH is neutral or slightly basic. The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash it thoroughly with cold water, and dry it under vacuum.

Protocol 2: Synthesis of this compound (Reduction via Catalytic Hydrogenation)

Materials:

  • 2-Amino-3-nitro-5-chloropyridine

  • Palladium on Carbon (Pd/C, 5% or 10%)

  • Solvent (e.g., Ethanol, Methanol)

  • Hydrogen Gas

  • Celite (or other filter aid)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a hydrogenation reactor, add 2-amino-3-nitro-5-chloropyridine and a suitable solvent (e.g., ethanol).

  • Carefully add the Pd/C catalyst to the mixture under an inert atmosphere.

  • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove all oxygen, and then with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Stir the reaction mixture vigorously at the desired temperature (often room temperature is sufficient).

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Once the reaction is complete, vent the excess hydrogen and purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can be pyrophoric. Keep it wet with solvent.

  • Rinse the filter cake with fresh solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction A 2-Amino-5-chloropyridine C Nitration Reaction (0-10°C) A->C B Nitrating Agent (HNO3/H2SO4) B->C D 2-Amino-3-nitro-5-chloropyridine C->D Yield: ~87.5% F Reduction Reaction D->F E Reducing Agent (e.g., H2/Pd-C) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Troubleshooting_Nitration Start Nitration Issues LowYield Low Yield Start->LowYield OverNitration Over-nitration Start->OverNitration Runaway Runaway Reaction Start->Runaway Cause_LowYield Incomplete Reaction / Side Reactions LowYield->Cause_LowYield Cause_OverNitration Harsh Conditions OverNitration->Cause_OverNitration Cause_Runaway Poor Heat Dissipation Runaway->Cause_Runaway Sol_Temp Optimize Temperature Cause_LowYield->Sol_Temp Sol_Reagent Control Reagent Stoichiometry Cause_LowYield->Sol_Reagent Cause_OverNitration->Sol_Temp Cause_OverNitration->Sol_Reagent Sol_Time Monitor Reaction Time Cause_OverNitration->Sol_Time Sol_Addition Slow Reagent Addition Cause_Runaway->Sol_Addition Sol_Cooling Ensure Adequate Cooling Cause_Runaway->Sol_Cooling

Caption: Troubleshooting logic for the nitration step.

References

Validation & Comparative

A Comparative Guide to Validated LC-MS/MS Methods for Zopiclone and its Degradation Product, 2-Amino-5-Chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of zopiclone and its primary degradation product, 2-amino-5-chloropyridine (ACP), is critical for pharmacokinetic, toxicological, and stability studies. This guide provides a comparative overview of validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, offering a valuable resource for selecting the most appropriate analytical approach. Zopiclone's instability in biological matrices necessitates the simultaneous monitoring of ACP to ensure accurate therapeutic monitoring and forensic analysis.[1][2]

Comparative Analysis of LC-MS/MS Methods

The selection of an LC-MS/MS method is contingent on the matrix, required sensitivity, and available instrumentation. Below is a summary of key performance characteristics from various validated methods for the analysis of zopiclone and ACP.

ParameterMethod 1 (Urine)[3][4]Method 2 (Whole Blood)[1]Method 3 (Plasma)[5]
Matrix UrineWhole BloodRat Plasma
Analytes Zopiclone, N-desmethylzopiclone (NDZOP), Zopiclone N-oxide (ZOPNO), ACPZopiclone, NDZOP, ACPEszopiclone, ACP
Linearity Range (ng/mL) Up to 3000Not specified in abstract0.1 - 50 (Eszopiclone)
Lower Limit of Quantification (LLOQ) (ng/mL) Not specified in abstractNot specified in abstract0.1 (Eszopiclone)
Lower Limit of Detection (LLOD) (ng/mL) Not specified in abstractNot specified in abstract0.2 (ACP)
Sample Preparation Simple dilutionLiquid-liquid extractionProtein precipitation
Run Time 3.5 minNot specified in abstractNot specified in abstract

Experimental Workflow

The general workflow for the LC-MS/MS analysis of zopiclone and its degradation product involves sample preparation, chromatographic separation, and mass spectrometric detection. The following diagram illustrates a typical experimental process.

LC-MS/MS Workflow for Zopiclone and ACP Analysis Experimental Workflow for Zopiclone and ACP Analysis cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Sample Biological Matrix (e.g., Blood, Urine, Plasma) InternalStandard Addition of Internal Standard Sample->InternalStandard Accurate Quantification Extraction Extraction (LLE, SPE, or PPT) InternalStandard->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Injection into LC System Evaporation->Injection Column Chromatographic Separation (e.g., C18 Column) Injection->Column Ionization Electrospray Ionization (ESI) Column->Ionization MS1 Quadrupole 1 (Precursor Ion Selection) Ionization->MS1 CID Quadrupole 2 (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Product Ion Detection) CID->MS2 Quantification Quantification and Data Processing MS2->Quantification

Caption: A generalized workflow for the LC-MS/MS analysis of zopiclone and 2-amino-5-chloropyridine.

Detailed Experimental Protocols

A detailed methodology is crucial for the replication and validation of any analytical method. The following provides a representative protocol synthesized from published methods.

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquoting: Transfer 1 mL of the biological matrix (e.g., whole blood) into a clean centrifuge tube.

  • Internal Standard: Add the internal standard solution (e.g., zopiclone-d4) to each sample.

  • pH Adjustment: Adjust the sample pH using a suitable buffer to optimize extraction efficiency.

  • Extraction: Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate/heptane mixture).

  • Vortexing and Centrifugation: Vortex the tubes for 10 minutes, followed by centrifugation at 4000 rpm for 10 minutes to separate the layers.

  • Transfer: Transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

Chromatographic Conditions
  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% of mobile phase B over a set time.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for zopiclone, ACP, and the internal standard.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity.

Alternative Methodologies

While LC-MS/MS is the gold standard for its sensitivity and specificity, other methods have been employed for the analysis of zopiclone.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been used but may require derivatization steps for these analytes.

  • High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD): HPLC methods with conventional detectors are available but may lack the sensitivity and selectivity of MS/MS, especially for complex biological matrices.[6]

Conclusion

The presented LC-MS/MS methods offer robust and sensitive approaches for the simultaneous quantification of zopiclone and its degradation product, 2-amino-5-chloropyridine. The choice of a specific method will depend on the research needs, matrix complexity, and available resources. The instability of zopiclone underscores the importance of analyzing for ACP to avoid underestimation of the parent drug concentration, which is a critical consideration in both clinical and forensic toxicology.[2] The detailed protocols and comparative data in this guide serve as a valuable starting point for method development and validation in your laboratory.

References

Unveiling the Potential: A Comparative Guide to the Biological Activity of Novel 5-Chloropyridine-2,3-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, derivatives of 5-Chloropyridine-2,3-diamine have emerged as a promising scaffold for the development of potent anticancer and antimicrobial agents. This guide provides a comparative analysis of the biological activities of several novel this compound derivatives, supported by experimental data and detailed protocols to aid in ongoing research and development efforts.

Anticancer Activity: A Tale of Potency and Selectivity

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. This section compares the in vitro anticancer activity of selected novel pyridine derivatives, with Doxorubicin, a well-established chemotherapeutic agent, serving as a benchmark.

Comparative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of novel pyridine derivatives against different cancer cell lines. Lower IC50 values indicate higher potency.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
CPD-1 Imidazo[4,5-b]pyridineMCF-7 (Breast)7.82Doxorubicin5.95[1]
CPD-2 Imidazo[4,5-b]pyridineHCT-116 (Colon)9.15Doxorubicin8.15[1]
CPD-3 Thieno[2,3-b]pyridineMCF-7 (Breast)6.09Doxorubicin5.95[1]
CPD-4 Thieno[2,3-b]pyridineHCT-116 (Colon)8.48Doxorubicin8.15[1]
TP-6 1,2,4-Triazole-PyridineB16F10 (Melanoma)41.12--

Note: Data is compiled from multiple studies and experimental conditions may vary.

Antimicrobial Activity: A New Frontier

Beyond cancer, this compound derivatives are being explored for their potential to combat bacterial infections. The following table presents the minimum inhibitory concentration (MIC) values for a selection of these compounds against both Gram-positive and Gram-negative bacteria.

Comparative Antimicrobial Activity Data
Compound IDDerivative ClassBacterial StrainMIC (µg/mL)
Cpd 4 Pyrimidine DerivativeS. aureus>32
Cpd 4 Pyrimidine DerivativeS. saprophyticus>32
Cpd 4 Pyrimidine DerivativeE. coli16
Cpd 4 Pyrimidine DerivativeK. pneumoniae32
Cpd 13 Pyrimidine DerivativeS. aureus32
Cpd 13 Pyrimidine DerivativeS. saprophyticus16

Note: The results showed that some isolates of S. aureus and S. saprophyticus were sensitive to compound 13, while some isolates of E. coli and K. pneumoniae were sensitive to compound 4.[2][3]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key biological assays are provided below.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Visualizing the Pathways

To better understand the synthesis and potential mechanisms of action, the following diagrams illustrate a general synthetic workflow and a key signaling pathway targeted by some of these derivatives.

Synthetic_Workflow A This compound B Intermediate Formation (e.g., Diazotization) A->B Reagent 1 C Coupling Reaction (e.g., with active methylene compounds) B->C Reagent 2 D Cyclization C->D Catalyst/Heat E Novel Pyridine Derivatives D->E

Caption: General synthetic workflow for novel pyridine derivatives.

EGFR_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Ligand Growth Factor Ligand->EGFR Inhibitor Pyridine Derivative (EGFR Inhibitor) Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of pyridine derivatives.

Conclusion

The derivatives of this compound represent a versatile and promising scaffold in medicinal chemistry. The data presented in this guide highlights their potential as potent anticancer and antimicrobial agents. The provided experimental protocols and pathway diagrams offer a valuable resource for researchers aiming to build upon these findings and develop novel therapeutics with improved efficacy and safety profiles. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to unlock their full therapeutic potential.

References

A Researcher's Guide to the Structural Validation of Imidazopyridine Derivatives by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate structural confirmation of newly synthesized compounds is a critical step. This guide provides a comparative overview of the analytical techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—used in the structural validation of imidazopyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential.

The imidazopyridine scaffold is a key pharmacophore found in numerous clinically used drugs and molecules under investigation for a wide range of biological activities, including as anticancer, anti-inflammatory, and antiviral agents.[1] The precise characterization of these molecules is paramount to understanding their structure-activity relationships and ensuring their safety and efficacy. This guide details the experimental protocols and presents comparative data to aid in the unambiguous structural elucidation of these important compounds.

Comparative Analysis of Spectroscopic Data

The structural backbone of imidazopyridine derivatives is typically confirmed using a combination of ¹H NMR, ¹³C NMR, and mass spectrometry. The following tables summarize representative data for several imidazopyridine derivatives, showcasing the characteristic chemical shifts and mass-to-charge ratios that are instrumental in their identification.

Table 1: ¹H NMR Spectroscopic Data for Selected Imidazopyridine Derivatives

CompoundKey ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
2-phenylimidazo[1,2-a]pyridinePyridine-H8.14dt6.71, 1.22[2]
Pyridine-H7.67d9.16[2]
Imidazole-H7.88s-[2]
Phenyl-H7.96-8.01m-[2]
7-methyl-2-phenylimidazo[1,2-a]pyridinePyridine-H7.98-8.00m-[2]
Imidazole-H7.77s-[2]
Methyl-H2.4s-[2]
Phenyl-H7.31-7.47m-[2]
(E)-4-((2-Phenylimidazo[1,2-a]pyridin-3-yl)diazenyl)phenolPyridine-H9.86dd7.0, 1.2[3]
Phenol-OH10.09s-[3]
Phenyl-H (Imidazo)8.35dd8.5, 1.4[3]
Phenol-H7.76d8.8[3]

Table 2: ¹³C NMR Spectroscopic Data for Selected Imidazopyridine Derivatives

CompoundKey CarbonsChemical Shift (δ, ppm)Reference
2-phenylimidazo[1,2-a]pyridineImidazopyridine C2 & C8a145.6, 145.7[2]
Imidazopyridine C3108.1[2]
Imidazopyridine C5125.6[2]
Imidazopyridine C7124.7[2]
7-methyl-2-phenylimidazo[1,2-a]pyridineImidazopyridine C2 & C8a145.3, 14.1[2]
Imidazopyridine C3107.5[2]
Imidazopyridine C5125.9[2]
Imidazopyridine C7115.8[2]
Methyl C21.4[2]
(3-(trimethoxyphenyl)imidazo[1,2-a]pyridin-2-yl)chalconeCarbonyl C187.2[4]
Imidazopyridine C-atoms145.2, 135.4, 127.3, 123.5, 122.6, 119.3, 115.1[4]
Methoxy C55.6, 55.7[4]

Table 3: Mass Spectrometry Data for Selected Imidazopyridine Derivatives

CompoundIonization MethodCalculated m/zFound m/zIon TypeReference
2-phenylimidazo[1,2-a]pyridineHRMS (ESI)195.0922195.0920[M+H]⁺[2]
7-methyl-2-phenylimidazo[1,2-a]pyridineHRMS (ESI)209.1079209.1077[M+H]⁺[2]
(3-(trimethoxyphenyl)imidazo[1,2-a]pyridin-2-yl)chalconeESI-MS-407[M+1]⁺[4]
HRMS (ESI)407.1218407.1215[M+1]⁺[4]
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid cyclopentylidenhydrazideEIMS-256[M]⁺[5]

Experimental Protocols

The successful synthesis and characterization of imidazopyridine derivatives rely on well-defined experimental procedures. Below are detailed methodologies for the key experiments involved in their structural validation.

Synthesis and Purification

The synthesis of imidazopyridine derivatives can be achieved through various methods, with a common approach being the reaction of a substituted 2-aminopyridine with an α-haloketone.[6]

  • Reaction Setup: A mixture of the appropriately substituted 2-aminopyridine and α-haloketone is dissolved in a suitable solvent, such as ethanol or dimethylformamide (DMF).

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature, often under reflux, for a period ranging from a few hours to overnight. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with a basic solution, such as sodium bicarbonate, and the product is extracted with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: The crude product is purified by column chromatography on silica gel, using a gradient of solvents (e.g., hexane and ethyl acetate) to elute the pure compound.[2]

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.

  • Sample Preparation: Approximately 5-10 mg of the purified imidazopyridine derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.[4] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 75 MHz or higher.[4]

  • Data Analysis: The chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants of the signals are analyzed to determine the connectivity of atoms and the substitution pattern on the imidazopyridine core and its substituents.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition of the synthesized compounds.

  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: Electrospray ionization (ESI) is a common technique for imidazopyridine derivatives as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺.[4] Electron impact (EI) ionization may also be used, which can provide information about the fragmentation pattern of the molecule.[5]

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined by the mass analyzer. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the compound.[2]

Visualizing the Workflow and Structural Analysis

To better illustrate the process of structural validation, the following diagrams outline the experimental workflow and the logical relationships involved in data interpretation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation synthesis Synthesis of Imidazopyridine Derivative purification Purification (Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (ESI-MS, HRMS) purification->ms interpretation Data Interpretation & Comparison nmr->interpretation ms->interpretation structure Final Structure Confirmation interpretation->structure

Caption: Experimental workflow for the synthesis and structural validation of imidazopyridine derivatives.

logical_relationship cluster_data Experimental Data cluster_interpretation Structural Information Deduced cluster_conclusion Final Confirmation HNMR ¹H NMR (Chemical Shifts, Multiplicities, Coupling Constants) ProtonEnv Proton Environment & Connectivity HNMR->ProtonEnv CNMR ¹³C NMR (Chemical Shifts) CarbonSkel Carbon Skeleton CNMR->CarbonSkel MS Mass Spec (Molecular Ion Peak, Fragmentation) MolWeight Molecular Weight & Formula MS->MolWeight FinalStructure Confirmed Chemical Structure ProtonEnv->FinalStructure CarbonSkel->FinalStructure MolWeight->FinalStructure

Caption: Logical relationship of data interpretation in structural elucidation.

By following these established protocols and utilizing the comparative data presented, researchers can confidently and accurately validate the structures of newly synthesized imidazopyridine derivatives, paving the way for further biological evaluation and drug development.

References

A Comparative Analysis of Catalysts for C-N Bond Formation Using Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for Synthesizing N-Arylpyridines

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where the N-arylpyridine moiety is a prevalent structural motif. The use of readily available and cost-effective chloropyridines as starting materials is highly desirable. This guide provides a comparative analysis of palladium-, copper-, and nickel-based catalyst systems for the C-N cross-coupling of chloropyridines, offering a comprehensive overview of their performance, supported by experimental data and detailed protocols.

Performance Overview of Catalytic Systems

The choice of catalyst for the C-N coupling of chloropyridines is critical and depends on factors such as the reactivity of the specific chloropyridine isomer, the nature of the amine coupling partner, and desired reaction conditions. While palladium catalysts, particularly those used in Buchwald-Hartwig amination, are often the most versatile and high-yielding, copper and nickel catalysts present more economical and, in some cases, complementary alternatives.

Palladium-Catalyzed Buchwald-Hartwig Amination

Palladium catalysis is the most established and broadly applicable method for the amination of aryl halides, including chloropyridines. The development of sterically hindered and electron-rich phosphine ligands has been instrumental in achieving high efficiency for the challenging C-Cl bond activation.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for C-N bond formation. While traditionally requiring harsh reaction conditions, modern advancements with the use of ligands have enabled these reactions to proceed under milder conditions, making them a viable and more sustainable option.

Nickel-Catalyzed Amination

Nickel catalysts have emerged as a powerful and cost-effective alternative to palladium for C-N cross-coupling reactions. They have shown excellent activity for the amination of unactivated aryl chlorides and can be particularly effective for specific substrate combinations.

Quantitative Data Comparison

The following tables summarize the performance of representative palladium, copper, and nickel catalysts for the C-N coupling of chloropyridines with amines. It is important to note that a direct head-to-head comparison under identical conditions is often unavailable in the literature. The data presented here is compiled from various sources and aims to provide a general overview of the expected performance.

Table 1: Palladium-Catalyzed Amination of Chloropyridines

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)SubstrateAmineYield (%)Reference
Pd₂(dba)₃XPhosNaOtBuToluene1008-122-Bromo-4-methylpyridineMorpholine>95[1]
Pd₂(dba)₃XPhosNaOtBuToluene100N/A2,5-DichloropyridineMorpholineGood (estimated)[2]
Pd(OAc)₂BINAPCs₂CO₃Dioxane110N/A2,5-DichloropyridineAnilineGood (estimated)[2]

Table 2: Copper-Catalyzed Amination of Chloropyridines

CatalystLigandBaseSolventTemp. (°C)Time (h)SubstrateAmineYield (%)Reference
Cu₂ODMEDAK₂CO₃Ethylene glycol60-8016-242-Bromo-4-methylpyridineAqueous ammoniaHigh[1]
CuINoneK₂CO₃DMF120N/A2-ChloropyrimidineImidazole90[3]

Table 3: Nickel-Catalyzed Amination of Chloropyridines

CatalystLigandBaseSolventTemp. (°C)Time (h)SubstrateAmineYield (%)Reference
Ni(COD)₂DPPFNaOtBuToluene1003-154-ChlorotolueneN-Methylaniline94[4]
NiCl₂(DME)SIPr·HClNaOtBu2-Methyl-THF803ChloroquinolineMorpholine94 (gram-scale)[5]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and optimization. The following are representative protocols for the C-N coupling of a chloropyridine with an amine using palladium, copper, and nickel catalysts.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine with Morpholine[1]

Materials:

  • 2-Bromo-4-methylpyridine

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To an oven-dried Schlenk tube, add 2-bromo-4-methylpyridine (1.0 mmol, 172 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg), and XPhos (0.03 mmol, 14.3 mg).

  • In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 mmol, 135 mg).

  • Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

  • Add anhydrous toluene (5 mL) via syringe, followed by morpholine (1.2 mmol, 105 µL).

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 8-12 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-(4-methylpyridin-2-yl)morpholine.

Protocol 2: Copper-Catalyzed Ullmann Condensation of 2-Bromo-4-methylpyridine with Aqueous Ammonia[1]

Materials:

  • 2-Bromo-4-methylpyridine

  • Aqueous ammonia (28% solution)

  • Copper(I) oxide (Cu₂O)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Ethylene glycol

  • Argon or Nitrogen gas

  • Standard Schlenk tube

Procedure:

  • To a Schlenk tube under an argon atmosphere, add Cu₂O (0.05 mmol, 7.2 mg), K₂CO₃ (0.2 mmol, 27.6 mg), and 2-bromo-4-methylpyridine (1.0 mmol, 172 mg).

  • Add ethylene glycol (2 mL) and DMEDA (0.1 mmol, 10.8 µL).

  • Add aqueous ammonia (28% solution, 20 mmol, ~1.25 mL).

  • Seal the Schlenk tube and place it in a preheated oil bath at 60-80 °C.

  • Stir the reaction mixture for 16-24 hours, monitoring progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate (4 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-methylpyridin-2-amine.

Protocol 3: Nickel-Catalyzed Amination of a Chloroquinoline with Morpholine[5]

Materials:

  • Chloroquinoline

  • Morpholine

  • NiCl₂(DME) (1,2-dimethoxyethane)

  • SIPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride)

  • Sodium tert-butoxide (NaOtBu)

  • 2-Methyl-THF

  • Argon or Nitrogen gas

  • Standard Schlenk tube

Procedure:

  • In a glovebox, charge a Schlenk tube with NiCl₂(DME) (5-15 mol%), SIPr·HCl (10-30 mol%), and NaOtBu (2.25-2.55 equiv).

  • Add the chloroquinoline (1.0 equiv) and morpholine (1.8 equiv).

  • Add 2-Methyl-THF as the solvent.

  • Seal the tube, remove from the glovebox, and heat the reaction mixture to 80 °C for 3 hours.

  • After cooling, the reaction is worked up by partitioning between water and an organic solvent.

  • The organic layer is dried, concentrated, and the product is purified by chromatography.

Visualizing the Process: Workflows and Catalytic Cycles

To better understand the experimental process and the underlying chemical transformations, the following diagrams illustrate a general experimental workflow and a simplified representation of the catalytic cycles.

ExperimentalWorkflow reagents 1. Combine Chloropyridine, Amine, Catalyst, Ligand, and Base inert 2. Establish Inert Atmosphere (e.g., Ar or N2) reagents->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat and Stir for Specified Time solvent->reaction workup 5. Reaction Work-up (Quenching, Extraction) reaction->workup purification 6. Purification (e.g., Column Chromatography) workup->purification product 7. Isolated Product purification->product

General experimental workflow for catalyzed C-N coupling.

CatalystComparison cluster_Pd Palladium Catalysis cluster_Cu Copper Catalysis cluster_Ni Nickel Catalysis cluster_Photo Photoredox Catalysis pd_cat Buchwald-Hartwig Amination pd_adv High yields and broad scope Sterically hindered phosphine ligands cu_cat Ullmann Condensation cu_adv Economical and sustainable Ligand development crucial for mild conditions ni_cat Nickel-Catalyzed Amination ni_adv Cost-effective alternative to Pd Effective for unactivated chlorides photo_cat Visible-Light-Mediated C-N Coupling photo_adv Mild reaction conditions Alternative mechanistic pathways

Comparison of different catalytic approaches.

Conclusion

The synthesis of N-arylpyridines from chloropyridines can be effectively achieved using palladium, copper, or nickel catalysts. Palladium catalysts, particularly in the context of the Buchwald-Hartwig amination, offer the broadest substrate scope and generally provide the highest yields. However, the cost of palladium and its associated ligands can be a significant consideration. Copper-catalyzed Ullmann condensations provide a more economical and environmentally friendly alternative, with modern protocols enabling reactions under milder conditions. Nickel catalysis stands out as a cost-effective and potent method, especially for the activation of otherwise unreactive C-Cl bonds. The emerging field of photoredox catalysis offers the promise of even milder and more sustainable C-N bond formation, although its application to chloropyridines is still developing. The choice of the optimal catalyst system will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, desired scale, cost considerations, and environmental impact.

References

A Comparative Guide to HPLC and GC-MS for Purity Assessment of Synthesized 5-Chloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized intermediates is a cornerstone of robust drug development and chemical research. 5-Chloropyridine-2,3-diamine is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the successful and reproducible synthesis of target active pharmaceutical ingredients (APIs). This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. The information presented herein is supported by established analytical principles and data from the analysis of structurally similar compounds.

Introduction to Purity Assessment of this compound

This compound is commonly synthesized by the nitration of 2-amino-5-chloropyridine to form 2-amino-3-nitro-5-chloropyridine, followed by the reduction of the nitro group.[1] This synthetic route can lead to the presence of critical impurities, including unreacted starting materials and intermediates. The ability to separate and quantify these impurities is paramount for quality control. Both HPLC and GC-MS are widely used for the purity analysis of organic compounds, each with its own set of advantages and limitations.

Principles of Analysis: HPLC vs. GC-MS

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. For non-volatile and thermally labile compounds like this compound, reversed-phase HPLC is a particularly suitable technique.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for the analysis of volatile and semi-volatile compounds. The mass spectrometer provides structural information, which is invaluable for the identification of unknown impurities.

A general workflow for the purity analysis of a chemical compound using these techniques is illustrated below.

cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample Synthesized This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC_Injection Injection into HPLC System Dissolution->HPLC_Injection GCMS_Injection Injection into GC-MS System Dissolution->GCMS_Injection HPLC_Separation Separation on C18 Column HPLC_Injection->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection HPLC_Data Chromatogram (Peak Area vs. Retention Time) UV_Detection->HPLC_Data GC_Separation Separation in Capillary Column GCMS_Injection->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection GCMS_Data Total Ion Chromatogram & Mass Spectra MS_Detection->GCMS_Data

General analytical workflow for purity assessment.

Experimental Protocols

Detailed methodologies for the analysis of this compound by HPLC and GC-MS are provided below. These protocols are based on methods developed for structurally similar compounds and may require optimization for specific instrumentation and impurity profiles.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from a validated method for the analysis of 5-amino-2-chloropyridine, a structurally related compound.

  • Instrumentation: HPLC system equipped with a UV detector.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a 50:50 (v/v) mixture of water and acetonitrile to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of water (pH 3, adjusted with phosphoric acid) and methanol (50:50, v/v).

    • Flow Rate: 0.7 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. Potential impurities, such as 2-amino-5-chloropyridine and 2-amino-3-nitro-5-chloropyridine, would be expected to have different retention times and can be quantified similarly.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This proposed methodology is based on general procedures for the analysis of aminopyridine isomers.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: Dissolve the synthesized this compound in a volatile solvent such as dichloromethane or methanol to a concentration of 1 mg/mL.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (e.g., 20:1 split ratio).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: 40-450 amu.

  • Data Analysis: Purity is assessed by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times. The molecular ion of this compound is expected at m/z 143.[2]

Data Presentation: A Comparative Overview

The choice between HPLC and GC-MS for the purity assessment of this compound depends on the specific analytical requirements. The following table summarizes the key performance characteristics of each technique for this application.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.
Analyte Suitability Well-suited for non-volatile and thermally labile compounds like this compound.Suitable for volatile and semi-volatile compounds. Derivatization may be required for polar analytes, but is likely not necessary for this compound.
Impurity Detection Excellent for separating a wide range of impurities, including starting materials, intermediates, and by-products with varying polarities.Highly effective for identifying volatile and semi-volatile impurities. Provides structural information for the identification of unknown impurities.
Selectivity High selectivity can be achieved by optimizing the mobile phase composition, pH, and stationary phase.Excellent selectivity due to the high resolving power of capillary columns and the specificity of the mass spectrometer.
Sensitivity Dependent on the UV absorbance of the analyte and impurities. For UV-active compounds, low limits of detection (LOD) can be achieved.Generally offers very high sensitivity, especially with selected ion monitoring (SIM).
Quantification Provides accurate and precise quantification based on peak areas from the UV chromatogram.Can provide accurate quantification, particularly when using an internal standard.
Analysis Time Typically longer run times compared to GC-MS.Faster analysis times are often achievable.
Instrumentation Cost Generally lower initial cost compared to GC-MS.Higher initial instrumentation cost due to the mass spectrometer.

Selecting the Appropriate Technique

The decision to use HPLC or GC-MS for the purity assessment of this compound should be based on the specific goals of the analysis. The following diagram illustrates a logical workflow for selecting the most appropriate technique.

Start Purity Assessment of This compound Question1 Primary Goal? Start->Question1 Goal1 Routine Purity Check & Quantification of Known Impurities Question1->Goal1 Quantitative Goal2 Identification of Unknown Volatile Impurities Question1->Goal2 Qualitative Technique1 HPLC with UV Detection Goal1->Technique1 Technique2 GC-MS Goal2->Technique2 Reason1 Robust, quantitative, and well-suited for non-volatile polar compounds. Technique1->Reason1 Reason2 Provides structural information (mass spectra) for impurity identification. Technique2->Reason2

Decision tree for selecting an analytical technique.

Conclusion

Both HPLC and GC-MS are powerful and complementary techniques for assessing the purity of synthesized this compound. HPLC is a robust and reliable method for routine purity checks and the quantification of known impurities, particularly those that are non-volatile. GC-MS, on the other hand, is an invaluable tool for the identification of unknown volatile or semi-volatile impurities due to its high separation efficiency and the structural information provided by the mass spectrometer. The choice of technique will ultimately depend on the specific requirements of the analysis, including the need for quantitative accuracy versus qualitative identification of impurities. For comprehensive characterization, the use of both techniques is often recommended.

References

A Comparative Guide to the Efficacy of Reducing Agents for 2-amino-3-nitro-5-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective reduction of the nitro group in 2-amino-3-nitro-5-chloropyridine is a critical transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals. The resulting product, 2,3-diamino-5-chloropyridine, is a valuable building block in medicinal chemistry. The choice of reducing agent is paramount, as it directly influences the reaction's yield, purity of the product, cost-effectiveness, and environmental impact. This guide provides an objective comparison of common reducing agents for this specific transformation, supported by experimental data and detailed protocols.

Comparison of Reducing Agent Efficacy

The following table summarizes the performance of various reducing agents in the conversion of 2-amino-3-nitro-5-chloropyridine to 2,3-diamino-5-chloropyridine.

Reducing Agent/SystemCatalystSolvent SystemTemperature (°C)Reaction TimeYield (%)Purity (%)Key Considerations
Iron / Acetic Acid -Acetic AcidReflux~15-30 minGood to ExcellentGoodCost-effective, but requires acidic conditions and removal of iron byproducts.
Tin(II) Chloride (SnCl₂) -Ethanol / Ethyl AcetateReflux1-3 hHighGoodEffective and mild, but tin byproducts can be difficult to remove completely.
Sodium Dithionite (Na₂S₂O₄) -DMF / Water4524 hGoodHighMild and chemoselective, avoiding harsh acidic or basic conditions.[1][2]
Catalytic Hydrogenation Pd/CMethanol / THF40-601-4 hExcellentExcellentHigh yield and purity, but requires specialized hydrogenation equipment and careful handling of the catalyst.

Experimental Protocols

Detailed methodologies for the reduction of 2-amino-3-nitro-5-chloropyridine using the aforementioned reducing agents are provided below.

Reduction using Iron in Acetic Acid

This method is a classic and cost-effective approach for the reduction of aromatic nitro compounds.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-3-nitro-5-chloropyridine (1 equivalent) in glacial acetic acid.

  • To this suspension, add iron powder (3-5 equivalents) in portions.

  • Heat the reaction mixture to a gentle reflux. The reaction is typically exothermic.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 15-30 minutes.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Filter the mixture through a pad of celite to remove the iron residue. Wash the celite pad with ethyl acetate.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 2,3-diamino-5-chloropyridine.

Reduction using Tin(II) Chloride (SnCl₂)

Tin(II) chloride is a mild and effective reducing agent for nitro groups.

Procedure:

  • To a solution of 2-amino-3-nitro-5-chloropyridine (1 equivalent) in ethanol or ethyl acetate in a round-bottom flask, add tin(II) chloride dihydrate (3-4 equivalents).

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated sodium bicarbonate.

  • Stir the resulting suspension vigorously for 30 minutes to precipitate the tin salts.

  • Filter the mixture through celite, washing the filter cake thoroughly with ethyl acetate.

  • Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to give the desired product.

  • Further purification can be achieved by recrystallization.

Reduction using Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite offers a metal-free and chemoselective method for nitro group reduction under mild conditions.[1][2]

Procedure:

  • Dissolve 2-amino-3-nitro-5-chloropyridine (1 equivalent) in a mixture of DMF and water.

  • In a separate flask, prepare a solution of sodium dithionite (4-5 equivalents) in water.

  • Add the sodium dithionite solution dropwise to the solution of the nitro compound at room temperature with vigorous stirring.

  • Heat the reaction mixture to 45°C and stir for 24 hours, maintaining a basic pH (8-9) with the addition of sodium bicarbonate if necessary.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography.

Catalytic Hydrogenation

This method generally provides high yields and purity but requires access to hydrogenation equipment.

Procedure:

  • In a hydrogenation vessel, dissolve 2-amino-3-nitro-5-chloropyridine (1 equivalent) in a suitable solvent such as methanol or THF.

  • Carefully add 5-10 mol% of palladium on carbon (Pd/C, 10%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction mixture at 40-60°C.

  • Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the product, which is often of high purity.

Visualizing the Workflow

The following diagrams illustrate the logical flow of selecting a reducing agent and the general experimental workflow.

logical_flow Start Start: Reduction of 2-amino-3-nitro-5-chloropyridine Decision Key Considerations: - Cost - Equipment Availability - Chemoselectivity - Waste Disposal Start->Decision Fe Iron / Acetic Acid Decision->Fe Low Cost, Standard Glassware SnCl2 Tin(II) Chloride Decision->SnCl2 Mild Conditions Na2S2O4 Sodium Dithionite Decision->Na2S2O4 High Chemoselectivity, Metal-Free H2_PdC Catalytic Hydrogenation Decision->H2_PdC High Yield & Purity, Specialized Equipment End Product: 2,3-diamino-5-chloropyridine Fe->End SnCl2->End Na2S2O4->End H2_PdC->End

Caption: Logical flow for selecting a suitable reducing agent.

experimental_workflow cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_end Final Product Setup Setup Reaction: - Dissolve Substrate - Add Reducing Agent/Catalyst React Perform Reaction: - Control Temperature - Stirring - Monitor by TLC Setup->React Workup Work-up: - Quench Reaction - Remove Byproducts/Catalyst - Extraction React->Workup Purify Purification: - Concentrate - Column Chromatography or Recrystallization Workup->Purify Product 2,3-diamino-5-chloropyridine Purify->Product

Caption: Generalized experimental workflow for the reduction.

References

Deuterated vs. Non-Deuterated Internal Standards in LC-MS Analysis of Chloropyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is paramount to achieving accurate and reliable results. This is particularly true for the analysis of reactive and polar compounds like chloropyridines, which are prevalent in pharmaceutical development and environmental monitoring. This guide provides an objective comparison between the use of deuterated and non-deuterated internal standards, supported by experimental principles and data, to aid researchers in making informed decisions for their analytical methods.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled (SIL) internal standards, particularly deuterated analogues, are widely considered the "gold standard" for quantitative mass spectrometry-based bioanalysis.[1] The fundamental advantage of a deuterated internal standard is its near-identical physicochemical properties to the analyte of interest.[1] This structural similarity ensures that the deuterated standard and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer.[1] This co-elution and similar ionization response allow the deuterated standard to effectively compensate for variability in extraction recovery and matrix effects, which are common challenges in the analysis of complex biological samples.[1]

The use of SIL analogs has been widely shown to reduce the effect of the matrix and provide reproducible and accurate recoveries in LC-MS/MS assays when compared to the use of structurally related compounds as internal standards.[2]

The Alternative: Non-Deuterated Internal Standards

Non-deuterated internal standards, often structural analogues of the analyte, are another option. While they can be more readily available and less expensive than their deuterated counterparts, their utility can be limited.[3] Since their chemical and physical properties differ more significantly from the analyte, they may not co-elute or experience the same degree of matrix effects, potentially leading to less accurate quantification.[4][5] When the analyte and a non-deuterated internal standard have different functional groups, the internal standard is less likely to be appropriate.[3]

Head-to-Head Comparison: Performance Metrics

The following table summarizes the expected performance of deuterated versus non-deuterated internal standards in the LC-MS analysis of chloropyridines based on established principles of isotope dilution mass spectrometry.

Performance MetricDeuterated Internal Standard (e.g., Chloropyridine-d4)Non-Deuterated Internal Standard (e.g., a structural analogue)Rationale
Accuracy HighModerate to LowDeuterated standards co-elute and have nearly identical ionization efficiency as the analyte, providing superior correction for matrix effects and recovery losses.[6] Non-deuterated standards may have different retention times and ionization responses, leading to incomplete correction.[4][5]
Precision HighModerate to LowBy effectively normalizing variations in sample preparation and instrument response, deuterated standards lead to lower relative standard deviations (RSDs). The variability in the response of non-deuterated standards relative to the analyte can be higher.
Matrix Effect Compensation ExcellentPoor to ModerateDeuterated standards are the most effective tool to compensate for ion suppression or enhancement caused by co-eluting matrix components.[7][8] Structural analogues often elute at different times and are affected differently by the matrix.[4]
Recovery Correction ExcellentModerateSince the deuterated standard has nearly identical chemical properties to the analyte, it will be lost in the same proportion during sample extraction and processing, allowing for accurate correction.[2] A non-deuterated standard may have different extraction efficiencies.
Potential for Isotope Effect Low but PossibleNot ApplicableA slight difference in retention time between the deuterated standard and the analyte (the deuterium isotope effect) can occur, potentially leading to differential matrix effects in rare cases.[4][8]
Cost and Availability Higher Cost, May Require Custom SynthesisLower Cost, More Readily AvailableThe synthesis of isotopically labeled compounds is a more complex and expensive process.[3]

Experimental Protocols

While a specific head-to-head study on chloropyridines was not found in the initial search, a representative experimental protocol for the LC-MS/MS analysis of a chloropyridine analyte using a deuterated internal standard is provided below. This protocol is based on common practices for the analysis of small molecules in complex matrices.

Objective: To quantify Chloropyridine X in human plasma.
Materials:
  • Analyte: Chloropyridine X

  • Internal Standard: Chloropyridine-d4 (deuterated)

  • Control Internal Standard: Structural Analogue Y (non-deuterated)

  • Solvents: HPLC-grade methanol, acetonitrile, and water; formic acid

  • Sample Matrix: Blank human plasma

Instrumentation:
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:
  • Preparation of Stock and Working Solutions:

    • Prepare primary stock solutions of Chloropyridine X, Chloropyridine-d4, and Structural Analogue Y in methanol at a concentration of 1 mg/mL.[1]

    • Prepare working standard solutions of Chloropyridine X by serial dilution of the primary stock solution to create calibration standards.[1]

    • Prepare a working solution of Chloropyridine-d4 and Structural Analogue Y at a fixed concentration (e.g., 100 ng/mL).[1]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either Chloropyridine-d4 or Structural Analogue Y).[1]

    • Vortex briefly to mix.

    • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[1]

    • Vortex vigorously for 1 minute.[1]

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]

    • Transfer the supernatant to a clean tube.[1]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.[1]

    • Reconstitute the residue in 100 µL of the mobile phase.[1]

  • LC-MS/MS Analysis:

    • LC Column: C18 reversed-phase column

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ions for Chloropyridine X, Chloropyridine-d4, and Structural Analogue Y.

  • Data Analysis:

    • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

    • Determine the concentration of Chloropyridine X in unknown samples from the calibration curve.

    • Compare the accuracy and precision of the results obtained using the deuterated versus the non-deuterated internal standard.

Visualizing the Concepts

To better understand the underlying principles, the following diagrams illustrate the experimental workflow and the concept of isotope dilution.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma_sample Plasma Sample add_is Add Internal Standard (Deuterated or Non-Deuterated) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing (Peak Area Ratio) lc_ms_analysis->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for LC-MS analysis with an internal standard.

isotope_dilution cluster_sample Sample cluster_standard Internal Standard cluster_mixture Sample + Standard Mixture cluster_ms Mass Spectrometry analyte Analyte (Chloropyridine) mixture Known Amount of Standard + Unknown Amount of Analyte analyte->mixture deuterated_standard Deuterated Standard (Chloropyridine-d4) deuterated_standard->mixture ms_analysis Measure Ratio of Analyte to Standard mixture->ms_analysis quantification Calculate Original Analyte Concentration ms_analysis->quantification

Caption: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

For the quantitative analysis of chloropyridines by LC-MS, deuterated internal standards are unequivocally superior to their non-deuterated counterparts. Their ability to closely mimic the behavior of the analyte throughout the analytical process provides unmatched accuracy, precision, and reliability by effectively compensating for matrix effects and procedural losses.[1] While the initial cost of a deuterated standard may be higher, the enhanced data quality and robustness of the analytical method often justify the investment, particularly in regulated environments such as pharmaceutical development. When the highest level of confidence in quantitative results is required, a deuterated internal standard is the recommended choice.

References

Conformational Landscape of 5-Chloropyridine-2,3-diamine and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount to predicting its biological activity and designing more potent derivatives. This guide provides a comparative conformational analysis of 5-chloropyridine-2,3-diamine, a versatile building block in medicinal chemistry, and its derivatives, supported by experimental and computational data.

Core Compound: this compound

The foundational molecule, this compound, exhibits distinct conformational features in its solid state, primarily governed by the steric hindrance between the two adjacent amino groups. X-ray crystallographic studies reveal that while the pyridine ring is nearly planar, the ortho-amino groups are twisted out of this plane to minimize intramolecular repulsion.[1][2] This non-planar conformation is a critical determinant of how this molecule and its subsequent derivatives interact with biological targets.

Crystallographic Data Summary

The key structural parameters for this compound as determined by X-ray crystallography are summarized below. This data provides a baseline for comparison with its derivatives and computational models.

ParameterValueReference
Dihedral Angles
N(2)-C(2)-C(3)-N(3)-6.9 (5)°[1]
C(4)-C(3)-C(2)-N(2)176.6 (3)°[1]
C(6)-N(1)-C(2)-C(3)1.1 (4)°[1]
Bond Lengths
C(5)-Cl(1)1.741 (2) Å[1]
C(2)-N(2)1.357 (3) Å[1]
C(3)-N(3)1.401 (3) Å[1]
Angles of Amino Groups relative to Pyridine Plane
Angle of 2-amino group4.5°[1]
Angle of 3-amino group19.3°[1]

Derivatives of this compound: A Conformational Comparison

This compound serves as a precursor for a variety of heterocyclic compounds with significant biological activities, including imidazopyridines and β-glucuronidase inhibitors.[3][4] The conformational properties of these derivatives are crucial for their interaction with target enzymes and receptors.

Imidazopyridine Derivatives

The fusion of an imidazole ring to the pyridine core, forming an imidazopyridine, introduces further conformational constraints and opportunities for specific interactions. The planarity of the fused ring system and the orientation of substituents are key factors influencing their biological activity as, for example, antagonists for the PD-1/PD-L1 pathway.[5]

β-Glucuronidase Inhibitors

In the design of β-glucuronidase inhibitors, the conformation of the molecule dictates its ability to fit into the active site of the enzyme. Structure-based drug design often relies on understanding the preferred spatial arrangement of the pharmacophoric groups.[4][6]

While specific experimental conformational data for derivatives directly synthesized from this compound is not extensively available in the public domain, we can infer their likely conformational behavior based on studies of analogous substituted pyridines. Computational modeling, in conjunction with experimental techniques like NMR spectroscopy, provides a powerful approach to elucidate these conformations.

Experimental and Computational Protocols for Conformational Analysis

A comprehensive conformational analysis typically involves a combination of experimental techniques to probe the molecule's structure in both the solid and solution states, and computational methods to explore the potential energy landscape and identify stable conformers.

Experimental Workflow

Caption: Workflow for experimental conformational analysis.

Detailed Experimental Protocols

1. Single-Crystal X-Ray Diffraction:

  • Crystal Growth: Suitable single crystals of the compound are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial model is then refined to obtain the final atomic coordinates, bond lengths, angles, and torsion angles.

2. NMR Spectroscopy for Solution Conformational Analysis:

  • Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • 1D and 2D NMR Spectra Acquisition: A series of NMR experiments are performed, including:

    • ¹H and ¹³C NMR: To assign the chemical shifts of all protons and carbons.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

    • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing crucial information about the molecule's conformation and the relative orientation of substituents.

  • Data Analysis: The through-space correlations observed in NOESY/ROESY spectra are used to generate distance restraints. These restraints, along with coupling constant analysis, are used to build a model of the predominant conformation(s) in solution.[7]

Computational Workflow

G Computational Workflow for Conformational Analysis Start Initial 3D Structure (from X-ray or built) Conformational_Search Conformational Search (e.g., Molecular Mechanics) Start->Conformational_Search DFT_Optimization DFT Geometry Optimization of Low-Energy Conformers Conformational_Search->DFT_Optimization Frequency_Calculation Frequency Calculation (Confirm minima, obtain thermochemistry) DFT_Optimization->Frequency_Calculation NMR_Calculation Calculation of NMR Parameters (Chemical shifts, Coupling constants) DFT_Optimization->NMR_Calculation Energy_Profile Relative Energy Profile (Boltzmann distribution) Frequency_Calculation->Energy_Profile Comparison Comparison with Experimental Data Energy_Profile->Comparison NMR_Calculation->Comparison

Caption: Workflow for computational conformational analysis.

Detailed Computational Protocol (DFT)

1. Initial Structure Preparation: An initial 3D structure of the molecule is obtained from experimental data (e.g., X-ray crystallography) or built using molecular modeling software.

2. Conformational Search: A systematic or stochastic conformational search is performed using a lower level of theory (e.g., molecular mechanics) to identify a set of low-energy conformers.

3. DFT Geometry Optimization: The low-energy conformers identified in the previous step are then subjected to geometry optimization using a higher level of theory, typically Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).[8][9]

4. Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

5. Relative Energy Calculation: The relative energies of the stable conformers are calculated to determine their populations at a given temperature using the Boltzmann distribution.

6. Calculation of Spectroscopic Properties: NMR parameters (chemical shifts and coupling constants) can be calculated for the optimized conformers and compared with experimental data to validate the computational model.

Signaling Pathways and Logical Relationships

The derivatives of this compound are often designed to interact with specific biological pathways. For instance, imidazopyridine derivatives have been developed as antagonists of the PD-1/PD-L1 immune checkpoint pathway, which is crucial in cancer immunotherapy.

G PD-1/PD-L1 Pathway Inhibition PDL1 PD-L1 (on Tumor Cell) PD1 PD-1 (on T-Cell) PDL1->PD1 Binding TCell_Inactivation T-Cell Inactivation PD1->TCell_Inactivation Imidazopyridine Imidazopyridine Derivative Imidazopyridine->PDL1 Blocks Binding TCell_Activation T-Cell Activation Imidazopyridine->TCell_Activation Tumor_Immune_Evasion Tumor Immune Evasion TCell_Inactivation->Tumor_Immune_Evasion Anti_Tumor_Response Anti-Tumor Immune Response TCell_Activation->Anti_Tumor_Response

Caption: Inhibition of the PD-1/PD-L1 signaling pathway.

By understanding the conformational preferences of this compound and its derivatives, researchers can more effectively design molecules with the optimal three-dimensional structure to interact with their biological targets, leading to the development of more potent and selective therapeutics.

References

Safety Operating Guide

Proper Disposal of 5-Chloropyridine-2,3-diamine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 5-Chloropyridine-2,3-diamine is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical compound responsibly. Adherence to these protocols is essential to mitigate risks associated with its hazardous properties.

I. Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as causing serious eye irritation, potential skin irritation or sensitization, and may cause respiratory irritation or allergic reactions.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Table 1: Personal Protective Equipment (PPE) Requirements

Protective EquipmentSpecification
Eye ProtectionSafety glasses with side-shields or goggles.
Hand ProtectionChemical-resistant gloves (e.g., nitrile rubber).
Respiratory ProtectionUse in a well-ventilated area or with a fume hood. If dusts are generated, a particle respirator may be necessary.[2]
Skin and Body ProtectionLaboratory coat and closed-toe shoes.

II. Step-by-Step Disposal Procedure

The primary disposal method for this compound is through an approved waste disposal plant or a licensed professional waste disposal service.[1][2] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended treatment method.[2]

Step 1: Waste Segregation

  • Do not mix this compound waste with other waste streams.[1]

  • Keep the chemical in its original container if possible, or in a clearly labeled, sealed, and suitable container for disposal.[1][2][3]

Step 2: Labeling

  • Clearly label the waste container with the full chemical name: "this compound".

  • Add appropriate hazard symbols (e.g., irritant).

Step 3: Storage

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[3]

  • The storage area should be locked up or accessible only to authorized personnel.[1]

Step 4: Arrange for Professional Disposal

  • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

  • Follow all national and local regulations for hazardous waste disposal.[1]

Step 5: Decontamination

  • Decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate solvent (e.g., alcohol) and proper cleaning procedures.

  • Dispose of contaminated cleaning materials as hazardous waste.

Step 6: Contaminated Packaging

  • Dispose of the original container as unused product, following the same procedure as for the chemical waste itself.[2]

III. Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Ventilate : Evacuate non-essential personnel from the area and ensure adequate ventilation.[2]

  • Personal Protection : Wear the appropriate PPE as outlined in Table 1.

  • Containment : Prevent the spill from spreading and entering drains.[1]

  • Cleanup : Carefully sweep up the solid material to avoid generating dust.[2][3] Collect the spilled material and place it in a suitable, closed container for disposal.[2][3]

  • Decontamination : Clean the spill area thoroughly.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Step 1: Identify this compound Waste B Step 2: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Step 3: Segregate Waste (Do not mix with other chemicals) B->C D Step 4: Label Waste Container ('this compound', Hazard Symbols) C->D E Step 5: Store Securely (Ventilated, designated area) D->E F Step 6: Contact Licensed Disposal Company E->F G Step 7: Arrange for Pickup and Disposal F->G H Step 8: Decontaminate Work Area and Equipment G->H

Caption: Disposal workflow for this compound.

This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By following these procedures, laboratory professionals can minimize risks and ensure the protection of both their health and the environment.

References

Personal protective equipment for handling 5-Chloropyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Chloropyridine-2,3-diamine

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Following these procedures is vital for ensuring laboratory safety and minimizing risks associated with this chemical.

Hazard Identification and Precautions

This compound is a chemical that requires careful handling due to its potential health hazards. Based on data for structurally similar compounds, it should be treated as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It is also known to cause skin and serious eye irritation.[1][2][4][5] Furthermore, it may cause respiratory irritation.[1][2][5]

Hazard Statements:

  • Harmful if swallowed.[1][2][4]

  • Harmful in contact with skin.[1]

  • Causes skin irritation.[1][4][5]

  • Causes serious eye irritation.[1][5]

  • Harmful if inhaled.[1]

  • May cause respiratory irritation.[1][2][5]

Immediate medical attention is required in case of accidental exposure.[6]

Quantitative Data

Specific occupational exposure limits for this compound have not been established. In the absence of specific data, it is crucial to handle the compound with care, minimizing exposure through the engineering controls and personal protective equipment outlined below.

ParameterValueSource
Melting Point 170-175 °C[3]
Flash Point Not applicable[3]
GHS Hazard Codes H302, H312, H332, H315, H317, H319, H335[3]

Operational Plan: Handling Procedures

A systematic approach is essential when working with this compound to ensure the safety of all laboratory personnel.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[5][7][8] A certified chemical fume hood is required to minimize the inhalation of dust or vapors.

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5][7][8]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory.

  • Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[5][7][8] A face shield should be worn over safety glasses if there is a risk of splashing.[9]

  • Hand Protection: Wear appropriate chemical-resistant gloves to prevent skin exposure.[4][7][8][10] Disposable nitrile gloves can provide short-term protection, but it is advisable to consult the glove manufacturer's resistance guide for specific chemicals.[9] Gloves must be inspected before use and changed immediately upon contamination.[9]

  • Protective Clothing: A laboratory coat must be worn and fully buttoned.[9] For handling larger quantities, chemical-resistant clothing is recommended.[10] Long pants and closed-toe, closed-heel shoes are mandatory.[9]

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH or European Standard EN 149 approved respirator is required.[4][6] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 standards should be in place.[8]

Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is correctly worn. The chemical fume hood should be operational, and the work area decontaminated.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust. Avoid the formation of dust and aerosols.[11]

  • During Use: Do not eat, drink, or smoke when using this product.[2][4][7] Avoid contact with skin, eyes, and clothing.[8]

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling.[4][5][7] Remove contaminated clothing and wash it before reuse.[4][8]

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: All solid waste, including contaminated gloves, bench paper, and disposable labware, should be collected in a designated, clearly labeled hazardous waste container.

  • Unused Chemical: Unused this compound should be disposed of as hazardous waste. Do not attempt to dispose of it down the drain.[12]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container should then be disposed of according to institutional guidelines.

Disposal Procedure
  • Containerization: Place all waste in a suitable, closed container for disposal.[7][8]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Licensed Disposal Company: Arrange for the disposal of the waste through a licensed disposal company.[12] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6][8]

Workflow for Safe Handling and Disposal

Safe_Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination cluster_disposal Disposal prep1 Verify Engineering Controls (Fume Hood, Eyewash) prep2 Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep1->prep2 handle1 Weigh and Transfer in Fume Hood prep2->handle1 handle2 Perform Experimental Procedure handle1->handle2 decon1 Clean Work Area handle2->decon1 disp1 Segregate Contaminated Waste (Solid & Liquid) handle2->disp1 Dispose of experimental waste decon2 Remove PPE decon1->decon2 decon3 Wash Hands Thoroughly decon2->decon3 decon2->disp1 Dispose of contaminated PPE disp2 Label Hazardous Waste Container disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloropyridine-2,3-diamine
Reactant of Route 2
5-Chloropyridine-2,3-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.